molecular formula C6H5BrO B021344 3-Bromophenol CAS No. 591-20-8

3-Bromophenol

Cat. No.: B021344
CAS No.: 591-20-8
M. Wt: 173.01 g/mol
InChI Key: MNOJRWOWILAHAV-UHFFFAOYSA-N
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Description

3-Bromophenol (CAS 591-20-8) is a high-purity organic compound serving as a versatile building block and intermediate in sophisticated chemical synthesis and research. This meta-substituted bromophenol is characterized by a melting point of 28-33°C and a boiling point of 235-236°C . It is soluble in ethanol, ether, chloroform, and alkali, but shows slight solubility in carbon tetrachloride . Research Applications & Value: • Chemical Synthesis: This compound is a fundamental precursor in the manufacture of pharmaceuticals, agrochemicals, and dyestuffs . It is employed in synthetic reactions such as the preparation of 3-bromophenyl esters via reaction with benzoyl chloride using triethylamine as a catalyst . • Enzyme Inhibition Studies: this compound is identified as an enzyme inhibitor, making it a valuable tool for probing biochemical pathways and enzyme mechanisms . • Scientific Research: It is used in research, development, and analytical purposes, particularly in organic synthesis . Safety & Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses, or for application in food, cosmetics, or pharmaceuticals . It is harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation . It is incompatible with strong oxidizing agents and should be stored at ambient temperatures, protected from light due to its light-sensitive nature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromophenol
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InChI

InChI=1S/C6H5BrO/c7-5-2-1-3-6(8)4-5/h1-4,8H
Source PubChem
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InChI Key

MNOJRWOWILAHAV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)Br)O
Source PubChem
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Molecular Formula

C6H5BrO
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DSSTOX Substance ID

DTXSID9060449
Record name Phenol, 3-bromo-
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Molecular Weight

173.01 g/mol
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Boiling Point

236.5 °C, MP also reported as 31 °C. BP: 88-89 °C at 3 mm Hg
Record name 3-BROMOPHENOL
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Flash Point

110.00 °C (230.00deg F) - closed cup
Record name 3-BROMOPHENOL
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Solubility

Slightly soluble in carbon tetrachloride; soluble in chloroform, alkali; very soluble in ethanol, ether, In water, 2.30X10+4 mg/L at 25 °C
Record name 3-BROMOPHENOL
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Color/Form

Crystals

CAS No.

591-20-8
Record name 3-Bromophenol
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Record name Phenol, 3-bromo-
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Melting Point

33 °C
Record name 3-BROMOPHENOL
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Foundational & Exploratory

Characterization of 3-Bromophenol (CAS Number: 591-20-8): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 3-Bromophenol (CAS No. 591-20-8), a versatile intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, detailed analytical methodologies for its characterization, and established synthesis protocols. Furthermore, it explores the biological activities of bromophenols, including their potential as enzyme inhibitors, and discusses their relevance in drug development. All quantitative data is presented in structured tables, and key experimental workflows and conceptual relationships are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound, also known as m-Bromophenol, is a crystalline solid at room temperature that may appear as a liquid due to its low melting point.[1][2] It is characterized by the presence of a bromine atom at the meta-position relative to the hydroxyl group on the benzene (B151609) ring.[1] This substitution pattern influences its reactivity and physical properties. The compound is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, ether, and chloroform.[1][3] It is also sensitive to light and should be stored accordingly.[4][5]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 591-20-8[1]
Molecular Formula C₆H₅BrO[1]
Molecular Weight 173.01 g/mol [1]
Appearance Colorless to pale yellow crystalline solid or liquid[1][2]
Melting Point 28-33 °C[6][7]
Boiling Point 236 °C[4][6]
Density 1.63 g/cm³[1][4]
pKa 9.03[4][8]
Vapor Pressure 2.0 x 10⁻² mm Hg (estimated)[8]
Refractive Index 1.595-1.599[4][9]
Solubility Sparingly soluble in water; soluble in ethanol, ether, chloroform, and alkali.[1][3][8]

Analytical Characterization

Accurate characterization of this compound is crucial for its application in research and development. The following sections detail the common analytical techniques and provide generalized experimental protocols.

Spectroscopic Methods

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, characteristic signals are observed in the aromatic region.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

Table 2: Typical ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)
¹H NMR ~7.10 (t), ~7.05 (m), ~7.00 (t), ~6.76 (m), ~5.45 (s, -OH)
¹³C NMR ~156.6, ~131.1, ~124.2, ~123.0, ~119.1, ~114.5

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Parameters (General):

    • Spectrometer: 300-600 MHz

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30)

      • Number of Scans: 16-32

      • Relaxation Delay (D1): 1-2 s

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30)

      • Number of Scans: 1024 or more

      • Relaxation Delay (D1): 2 s

  • Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. Apply Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR spectroscopy is used to identify the functional groups present in this compound. Key absorptions include those for the O-H and C-Br bonds, as well as aromatic C-H and C=C stretching.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification. The mass spectrum will show the molecular ion peak and characteristic isotopic peaks due to the presence of bromine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • GC-MS Parameters (General):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Chromatographic Methods

GC is a suitable technique for assessing the purity of this compound.

Experimental Protocol: Gas Chromatography (GC-FID)

The sample preparation and GC parameters can be similar to those used for GC-MS, with a Flame Ionization Detector (FID) used for detection. The retention time will be characteristic of this compound under the specific analytical conditions.

HPLC can also be used for the analysis of this compound, particularly for purity determination and quantification.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a compatible solvent to a known concentration.

  • HPLC Conditions (General):

    • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 270-280 nm).

    • Injection Volume: 10-20 µL.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of 3-aminophenol (B1664112) followed by a Sandmeyer-type reaction with a bromide source.[4]

Experimental Protocol: Synthesis from 3-Aminophenol

  • Diazotization: Dissolve 3-aminophenol in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrobromic acid) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) in water dropwise while maintaining the low temperature.

  • Bromination (Sandmeyer Reaction): In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the cuprous bromide solution.

  • Work-up and Purification: After the reaction is complete, the mixture is typically subjected to steam distillation. The distillate containing this compound is then extracted with an organic solvent (e.g., ether). The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification A 3-Aminophenol C Diazonium Salt Intermediate A->C 0-5 °C B NaNO₂, H₂SO₄ (aq) B->C E This compound C->E Addition to CuBr D Cuprous Bromide (CuBr) D->E F Crude Product E->F G Steam Distillation F->G H Solvent Extraction G->H I Drying & Evaporation H->I J Pure this compound I->J

Figure 1. A simplified workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

This compound serves as a key building block in the synthesis of various pharmaceuticals.[9] It is a precursor to compounds with potential therapeutic applications, including anticancer and analgesic agents.[9] The broader class of bromophenols, many of which are derived from marine algae, exhibit a wide range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects.[1][5]

Enzyme Inhibition

Bromophenol derivatives have been shown to be potent inhibitors of several enzymes.[10] For example, certain bromophenols inhibit protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes.[3] Others have demonstrated inhibitory activity against acetylcholinesterase and carbonic anhydrase, which are relevant targets for Alzheimer's disease and glaucoma, respectively.[11] While specific studies on this compound itself as an enzyme inhibitor are less common, its role as a synthetic intermediate for more complex, biologically active molecules is well-established.[12]

Enzyme_Inhibition_Logic A This compound B Chemical Synthesis A->B C Bromophenol Derivatives B->C D Enzyme Inhibition C->D  act as E PTP1B D->E F Acetylcholinesterase D->F G Carbonic Anhydrase D->G I Anti-diabetic E->I  leads to J Neuroprotective F->J  leads to K Anti-glaucoma G->K  leads to H Therapeutic Potential I->H J->H K->H

Figure 2. Logical relationship of this compound in the context of enzyme inhibition.
Signaling Pathways

Research on bromophenol derivatives has indicated their ability to modulate cellular signaling pathways. For instance, some bromophenols have been found to inhibit the proliferation and migration of cancer cells by modulating the β1-integrin/FAK signaling pathway.[9] The inhibition of PTP1B by certain bromophenols directly impacts insulin (B600854) signaling pathways.[13] While direct evidence for this compound modulating specific signaling pathways is limited in publicly available literature, its structural similarity to other biologically active phenols suggests potential for such interactions, warranting further investigation.

Conclusion

This compound (CAS 591-20-8) is a well-characterized chemical compound with defined physicochemical properties. Its structural features can be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques. Standardized protocols for its synthesis are readily available, making it an accessible intermediate for various applications. The broader class of bromophenols demonstrates significant biological activities, particularly as enzyme inhibitors, highlighting the potential for derivatives of this compound in the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.

References

The In-Depth Mechanism of 3-Bromophenol as an Enzyme Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenol and its derivatives represent a class of compounds with significant and diverse biological activities. Notably, their role as enzyme inhibitors has garnered considerable attention within the scientific and drug development communities. These compounds have demonstrated inhibitory effects against a range of enzymes implicated in various physiological and pathological processes, highlighting their potential as lead structures for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its analogues as enzyme inhibitors, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core-Mechanism of Action: Enzyme Inhibition

This compound and its derivatives exert their biological effects primarily through the inhibition of specific enzymes. The mechanism of this inhibition can vary depending on the target enzyme and the specific chemical structure of the bromophenol derivative. The primary modes of inhibition observed are competitive and non-competitive inhibition.

Quantitative Inhibition Data

The inhibitory potency of this compound derivatives has been quantified against several key enzymes. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

Table 1: Carbonic Anhydrase Inhibition by Bromophenol Derivatives [1][2]

Compound/DerivativeTarget EnzymeKi (nM)Inhibition Type
Novel Bromophenol Derivatives (Range)hCA I1.85 ± 0.58 to 5.04 ± 1.46Competitive
Novel Bromophenol Derivatives (Range)hCA II2.01 ± 0.52 to 2.94 ± 1.31Competitive
Synthetic Bromophenol Derivatives (Range)hCA I13,700 - 32,700Competitive
Synthetic Bromophenol Derivatives (Range)hCA II650 - 1,260Competitive

Table 2: Tyrosinase Inhibition by Bromophenol Derivatives [3]

Compound/DerivativeTarget EnzymeIC50 (µM)Inhibition Type
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)Mushroom Tyrosinase4.1 ± 0.6Competitive

Table 3: Acetylcholinesterase (AChE) Inhibition by Bromophenol Derivatives

Compound/DerivativeTarget EnzymeIC50 / Ki
Novel Bromophenol DerivativesAChEKi: 6.54 ± 1.03 to 24.86 ± 5.30 nM
Organohalogen Chalcone DerivativesAChEKi: 1.21–4.39 nM
Carbamate DerivativesAChEKi: 12.0 ± 2.01 to 61.3 ± 2.59 nM

Table 4: α-Glucosidase and Aldose Reductase Inhibition by Bromophenol Derivatives [4][5]

Compound/DerivativeTarget EnzymeIC50 / Ki
Bromophenol Derivatives (Range)α-GlucosidaseKi: 43.62 ± 5.28 to 144.37 ± 16.37 nM
Bromophenol Derivatives (Range)Aldose ReductaseKi: 0.05 ± 0.01 to 1.13 ± 0.99 µM
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)α-GlucosidaseIC50: 0.098 µM

Table 5: Urease Inhibition by Bromophenol Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)
Benzothiazole DerivativesUrease6.01±0.23 to 21.07±0.77

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following sections outline the key experimental protocols for determining the inhibitory activity of this compound derivatives.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase (CA), where the enzyme catalyzes the hydrolysis of a substrate, and the product is monitored spectrophotometrically.

Materials:

  • Human or bovine erythrocyte Carbonic Anhydrase (CA)

  • p-Nitrophenyl acetate (B1210297) (p-NPA) as the substrate

  • Tris-HCl buffer (50 mM, pH 7.4-8.3)

  • Test bromophenol compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • DMSO or acetonitrile (B52724) for dissolving compounds

  • 96-well microplate and a microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare serial dilutions of the test bromophenol compounds and the positive control in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the assay buffer, inhibitor/vehicle, and CA working solution to the respective wells. Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA as the substrate

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • Test bromophenol compounds and a known tyrosinase inhibitor (e.g., Kojic acid) as a positive control

  • 96-well microplate and a microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

    • Prepare a stock solution of L-DOPA in sodium phosphate buffer.

    • Prepare serial dilutions of the test bromophenol compounds and the positive control.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of the test compound/control solution to the wells.

    • Add 140 µL of sodium phosphate buffer.

    • Add 20 µL of the tyrosinase solution.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement: Add 20 µL of the L-DOPA solution to each well to start the reaction. Measure the absorbance at 492 nm at regular time intervals.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition and the IC50 value as described for the carbonic anhydrase assay.

    • Kinetic analysis using Lineweaver-Burk plots with varying substrate and inhibitor concentrations can be used to determine the mode of inhibition.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with DTNB to produce a colored product.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Test bromophenol compounds and a known AChE inhibitor (e.g., Galantamine) as a positive control

  • 96-well microplate and a microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of AChE, ATCI, and DTNB in the sodium phosphate buffer.

    • Prepare serial dilutions of the test bromophenol compounds and the positive control.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of ATCI solution to each well.

    • Add 125 µL of DTNB solution.

    • Add 50 µL of the test compound/control solution.

    • Add 25 µL of the buffer.

  • Reaction Initiation and Measurement: Initiate the reaction by adding 25 µL of the AChE solution to each well. Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis:

    • Calculate the reaction rates and percentage of inhibition as previously described.

    • Determine the IC50 values.

    • Perform kinetic studies with varying substrate and inhibitor concentrations to elucidate the mechanism of inhibition.

Signaling Pathway Modulation

Certain bromophenol derivatives have been shown to modulate intracellular signaling pathways, contributing to their biological effects, particularly in the context of cancer. One such pathway is the β1-integrin/FAK signaling cascade.

β1-Integrin/FAK Signaling Pathway

The binding of the extracellular matrix (ECM) to β1-integrin receptors triggers a signaling cascade that plays a crucial role in cell survival, proliferation, and migration. Focal Adhesion Kinase (FAK) is a key downstream effector of β1-integrin. The inhibition of this pathway by bromophenol derivatives can lead to anti-cancer effects.

G cluster_membrane Cell Membrane ECM Extracellular Matrix Integrin β1-Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates PI3K PI3K FAK->PI3K activates Cortactin Cortactin FAK->Cortactin interacts with JNK1 JNK1 FAK->JNK1 activates Src->FAK phosphorylates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration & Invasion Cortactin->Migration JNK1->Proliferation Bromophenol This compound Derivative Bromophenol->Integrin inhibits G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Inhibitor (Pre-incubation) prep_enzyme->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix mix->add_substrate measure Measure Reaction Rate (e.g., Spectrophotometry) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition kinetic_analysis Kinetic Analysis (Lineweaver-Burk/Dixon Plots) measure->kinetic_analysis plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 determine_ki Determine Ki and Mode of Inhibition kinetic_analysis->determine_ki G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + Substrate EI1 Enzyme-Inhibitor Complex E1->EI1 + Inhibitor S1 Substrate I1 Inhibitor ES1->E1 + Product P1 Product EI1->E1 E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + Substrate EI2 Enzyme-Inhibitor Complex E2->EI2 + Inhibitor S2 Substrate I2 Inhibitor ES2->E2 + Product ESI2 Enzyme-Substrate- Inhibitor Complex ES2->ESI2 + Inhibitor P2 Product EI2->E2 EI2->ESI2 + Substrate ESI2->ES2 ESI2->EI2

References

An In-depth Technical Guide to 3-Bromophenol: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the molecular properties of 3-Bromophenol and a detailed experimental protocol for a common synthetic transformation, the Williamson ether synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound, a substituted aromatic compound, serves as a versatile intermediate in organic synthesis. Its fundamental molecular properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₅BrO[1][2][3][4]
Molecular Weight 173.01 g/mol [1][4][5]
Alternate Formula BrC₆H₄OH[5]
CAS Number 591-20-8[2][3][5]

Synthetic Protocol: Williamson Ether Synthesis of this compound Derivatives

The Williamson ether synthesis is a robust and widely used method for preparing ethers. This protocol details the synthesis of an n-pentyl ether derivative of this compound, illustrating a typical application of this reaction.

Reaction Principle: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Initially, the phenolic proton of this compound is abstracted by a base to form the more nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide, displacing the halide to form the ether product.

Experimental Protocol:

Materials:

Procedure:

  • In a reaction vessel, dissolve 5.0 g of this compound in 60 mL of dimethylformamide.

  • To this solution, add 6.0 g of potassium carbonate, which acts as the base.

  • Add 4.3 mL of 1-bromopentane to the mixture.

  • Heat the reaction mixture to 60°C for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Dilute the filtrate with diethyl ether and wash sequentially with water and brine to remove residual DMF and other water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product as an oil.

  • Purify the crude oil by column chromatography over silica gel, eluting with a 3:2 hexane:ether mixture to yield the pure 3-bromo-n-pentyl ether.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Williamson ether synthesis of a this compound derivative.

Williamson_Ether_Synthesis Start Start: this compound & Reagents Mixing Dissolve this compound in DMF Add K₂CO₃ and 1-Bromopentane Start->Mixing Reaction Heat to 60°C (6 hours) Mixing->Reaction Workup Cool & Filter Dilute with Ether Wash with Water & Brine Reaction->Workup Drying Dry Organic Layer (MgSO₄) Workup->Drying Purification Concentrate & Purify (Silica Gel Chromatography) Drying->Purification End End Product: 3-Bromo-n-pentyl ether Purification->End

Caption: Workflow for the Williamson Ether Synthesis of a this compound derivative.

References

3-Bromophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of 3-Bromophenol, a key intermediate in various fields of chemical synthesis. The information is presented to support research and development activities, with a focus on data clarity and practical experimental guidance.

Core Physical and Chemical Properties

This compound, also known as m-bromophenol, is a substituted aromatic compound. It presents as a solid or liquid with a low melting point, ranging in appearance from colorless to a pale yellow or brownish hue.[1][2] It is characterized by a phenolic odor.[2] This compound is stable under normal laboratory conditions but is sensitive to light.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₅BrO[1][3]
Molecular Weight 173.01 g/mol [1][3][4]
CAS Number 591-20-8[1][2][5]
Melting Point 28-33 °C[4][5][6]
Boiling Point 235-236.5 °C[1][4][5]
Density ~1.63 g/cm³[1][5][7]
pKa 9.03 (at 25 °C)[1][4]
LogP (Octanol/Water Partition Coefficient) 2.63[4]
Flash Point >110 °C (>230 °F)[4][8]
Refractive Index 1.595-1.599[1][8]
Solubility Profile

This compound exhibits the following solubility characteristics:

SolventSolubilityReference(s)
Water Insoluble/Slightly Soluble[1][2]
Ethanol Soluble[1][4]
Ether Soluble[1][4]
Chloroform Soluble[1][4]
Carbon Tetrachloride Slightly Soluble[4]
Alkali Soluble[4]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in this compound.

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its hydroxyl group and the bromo-substituted aromatic ring.[2][5] It participates in a variety of reactions, making it a valuable building block for pharmaceuticals, agrochemicals, and dyes.[1][2][5]

Key reactions include:

  • Etherification (Williamson Ether Synthesis): The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling): The carbon-bromine bond can participate in cross-coupling reactions to form new carbon-carbon bonds. This is a powerful method for constructing biaryl compounds.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound via Diazotization of 3-Aminophenol (B1664112)

This is a common laboratory-scale synthesis of this compound.[1]

Materials:

  • 3-Aminophenol

  • Sulfuric Acid (concentrated)

  • Sodium Nitrite (B80452)

  • Cuprous Bromide

  • Hydrobromic Acid

  • Diethyl Ether

  • Sodium Chloride

  • Anhydrous Magnesium Sulfate

Procedure:

  • Diazotization: Dissolve 3-aminophenol in a cooled solution of sulfuric acid in water (below 10 °C). Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid. Add the freshly prepared diazonium salt solution dropwise to the cuprous bromide solution.

  • Hydrolysis and Isolation: Gently heat the reaction mixture to hydrolyze the intermediate. After cooling, perform a steam distillation.

  • Extraction: Saturate the distillate with sodium chloride and extract with diethyl ether.

  • Drying and Purification: Dry the combined ether extracts over anhydrous magnesium sulfate. Filter and remove the ether by distillation. The crude this compound is then purified by vacuum distillation.

Synthesis_of_3_Bromophenol aminophenol 3-Aminophenol diazonium 3-Hydroxybenzenediazonium salt aminophenol->diazonium 1. NaNO₂, H₂SO₄ 2. 0-5 °C bromophenol This compound diazonium->bromophenol CuBr, HBr, Δ

Caption: Synthesis of this compound from 3-Aminophenol.

Williamson Ether Synthesis of 3-Pentyloxyphenol

The following is a representative protocol for the etherification of this compound.

Materials:

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5-2.0 eq) and 1-bromopentane (1.1-1.2 eq).

  • Reaction: Heat the mixture at 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter. Dilute the filtrate with diethyl ether.

  • Extraction: Wash the ether solution successively with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Williamson_Ether_Synthesis bromophenol This compound phenoxide 3-Bromophenoxide bromophenol->phenoxide K₂CO₃, DMF ether 1-Bromo-3-(pentyloxy)benzene phenoxide->ether 1-Bromopentane

Caption: Williamson Ether Synthesis with this compound.

Suzuki Coupling of this compound with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki coupling reaction.

Materials:

  • This compound

  • Phenylboronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Extraction and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Br)L₂ pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 product Ar-Ar' pd_complex2->product Reductive Elimination

Caption: Simplified Catalytic Cycle of Suzuki Coupling.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. Store in a tightly closed container in a cool, dry place away from light and incompatible substances such as oxidizing agents.[2]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide array of molecules with biological activity. Its utility stems from the ability to introduce a substituted phenolic moiety into a target structure. It is a precursor for the synthesis of pharmaceuticals, including analgesics and anti-tuberculosis drugs, as well as agrochemicals and dyes.[1] The reactivity of both the hydroxyl group and the bromine atom allows for diverse synthetic transformations, making it a valuable tool for medicinal chemists and drug development professionals in the creation of novel compounds.[5][6]

References

A Technical Guide to the Solubility of 3-Bromophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-bromophenol in various organic solvents. Understanding the solubility of this key chemical intermediate is crucial for its application in pharmaceutical synthesis, agrochemical development, and as a building block in organic chemistry. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers a logical workflow for this process.

Introduction to this compound

This compound (CAS No: 591-20-8) is an aromatic organic compound with the chemical formula C₆H₅BrO.[1] It presents as a solid at room temperature and is characterized by a phenyl ring substituted with both a hydroxyl (-OH) and a bromine (-Br) group at the meta position. This structure imparts a moderate polarity to the molecule, which significantly influences its solubility profile. The compound is a versatile reagent in organic synthesis, serving as a precursor in the manufacturing of pharmaceuticals, dyes, and agrochemicals.[2][3]

Solubility of this compound: A Qualitative and Quantitative Overview

Data Presentation

The following table summarizes the known solubility characteristics of this compound in various organic solvents.

SolventChemical FormulaTypeSolubilitySource
EthanolC₂H₅OHPolar ProticSoluble / Very Soluble[1][2][3]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble / Very Soluble[1][2][3]
ChloroformCHCl₃Polar AproticSoluble[1][3]
Carbon TetrachlorideCCl₄NonpolarSlightly Soluble[1]
AlcoholR-OHPolar ProticSoluble[3]
Alkali (e.g., NaOH aq.)-Aqueous BasicSoluble[1]
WaterH₂OPolar Protic23 g/L (at 25 °C)

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[4] The following protocol provides a step-by-step guide for its implementation.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 10 mL)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to sublime or decompose.

    • Once the solvent is completely removed, reweigh the vial containing the solid this compound residue.

    • Calculate the solubility based on the mass of the dissolved solid and the mass or volume of the solvent used.

  • Chromatographic or Spectroscopic Analysis (for volatile solvents):

    • Accurately dilute the filtered saturated solution with a known volume of the appropriate solvent in a volumetric flask.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometry) to determine the concentration of this compound.

    • Calculate the solubility from the determined concentration and the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction (χ).

    • Record the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start prep_vials Prepare Vials with Excess this compound start->prep_vials add_solvent Add Known Volume of Solvent prep_vials->add_solvent equilibrate Agitate at Constant Temperature (24-72h) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter_sample Filter Sample sample->filter_sample analyze Analyze Concentration (e.g., HPLC, Gravimetric) filter_sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is limited in the public domain, its qualitative solubility is well-established, indicating good solubility in common polar organic solvents like ethanol, diethyl ether, and chloroform. For applications requiring precise solubility values, the provided detailed experimental protocol based on the isothermal shake-flask method offers a robust and reliable approach. This guide serves as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a more informed use of this compound in their work.

References

The Versatility of 3-Bromophenol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenol, a halogenated aromatic organic compound, has emerged as a crucial building block and versatile intermediate in the field of medicinal chemistry. Its unique structural features, including the presence of a hydroxyl group and a bromine atom on the phenyl ring, provide reactive sites for a variety of chemical transformations. This allows for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide delves into the core applications of this compound in drug discovery and development, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The strategic incorporation of the this compound moiety has led to the development of compounds with a wide spectrum of biological activities, including anticancer, antioxidant, enzyme inhibitory, and analgesic properties.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various derivatives synthesized using this compound as a starting material or key intermediate.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562 (Leukemia)Inhibited viability to 35.27% at 10 µM[1]
2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzeneHaCaT (Keratinocytes)Ameliorated H2O2-induced oxidative damage[1]
3-bromo-2,6-dihydroxyacetophenoneHEK-293 (Human embryonic kidney)31.1[2]
Hybrid of bromophenol and indolin-2-one (Compound 17a)A549 (Lung)2.51[3]
Bel7402 (Liver)2.93[3]
HepG2 (Liver)3.15[3]
HCT116 (Colon)1.89[3]
Caco2 (Colon)2.33[3]
Bromophenol derivatives (unspecified)A549, BGC-823, MCF-7, HCT-81.8 - 3.8 nM[4]
Bel7402 (Hepatoma)4.8 - 7.4 nM[4]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Enzyme TargetCompound Series/DerivativeIC50 / KiReference
Acetylcholinesterase (AChE)Novel Bromophenol Derivatives (Series 1)Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM[5]
Butyrylcholinesterase (BChE)Novel Bromophenol DerivativesKi: 5.11 - 23.95 nM[3]
Carbonic Anhydrase I (hCA I)Novel Bromophenol DerivativesKi: 2.53 ± 0.25 to 25.67 ± 4.58 nM[5]
Carbonic Anhydrase II (hCA II)Novel Bromophenol DerivativesKi: 1.63 ± 0.11 to 15.05 ± 1.07 nM[5]
Protein Tyrosine Phosphatase 1B (PTP1B)3,4-dibromo-5-(methoxymethyl)-1,2-benzenediolIC50: 3.4 µM[6]
2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehydeIC50: 4.5 µM[6]
3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuranIC50: 2.8 µM[6]
Highly brominated derivative (4g)IC50: 0.68 µM[7]
Hybrid of bromophenol and saccharide (10a)IC50: 199 nM[8]

Table 3: Antioxidant Activity of this compound Derivatives

AssayCompound/DerivativeIC50 / ActivityReference
DPPH Radical Scavenging2,3,5′-tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethane30.4 µM[9]
3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol9.6 µM[9]
ABTS Radical Scavenging2,3,5′-tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethaneTEAC: 2.8 mM[9]
3,4-dibromo-5-(methoxymethyl)benzene-1,2-diolTEAC: 2.8 mM[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: Preparation of a Bioactive Salicylanilide (B1680751) Derivative

This protocol describes a representative synthesis of a 3,5-dibromosalicylanilide, a class of compounds known for their anticancer and antimicrobial properties, starting from this compound.

Step 1: Bromination of this compound to 3,5-Dibromophenol (B1293799)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into a beaker containing ice water. The crude 3,5-dibromophenol will precipitate.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol (B145695) to obtain pure 3,5-dibromophenol.

Step 2: Carboxylation of 3,5-Dibromophenol to 3,5-Dibromosalicylic Acid (Kolbe-Schmitt Reaction)

  • Sodium Salt Formation: In a dry flask, react 3,5-dibromophenol (1 equivalent) with sodium hydroxide (B78521) (1 equivalent) in a suitable solvent like methanol (B129727) to form the sodium salt. Evaporate the solvent to obtain the dry sodium 3,5-dibromophenoxide.

  • Carboxylation: Place the dry sodium salt in an autoclave. Pressurize the autoclave with carbon dioxide to 4-7 atm and heat to 120-140 °C for 4-6 hours.

  • Work-up: After cooling, dissolve the reaction mixture in water and acidify with dilute hydrochloric acid to precipitate the 3,5-dibromosalicylic acid.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from aqueous ethanol.

Step 3: Amide Coupling to form 3,5-Dibromo-N-phenyl-2-hydroxybenzamide (a Salicylanilide)

  • Acid Chloride Formation: In a round-bottom flask, treat 3,5-dibromosalicylic acid (1 equivalent) with thionyl chloride (1.2 equivalents) in an inert solvent like toluene. Heat the mixture under reflux until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dibromosalicyloyl chloride.

  • Coupling Reaction: Dissolve the crude acid chloride in a dry, inert solvent such as dichloromethane. Cool the solution in an ice bath and add aniline (B41778) (1 equivalent) and a base like triethylamine (B128534) (1.1 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.

  • Work-up: Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent and purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the final salicylanilide derivative.

Biological Assay Protocols

1. MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the bromophenol derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for another 48-72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[3]

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[3]

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity and its inhibition.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate (B84403) buffer (pH 8.0), 10 µL of the bromophenol derivative solution, and 10 µL of AChE solution (1 U/mL).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Addition of DTNB: Add 10 µL of 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to each well.

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine (B1193921) iodide to each well.

  • Incubation and Measurement: Shake the plate for 1 minute and then incubate for 10 minutes at 25°C.

  • Stopping the Reaction: Add 20 µL of 5% SDS to each well to stop the reaction.

  • Absorbance Reading: Measure the absorbance at 412 nm using a microplate reader.

3. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This colorimetric assay measures the enzymatic activity of PTP1B.

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human PTP1B, and a working solution of the substrate p-nitrophenyl phosphate (pNPP).

  • Assay Procedure:

    • Add 10 µL of serially diluted bromophenol derivative or control inhibitor to the wells of a 96-well microplate.

    • Add 80 µL of the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the pNPP working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.[11]

4. Cellular Reactive Oxygen Species (ROS) Generation Assay (DCFH-DA Method)

This assay measures the level of intracellular ROS.

  • Cell Seeding: Seed adherent cells in a 24-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the bromophenol derivative for the desired time.

  • DCFH-DA Staining:

    • Prepare a working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

    • Remove the treatment medium and wash the cells.

    • Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes.

    • Wash the cells to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Mandatory Visualization

Signaling Pathway Diagram

ROS_Mediated_Apoptosis cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_mapk MAPK Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Execution Phase 3-Bromophenol_Derivative 3-Bromophenol_Derivative ROS ROS 3-Bromophenol_Derivative->ROS induces ASK1 ASK1 ROS->ASK1 activates p38_JNK p38 / JNK ASK1->p38_JNK activates Bcl2 Bcl-2 p38_JNK->Bcl2 inhibits Bax_Bak Bax / Bak p38_JNK->Bax_Bak activates Bcl2->Bax_Bak inhibits Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage induces Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by this compound derivatives.

Experimental Workflow Diagram

Drug_Discovery_Workflow Start Start: This compound Synthesis Chemical Synthesis of Bromophenol Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT, Enzyme Assays) Purification->Screening Hit_ID Hit Identification (Potent & Selective?) Screening->Hit_ID Hit_ID->Synthesis No, redesign SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Yes Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical End Clinical Candidate Preclinical->End

Caption: General workflow for drug discovery using this compound as a scaffold.

Conclusion

This compound stands as a testament to the power of halogenated scaffolds in medicinal chemistry. Its utility as a synthetic intermediate has enabled the creation of a vast chemical space of derivatives with potent and diverse biological activities. The data and protocols presented in this guide underscore the significant contributions of this compound to the development of novel therapeutic agents, particularly in the areas of oncology, neurodegenerative diseases, and metabolic disorders. The continued exploration of structure-activity relationships and mechanisms of action of this compound-containing molecules holds great promise for the future of drug discovery and the development of next-generation therapeutics. Researchers are encouraged to utilize the information provided herein as a foundation for their own investigations into the vast potential of this versatile chemical entity.

References

The Double-Edged Sword: An In-depth Technical Guide to the Biological Activity of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated phenols, a class of aromatic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene (B151609) ring, exhibit a wide spectrum of biological activities. Their unique physicochemical properties, conferred by the presence and position of halogen substituents, lead to a diverse range of interactions with biological systems. This technical guide provides a comprehensive overview of the antimicrobial, antioxidant, and cytotoxic activities of halogenated phenols, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows. The strategic introduction of halogens can significantly enhance the bioactivity of phenolic compounds.[1][2]

Antimicrobial and Antibiofilm Activity

Halogenated phenols are potent antimicrobial agents, effective against a broad range of bacteria and fungi.[3][4] Their mechanism of action often involves disruption of cell membrane integrity, leading to cell lysis, and the inhibition of essential metabolic pathways.[5][6] For instance, the widely used antimicrobial triclosan (B1682465) specifically targets and inhibits the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis.[5][6] This inhibition disrupts cell membrane production, ultimately leading to bacterial cell death.[5] Some halogenated phenols, such as 2,4,6-triiodophenol (B146134) (2,4,6-TIP), have also been shown to repress the expression of key virulence and biofilm-related genes.[3]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MIC) of various halogenated phenols against different microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
2,4,6-Triiodophenol (2,4,6-TIP)Staphylococcus aureus5[3]
4-ChlorothymolStaphylococcus aureus6 times more active than thymol[7]
4-ChlorothymolStaphylococcus epidermidis6 times more active than thymol[7]
4-ChlorothymolCandida albicans6 times more active than thymol[7]
Purpuroine IStreptococcus pneumoniaeIC50 18.06 ± 0.76[8]
Bromophycoic acid AMethicillin-resistant S. aureus1.6[8]
Bromophycoic acid AVancomycin-resistant Enterococcus faecium6.3[8]
Bromophycoic acid EVancomycin-resistant Enterococcus faecium1.6[8]

Cytotoxicity and Associated Signaling Pathways

The cytotoxic effects of halogenated phenols are of significant interest, particularly in the context of cancer research and environmental toxicology. Pentachlorophenol (B1679276) (PCP) and its primary metabolite, tetrachlorohydroquinone (B164984) (TCHQ), have been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS).[3][9] This oxidative stress can trigger various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can lead to either apoptosis or necrosis depending on the cellular context and the level of stress.[3][10] Specifically, high doses of TCHQ can cause sustained activation of the extracellular signal-regulated kinase (ERK), a component of the MAPK pathway, leading to necrotic cell death.[3][10]

Furthermore, PCP has been demonstrated to induce caspase-mediated apoptosis in human pancreatic cancer cells.[11] This process is associated with the inhibition of the pro-survival protein kinase CK2 and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] The inhibition of NF-κB nuclear translocation and the activation of the JNK-mediated stress response are key events in PCP-induced apoptosis.[11]

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentrations (IC50) of various halogenated phenols in different cell lines.

CompoundCell LineIC50 (µM)Reference
2,4-Dibromophenol (B41371)PC12 cells (Voltage-dependent calcium channels)45 ± 32[1][12]
2,4,6-Tribromophenol (B41969)PC12 cells (Voltage-dependent calcium channels)28 ± 19[1][12]
2,4-DibromophenolPC12 cells (Whole cell outward currents)41 ± 9[1][12]
2,4,6-TribromophenolIn vitro estrogen receptor transcriptional activity4-14[13]
2,4,6-TribromophenolIn vitro androgen receptor transcriptional activity4-14[13]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals.[8] Halogenation can modulate this antioxidant capacity. The evaluation of antioxidant activity is crucial for understanding the potential therapeutic applications of these compounds in mitigating oxidative stress-related diseases.

Quantitative Antioxidant Activity Data

The antioxidant capacity of halogenated phenols can be assessed using various assays, with results often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as the concentration required for 50% radical scavenging (IC50).

Compound/ExtractAssayResultReference
Methanolic extracts of various Greek plantsDPPHIC50 values ranged from 7.2 to 39.0 μg/mL[14]

Endocrine Disrupting Effects

A significant area of concern regarding halogenated phenols is their potential to act as endocrine disrupting chemicals (EDCs).[15] Due to their structural similarity to endogenous hormones, some halogenated phenols can interfere with the endocrine system by interacting with nuclear receptors and hormone transport proteins.[15][16] For example, certain halogenated bisphenol A (BPA) analogs can bind to and activate peroxisome proliferator-activated receptor alpha (PPARα).[16] Additionally, 2,4,6-tribromophenol (TBP) has been shown to bind to the thyroid hormone transport protein transthyretin, potentially disrupting thyroid hormone signaling.[13] TBP can also interfere with the thyroid hormone system by regulating the expression of genes responsible for thyroid hormone homeostasis.[17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of halogenated phenols.

Materials:

  • Test compound (halogenated phenol)

  • Bacterial or fungal strain

  • Sterile 96-well microtiter plate

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

  • Iodonitrotetrazolium chloride (INT) solution (optional, for visual assessment)

Procedure:

  • Prepare a stock solution of the halogenated phenol (B47542) in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the wells of the 96-well plate using MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the appropriate final concentration (typically ~5 x 10^5 CFU/mL).

  • Inoculate each well (except for negative controls) with the standardized bacterial suspension.

  • Include positive controls (broth + inoculum, no compound) and negative controls (broth only) on each plate.

  • Incubate the plate at 37°C for 16-24 hours.[18]

  • Determine the MIC by observing the lowest concentration of the compound that inhibits visible growth (turbidity). This can be done visually or by measuring the optical density at 600 nm.

  • Optionally, add an indicator like INT to aid in the visual determination of bacterial growth.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of halogenated phenols.

Materials:

  • Test compound (halogenated phenol)

  • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

  • Methanol or ethanol

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

  • Trolox or Ascorbic Acid (as a positive control)

Procedure:

  • Prepare a stock solution of the halogenated phenol in a suitable solvent.

  • Create a series of dilutions of the test compound and the positive control.

  • Add a specific volume of each dilution to the wells of the microplate or cuvettes.

  • Add the DPPH working solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.[8][19]

  • Measure the absorbance at approximately 517 nm.[8]

  • A blank control containing only the solvent and the DPPH solution should be included.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This protocol details the MTT assay for assessing the cytotoxic effects of halogenated phenols on cultured cells.

Materials:

  • Test compound (halogenated phenol)

  • Cultured cells (e.g., cancer cell line or normal cell line)

  • 96-well cell culture plate

  • Complete cell culture medium

  • MTT solution (typically 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the halogenated phenol for a specified exposure period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, remove the treatment medium and add MTT solution to each well.

  • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[20][21]

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[20][21]

  • Cell viability is typically expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by halogenated phenols.

antimicrobial_pathway Triclosan Triclosan FabI Enoyl-Acyl Carrier Protein Reductase (FabI) Triclosan->FabI Inhibits FattyAcid Fatty Acid Synthesis FabI->FattyAcid Catalyzes Membrane Cell Membrane Integrity FattyAcid->Membrane Required for Death Bacterial Cell Death Membrane->Death Disruption leads to

Triclosan's inhibition of bacterial fatty acid synthesis.

cytotoxicity_pathway PCP_TCHQ PCP / TCHQ ROS Reactive Oxygen Species (ROS) PCP_TCHQ->ROS Induces NFkB NF-κB Pathway PCP_TCHQ->NFkB Inhibits CK2 Protein Kinase CK2 PCP_TCHQ->CK2 Inhibits Caspases Caspase Activation PCP_TCHQ->Caspases Induces MAPK MAPK Pathway (e.g., ERK, JNK) ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Necrosis Necrosis MAPK->Necrosis NFkB->Apoptosis Suppression promotes CK2->NFkB Caspases->Apoptosis

PCP/TCHQ-induced cytotoxicity signaling pathways.

endocrine_disruption_pathway HalogenatedPhenol Halogenated Phenol (e.g., TBP) TransportProtein Thyroid Hormone Transport Protein (Transthyretin) HalogenatedPhenol->TransportProtein Binds to NuclearReceptor Nuclear Receptor (e.g., PPARα) HalogenatedPhenol->NuclearReceptor Binds to and Activates ThyroidHormone Thyroid Hormone Signaling TransportProtein->ThyroidHormone Disrupts GeneExpression Target Gene Expression NuclearReceptor->GeneExpression Regulates

Endocrine disruption by halogenated phenols.
Experimental Workflows

The following diagrams provide a visual representation of the key experimental workflows.

mic_workflow start Start prep_compound Prepare Serial Dilutions of Halogenated Phenol start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microplate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate read Read Results (Visually or Spectrophotometrically) incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Workflow for MIC determination.

dpph_workflow start Start prep_samples Prepare Dilutions of Test Compound and Control start->prep_samples add_dpph Add DPPH Solution to Samples prep_samples->add_dpph incubate Incubate in Dark for 30 minutes add_dpph->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Workflow for DPPH antioxidant assay.

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Halogenated Phenol seed_cells->treat_cells incubate_treatment Incubate for Desired Time treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure Measure Absorbance at ~570 nm solubilize->measure calculate Calculate % Cell Viability measure->calculate end End calculate->end

Workflow for MTT cytotoxicity assay.

References

The Metabolism of Bromobenzene to 3-Bromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathways leading to the formation of 3-bromophenol from bromobenzene (B47551), a well-studied hepatotoxicant. The metabolism of bromobenzene is a classic example of metabolic activation, where enzymatic processes convert a relatively inert xenobiotic into reactive intermediates that can elicit cellular damage. This document details the enzymatic processes, key intermediates, and the toxicological implications of this metabolic route. Particular focus is given to the "sulfur-series pathway," a less direct route to phenol (B47542) formation involving glutathione (B108866) conjugation and subsequent biotransformation. This guide also includes quantitative data on metabolite formation, detailed experimental protocols for in vitro studies, and visualizations of the relevant metabolic and signaling pathways.

Introduction

Bromobenzene (C₆H₅Br) is an industrial solvent and a valuable model compound for studying mechanisms of chemically induced toxicity. Its adverse effects, particularly hepatotoxicity and nephrotoxicity, are not caused by the parent compound itself but rather by its reactive metabolites.[1] The metabolic activation of bromobenzene is primarily mediated by the cytochrome P450 (CYP450) mixed-function oxidase system, leading to the formation of electrophilic epoxide intermediates.[2] These epoxides can undergo several metabolic fates, including detoxification through conjugation with glutathione (GSH) or rearrangement to form various bromophenols. While the formation of 2-bromophenol (B46759) and 4-bromophenol (B116583) is well-understood to occur via the rearrangement of bromobenzene-2,3-oxide (B1229446) and bromobenzene-3,4-oxide (B1197308), respectively, the formation of this compound proceeds through a more complex "sulfur-series pathway."[3][4] This pathway involves the initial conjugation of the epoxide with GSH, followed by a series of enzymatic steps that ultimately lead to the release of this compound. Understanding this pathway is crucial for a complete picture of bromobenzene metabolism and its associated toxicities.

Metabolic Pathways of Bromobenzene

The biotransformation of bromobenzene is a multi-step process involving both Phase I and Phase II metabolic enzymes.

Phase I Metabolism: Epoxidation by Cytochrome P450

The initial and rate-limiting step in bromobenzene metabolism is its oxidation by CYP450 enzymes, primarily located in the endoplasmic reticulum of hepatocytes. This reaction introduces an oxygen atom across one of the double bonds of the benzene (B151609) ring, forming reactive arene oxide intermediates: bromobenzene-2,3-oxide and bromobenzene-3,4-oxide.[2] The 3,4-oxide is considered the primary hepatotoxic metabolite.[5]

Fates of Bromobenzene Epoxides

The bromobenzene epoxides are at a critical juncture in the metabolic pathway and can undergo several transformations:

  • Spontaneous Rearrangement: The epoxides can spontaneously rearrange to form bromophenols. Bromobenzene-2,3-oxide primarily yields 2-bromophenol, while bromobenzene-3,4-oxide predominantly forms 4-bromophenol.[3]

  • Enzymatic Hydration: Epoxide hydrolase can catalyze the addition of water to the epoxides, forming dihydrodiols.

  • Glutathione Conjugation: The electrophilic epoxides can be detoxified by conjugation with the nucleophilic thiol group of glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5] This is a critical detoxification step, and depletion of cellular GSH is a key event in the onset of bromobenzene-induced toxicity.

The Sulfur-Series Pathway to this compound

The formation of this compound from bromobenzene is not a result of a direct rearrangement of an epoxide intermediate. Instead, it arises from the further metabolism of the glutathione conjugate of bromobenzene-3,4-oxide.[3][4] This pathway is often referred to as the "sulfur-series pathway" or "extended glutathione pathway."[1]

The key steps in this pathway are:

  • Formation of the Glutathione Conjugate: Bromobenzene-3,4-oxide reacts with GSH, catalyzed by GSTs, to form S-(4-bromo-3-hydroxyphenyl)glutathione.

  • Conversion to Cysteine Conjugate: The glutathione conjugate is sequentially metabolized by γ-glutamyltranspeptidase and dipeptidases to the corresponding cysteine conjugate, S-(4-bromo-3-hydroxyphenyl)cysteine.

  • C-S Bond Cleavage by Cysteine Conjugate β-lyase: The pivotal step in this pathway is the cleavage of the carbon-sulfur bond in the cysteine conjugate. This reaction is catalyzed by cysteine S-conjugate β-lyase, a pyridoxal (B1214274) 5'-phosphate-dependent enzyme.[1][6] The enzyme catalyzes a β-elimination reaction, releasing a reactive thiol, pyruvate, and ammonia.[6]

  • Rearrangement to this compound: The resulting thiol intermediate is unstable and undergoes rearrangement to form the thermodynamically more stable this compound.

The overall metabolic pathway leading to the formation of bromophenols is depicted in the following diagram:

Bromobenzene_Metabolism Bromobenzene Bromobenzene CYP450 Cytochrome P450 (Phase I) Bromobenzene->CYP450 Oxidation BB_3_4_oxide Bromobenzene-3,4-oxide CYP450->BB_3_4_oxide BB_2_3_oxide Bromobenzene-2,3-oxide CYP450->BB_2_3_oxide p_Bromophenol 4-Bromophenol BB_3_4_oxide->p_Bromophenol Rearrangement GST GST (Phase II) BB_3_4_oxide->GST o_Bromophenol 2-Bromophenol BB_2_3_oxide->o_Bromophenol Rearrangement GSH_conjugate Glutathione Conjugate Dipeptidases γ-Glutamyltranspeptidase, Dipeptidases GSH_conjugate->Dipeptidases Cysteine_conjugate Cysteine Conjugate CS_lyase Cysteine Conjugate β-lyase Cysteine_conjugate->CS_lyase m_Bromophenol This compound GST->GSH_conjugate GSH Dipeptidases->Cysteine_conjugate CS_lyase->m_Bromophenol C-S Cleavage & Rearrangement

Metabolic activation of bromobenzene to bromophenols.

Quantitative Analysis of Bromobenzene Metabolites

The relative abundance of bromobenzene metabolites can vary depending on the animal species, the specific CYP450 isozymes involved, and the experimental conditions. The following table summarizes representative quantitative data on the formation of bromophenol isomers.

Experimental Systemo-Bromophenolm-Bromophenolp-BromophenolReference
Rat Liver MicrosomesPresentPresentMajor Phenolic Metabolite[7]
Rat UrineDetectableDetectableMajor Phenolic Metabolite[8]
Guinea PigHigher conversion to phenols than rats--[3]

Experimental Protocols

In Vitro Metabolism of Bromobenzene using Rat Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of bromobenzene in vitro using rat liver microsomes.

4.1.1. Materials

  • Rat liver microsomes

  • Bromobenzene

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Glutathione (GSH)

  • HPLC or GC-MS system for analysis

4.1.2. Procedure

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and rat liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

  • Initiate Reaction: Add bromobenzene (dissolved in a suitable solvent like methanol (B129727) or DMSO) to the incubation mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Terminate Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile (B52724) or methanol. This will precipitate the microsomal proteins.

  • Protein Precipitation and Supernatant Collection: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant, which contains the metabolites.

  • Analysis: Analyze the supernatant for the presence and quantity of bromophenol isomers and other metabolites using a validated HPLC-UV or GC-MS method.[8]

Isolation of Primary Hepatocytes

Primary hepatocytes are a valuable in vitro model for studying drug metabolism and toxicity as they contain the full complement of metabolic enzymes.

4.2.1. Principle

The isolation of hepatocytes typically involves a two-step collagenase perfusion method. The first step involves perfusing the liver with a calcium-free buffer containing a chelating agent (e.g., EGTA) to disrupt cell-cell junctions. The second step involves perfusion with a buffer containing collagenase to digest the extracellular matrix.[2][9]

4.2.2. General Procedure

  • Anesthesia and Cannulation: Anesthetize the animal (e.g., rat) and surgically expose the portal vein. Cannulate the portal vein to allow for perfusion of the liver.

  • Pre-perfusion: Perfuse the liver with a warm, oxygenated, calcium-free buffer containing EGTA.

  • Collagenase Perfusion: Perfuse the liver with a warm, oxygenated buffer containing collagenase.

  • Cell Dissociation: After perfusion, the liver should be soft and dissociated. Gently mince the liver in a culture medium to release the hepatocytes.

  • Filtration and Purification: Filter the cell suspension to remove undigested tissue. Purify the hepatocytes from other cell types by low-speed centrifugation.[9]

  • Cell Viability and Plating: Assess cell viability using a method like trypan blue exclusion. Plate the viable hepatocytes on collagen-coated culture dishes.

The following diagram illustrates a general workflow for studying xenobiotic metabolism and toxicity:

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Studies cluster_Analysis Analysis Animal_Model Animal Model (e.g., Rat, Mouse) Dosing Xenobiotic Dosing Animal_Model->Dosing Sample_Collection_invivo Sample Collection (Urine, Blood, Tissues) Dosing->Sample_Collection_invivo Metabolite_ID Metabolite Identification (LC-MS, GC-MS) Sample_Collection_invivo->Metabolite_ID Quantification Metabolite Quantification (HPLC, GC-MS) Sample_Collection_invivo->Quantification Hepatocytes Isolated Hepatocytes Incubation Incubation with Xenobiotic Hepatocytes->Incubation Microsomes Liver Microsomes Microsomes->Incubation Incubation->Metabolite_ID Incubation->Quantification Toxicity_Assays Toxicity Assessment (e.g., Cell Viability, Biomarkers) Incubation->Toxicity_Assays

General workflow for xenobiotic metabolism and toxicity studies.

Toxicological Implications and Signaling Pathways

The metabolic activation of bromobenzene is intrinsically linked to its toxicity. The reactive epoxide intermediates, particularly bromobenzene-3,4-oxide, can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and cell death.[5] Depletion of glutathione exacerbates this toxicity by allowing the accumulation of these reactive metabolites.

Oxidative Stress and Cellular Response

The metabolism of bromobenzene can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress. This oxidative stress can trigger a number of cellular signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress is a known activator of the MAPK signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. Activation of these pathways can lead to apoptosis (programmed cell death).

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a transcription factor that plays a crucial role in the cellular antioxidant response.[10][11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and detoxification enzymes, providing a protective mechanism against cellular damage.

The interplay between these signaling pathways ultimately determines the fate of the cell in response to bromobenzene exposure.

Signaling_Pathway Bromobenzene_Metabolites Bromobenzene Reactive Metabolites (e.g., Epoxides) ROS Increased ROS (Oxidative Stress) Bromobenzene_Metabolites->ROS MAPK MAPK Activation (JNK, p38) ROS->MAPK Nrf2 Nrf2 Activation ROS->Nrf2 Apoptosis Apoptosis MAPK->Apoptosis Antioxidant_Response Antioxidant Response & Detoxification Nrf2->Antioxidant_Response

Signaling pathways activated by bromobenzene-induced oxidative stress.

Conclusion

The metabolism of bromobenzene to this compound is a complex process that highlights the intricate interplay between metabolic activation and detoxification pathways. The formation of this particular isomer through the sulfur-series pathway underscores the importance of considering the full spectrum of metabolic possibilities when evaluating the disposition and potential toxicity of xenobiotics. For researchers in drug development, a thorough understanding of such metabolic pathways is essential for predicting potential drug-drug interactions, understanding idiosyncratic drug reactions, and designing safer and more effective therapeutic agents. The experimental protocols and analytical methods described in this guide provide a framework for investigating the metabolism of novel compounds and assessing their potential for metabolic activation and toxicity.

References

An In-depth Technical Guide to 3-Bromophenol and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromophenol (m-Bromophenol), a versatile halogenated phenol (B47542) serving as a crucial building block in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and purification, and explores its role in biological systems, offering insights for its application in research and drug discovery.

Chemical Identity and Synonyms

This compound is an aromatic organic compound with a bromine atom and a hydroxyl group attached to a benzene (B151609) ring at positions 1 and 3, respectively. It is crucial for researchers to be familiar with its various synonyms and identifiers to effectively search databases and literature.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound
Common Synonyms m-Bromophenol, meta-Bromophenol
CAS Registry Number 591-20-8[1]
Molecular Formula C₆H₅BrO
Molecular Weight 173.01 g/mol [1]
InChI Key MNOJRWOWILAHAV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)O
Other Names Phenol, 3-bromo-; 3-bromo phenol; 1-bromo-3-hydroxybenzene

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting its behavior in various experimental settings.

Table 2: Physicochemical Data of this compound

PropertyValue
Melting Point 28-32 °C
Boiling Point 236 °C
Density 1.63 g/cm³
pKa 9.03
Solubility Sparingly soluble in water; Soluble in ethanol, ether, chloroform, and alkali.
Refractive Index 1.595-1.599
Vapor Pressure 0.0326 mmHg at 25°C
Flash Point >110 °C

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, primarily through the diazotization of 3-aminophenol (B1664112) followed by a Sandmeyer-type reaction.

Synthesis of this compound from 3-Aminophenol

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 3-Aminophenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Cuprous Bromide (CuBr)

  • Diethyl Ether

  • Sodium Chloride (NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled Water

  • Ice

Procedure:

  • Diazotization of 3-Aminophenol:

    • In a flask, dissolve 3-aminophenol in a dilute solution of sulfuric acid.

    • Cool the flask in an ice bath to a temperature below 10°C.

    • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 10°C. This reaction forms the diazonium salt.[2]

  • Sandmeyer Reaction:

    • In a separate reaction vessel, prepare a solution of cuprous bromide.

    • Slowly add the cold diazonium salt solution to the cuprous bromide solution. Hydrolysis of the diazonium salt in the presence of cuprous bromide will yield crude this compound.[2]

  • Work-up and Extraction:

    • Once the reaction is complete, perform a steam distillation to separate the crude this compound.

    • Collect the distillate and saturate it with sodium chloride to facilitate the separation of the organic layer.

    • Extract the aqueous solution with diethyl ether.

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate.[2]

Purification of this compound

The crude this compound obtained from the synthesis can be purified by vacuum distillation or column chromatography.

Vacuum Distillation:

  • Filter the dried ethereal extract to remove the drying agent.

  • Remove the diethyl ether by simple distillation.

  • Distill the remaining residue under reduced pressure to obtain pure this compound.[2]

Column Chromatography:

  • Alternatively, the crude product can be purified by silica (B1680970) gel column chromatography using a suitable eluent system, such as a mixture of hexanes and ethyl acetate.

Role in Biological Systems and Drug Development

While this compound itself is primarily used as a chemical intermediate, the broader class of bromophenols, many of which are derived from marine algae, exhibit a wide range of significant biological activities.[3][4][5] These activities position bromophenol derivatives as promising candidates for drug development.

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.[6] The general class of bromophenols has been shown to possess antioxidant, antimicrobial, anticancer, and antidiabetic properties.[3][4]

Enzyme Inhibition

Derivatives of bromophenols have been identified as potent inhibitors of several enzymes. For instance, some have shown inhibitory activity against protein tyrosine phosphatase-1B (PTP1B), a target for type 2 diabetes, as well as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are relevant in neurodegenerative diseases and glaucoma, respectively.[7][8][9][10][11] this compound itself is noted to act as an enzyme inhibitor, highlighting its potential as a scaffold for designing more specific and potent inhibitors.[2]

Antioxidant Activity and Cellular Protection

Some bromophenol derivatives have demonstrated the ability to protect cells from oxidative damage. For example, a bromophenol ether was shown to protect HaCaT skin cells from oxidative stress by activating the Nrf2-mediated antioxidant pathway.[12] This suggests a potential application in dermatology and in conditions associated with oxidative stress.

Mandatory Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the synthetic route from 3-aminophenol to this compound.

Synthesis_of_3_Bromophenol cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification 3-Aminophenol 3-Aminophenol Diazonium Salt Diazonium Salt 3-Aminophenol->Diazonium Salt H2SO4, NaNO2, <10°C 3-Bromophenol_crude 3-Bromophenol_crude Diazonium Salt->3-Bromophenol_crude CuBr Pure this compound Pure this compound 3-Bromophenol_crude->Pure this compound Vacuum Distillation Experimental_Workflow start Start dissolve Dissolve 3-Aminophenol in H2SO4 start->dissolve cool Cool to <10°C dissolve->cool add_nitrite Add NaNO2 solution (Diazotization) cool->add_nitrite sandmeyer Add diazonium salt to CuBr (Sandmeyer) add_nitrite->sandmeyer prepare_cupr Prepare CuBr solution prepare_cupr->sandmeyer distill Steam Distillation sandmeyer->distill extract Extract with Diethyl Ether distill->extract dry Dry with MgSO4 extract->dry purify Vacuum Distillation dry->purify end Pure this compound purify->end Drug_Discovery_Workflow start This compound (Starting Material) synthesis Synthesize Library of Bromophenol Derivatives start->synthesis screening High-Throughput Screening (e.g., Enzyme Inhibition Assay) synthesis->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_compound Lead Compound hit_to_lead->lead_compound

References

Methodological & Application

3-Bromophenol: A Versatile Precursor in the Synthesis of Agrochemicals and Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-20

Introduction

3-Bromophenol is a valuable and versatile intermediate in the chemical industry, serving as a key building block for a diverse range of molecules, including agrochemicals and dyes.[1] Its unique substitution pattern on the aromatic ring allows for various chemical modifications, making it an attractive starting material for the synthesis of complex organic compounds with desired biological or colorant properties. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of a hypothetical fungicide and a disperse dye.

Application in Agrochemicals: Synthesis of a Hypothetical Fungicide

Bromophenol derivatives have been investigated for their potential as active ingredients in agrochemicals, exhibiting fungicidal and herbicidal activities. The presence of the bromine atom can enhance the lipophilicity of the molecule, which may facilitate its transport across biological membranes.

Hypothetical Fungicide Synthesis Pathway

The following diagram illustrates a plausible synthetic route for a hypothetical fungicide derived from this compound. The synthesis involves two key steps: an etherification to introduce a side chain, followed by a substitution reaction to incorporate a toxophoric group.

fungicide_synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Bromination and Substitution This compound This compound Intermediate_A 3-Bromo-1-(allyloxy)benzene This compound->Intermediate_A Allyl bromide, K2CO3, Acetone (B3395972) Intermediate_B 2,3-Dibromo-1-(allyloxy)benzene Intermediate_A->Intermediate_B NBS, CCl4 Fungicide Hypothetical Fungicide Intermediate_B->Fungicide 1,2,4-Triazole, NaH, DMF

Caption: Synthetic workflow for a hypothetical fungicide from this compound.

Experimental Protocol: Synthesis of 3-Bromo-1-(allyloxy)benzene (Intermediate A)

This protocol describes the Williamson ether synthesis to form the allyl ether of this compound.

Materials:

  • This compound (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone (anhydrous)

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and anhydrous acetone.

  • Stir the mixture until the this compound is completely dissolved.

  • Add potassium carbonate to the solution.

  • Slowly add allyl bromide to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Hypothetical)

StepProductReagentsSolventReaction Time (h)Yield (%)
13-Bromo-1-(allyloxy)benzeneAllyl bromide, K₂CO₃Acetone692
2Hypothetical FungicideNBS, 1,2,4-Triazole, NaHCCl₄, DMF878

Application in Dyes: Synthesis of a Disperse Azo Dye

Azo dyes are the largest class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[2] this compound can be used as a coupling component in the synthesis of azo dyes. The synthesis involves the diazotization of an aromatic amine followed by coupling with this compound.

Disperse Azo Dye Synthesis Pathway

The following diagram illustrates the synthesis of a hypothetical disperse azo dye using 4-bromoaniline (B143363) as the diazo component and this compound as the coupling component.

dye_synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 4-Bromoaniline 4-Bromoaniline Diazonium_Salt 4-Bromobenzenediazonium (B8398784) chloride 4-Bromoaniline->Diazonium_Salt NaNO2, HCl, 0-5 °C Azo_Dye Hypothetical Disperse Dye Diazonium_Salt->Azo_Dye NaOH, 0-5 °C This compound This compound This compound->Azo_Dye

Caption: Synthesis of a hypothetical disperse azo dye from this compound.

Experimental Protocol: Synthesis of a Disperse Azo Dye

This protocol is adapted from the synthesis of related disazo disperse dyes and outlines the general procedure.[3]

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Sodium nitrite (B80452) (NaNO₂) (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • This compound (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Magnetic stirrer

  • Beakers

Procedure:

Part A: Diazotization of 4-Bromoaniline

  • In a beaker, dissolve 4-bromoaniline in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 4-bromobenzenediazonium chloride.

Part B: Azo Coupling

  • In a separate beaker, dissolve this compound in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold this compound solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Filter the precipitated dye using vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the dye in a desiccator.

Quantitative Data Summary (Based on related syntheses) [3]

Diazo ComponentCoupling ComponentSolventReaction Temp (°C)Yield (%)Color on Polyester
4-Bromoaniline3-AminophenolWater0-560-75Brown
2,4-Dichloroaniline3-AminophenolWater0-598Yellowish-Brown

This compound is a readily available and versatile precursor for the synthesis of a wide array of organic molecules. The protocols and data presented here, though partly hypothetical, are based on established chemical principles and literature precedents, demonstrating the potential of this compound in the development of novel agrochemicals and dyes. Further research and optimization of these synthetic routes can lead to the discovery of new compounds with enhanced properties for various applications.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures. 3-Arylphenols, the products of the Suzuki-Miyaura coupling of 3-bromophenol, are important structural motifs found in a wide range of biologically active molecules and functional materials. The hydroxyl group provides a handle for further functionalization, making these compounds versatile intermediates in drug discovery and development.

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, along with expected yields based on analogous reactions.

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated as the 3-arylphenol product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Expected Yields for the Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. These values are extrapolated from reactions with structurally similar aryl bromides and serve as a guideline for expected outcomes.[1] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Arylboronic Acid PartnerProductExpected Yield Range (%) for Analogous Reactions[1]
Phenylboronic acid3-Phenylphenol85 - 98
4-Methylphenylboronic acid3-(p-Tolyl)phenol80 - 95
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)phenol75 - 92
3-Thienylboronic acid3-(Thiophen-3-yl)phenol65 - 85
2-Pyridylboronic acid3-(Pyridin-2-yl)phenol70 - 90

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine (B1218219) ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water, or DMF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297)

  • Brine solution

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 3-arylphenol.

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine this compound, Arylboronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Argon or Nitrogen) reactants->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (80-100 °C) with Stirring solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Water & Extract with Ethyl Acetate cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure 3-Arylphenol purify->product

Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Suzuki_Catalytic_Cycle cluster_labels pd0 Pd(0)L_n pd2_intermediate Ar-Pd(II)L_n-Br pd0->pd2_intermediate oxidative_addition Oxidative Addition diorganopalladium Ar-Pd(II)L_n-Ar' pd2_intermediate->diorganopalladium transmetalation Transmetalation diorganopalladium->pd0 product Ar-Ar' (3-Arylphenol) diorganopalladium->product reductive_elimination Reductive Elimination aryl_halide This compound (Ar-Br) aryl_halide->pd2_intermediate boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Analytical Identification of 3-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of 3-bromophenol using various analytical techniques. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly in the fields of pharmaceutical development, environmental analysis, and chemical synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, making it ideal for trace-level detection and structural confirmation.

Experimental Protocol

a) Sample Preparation (Derivatization)

To improve the volatility and chromatographic performance of this compound, derivatization is often employed. Acetylation is a common and effective method.

  • pH Adjustment: In a separatory funnel, adjust the pH of 100 mL of the aqueous sample to < 2 with sulfuric acid.

  • Extraction: Add 50 mL of dichloromethane (B109758) and shake vigorously for 2 minutes. Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh dichloromethane.

  • Drying: Pass the combined organic extracts through anhydrous sodium sulfate (B86663) to remove residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Derivatization: Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine (B92270) to the extract. Heat the mixture at 60°C for 30 minutes.

  • Final Preparation: After cooling, the derivatized sample is ready for injection into the GC-MS system.

b) Instrumental Parameters

  • Gas Chromatograph (GC): Agilent 6890 GC System or equivalent.

  • Mass Spectrometer (MS): Agilent 5973 MSD or equivalent.

  • Column: 5% phenyl-methylpolysysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.2 mL/min.[1]

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

Quantitative Data
ParameterValueReference
Retention Time (underivatized) Varies with conditions[1]
Top m/z Peaks (underivatized) 172, 174, 65[2]
Limit of Detection (LOD) pg/mL range

Note: Retention times are highly dependent on the specific instrument and conditions. It is crucial to run a standard of this compound for confirmation.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Acidify Acidify (pH < 2) Sample->Acidify Extract Liquid-Liquid Extraction (Dichloromethane) Acidify->Extract Dry Dry (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Derivatize Derivatize (Acetylation) Concentrate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Data Acquisition Detect->Acquire Analyze Data Analysis & Quantification Acquire->Analyze

Caption: General workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC with UV detection is a common approach.

Experimental Protocol

a) Sample Preparation

  • Dissolution: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a known concentration.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

b) Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) (B) and water (A), both containing 0.05% trifluoroacetic acid.[3]

  • Gradient: 2% B at 0 min, 20% B at 0.1 min, 50% B at 15 min, and 70% B at 35 min.[3]

  • Flow Rate: 0.25 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 5 µL.[3]

  • Detection: UV at 210 nm.[3]

Quantitative Data
ParameterValueReference
Linearity (R²) ≥ 0.999[3]
Limit of Detection (LOD) < 0.04 µg/mL[3]
Limit of Quantification (LOQ) < 0.12 µg/mL[3]
Precision (Intra-day RSD) ≤ 6.28%[3]
Precision (Inter-day RSD) ≤ 5.21%[3]
Accuracy (Recovery) 95.7% - 104.9%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Solid/Liquid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Acquire Chromatogram Acquisition Detect->Acquire Analyze Peak Integration & Quantification Acquire->Analyze

Caption: General workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used for the unambiguous identification of this compound.

Experimental Protocol

a) Sample Preparation

  • Dissolution: Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional for qNMR): For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample.

b) Instrumental Parameters

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 5 seconds (for quantitative measurements).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: A higher number of scans is typically required (e.g., 1024 or more).

Quantitative Data (¹H NMR in CDCl₃)
AssignmentChemical Shift (ppm)MultiplicityReference
A7.06m[5]
B7.05m[5]
C6.999m[5]
D6.749m[5]
E (OH)6.42s[5]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

a) Sample Preparation (KBr Pellet)

  • Grinding: Grind 1-2 mg of the solid this compound sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add the ground sample to 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.[6]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[6]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

b) Instrumental Parameters

  • FTIR Spectrometer: Any modern FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Expected Absorptions
Functional GroupWavenumber (cm⁻¹)
O-H stretch (phenol)~3300-3600 (broad)
C-H stretch (aromatic)~3000-3100
C=C stretch (aromatic)~1450-1600
C-O stretch (phenol)~1200-1300
C-Br stretch~500-600

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.

Experimental Protocol

a) Sample Preparation

  • Solvent Selection: Choose a solvent that does not absorb in the region of interest (e.g., methanol, ethanol, hexane).

  • Stock Solution: Prepare a stock solution of this compound of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

b) Instrumental Parameters

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended.

  • Cuvettes: Use 1 cm path length quartz cuvettes for measurements in the UV region.

  • Scan Range: Typically 200-400 nm.

  • Blank: Use the solvent as a blank to zero the instrument.

Quantitative Data
ParameterValueReference
λmax ~274 nm, ~282 nm[2]

Note: The absorption maxima (λmax) can be influenced by the solvent.

References

Application Note: Synthesis of 3-Bromophenol via Demethylation of 3-Bromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromophenol is a valuable building block in organic synthesis, utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis is often achieved through the demethylation of the more readily available precursor, 3-bromoanisole (B1666278). This application note provides detailed protocols for three common methods for this conversion: the use of a strong Lewis acid (boron tribromide), a classical Brønsted acid (hydrobromic acid), and a modern microwave-assisted approach using pyridine (B92270) hydrochloride. These methods offer researchers a range of options depending on available equipment, desired reaction time, and scale.

Comparative Data of Demethylation Methods

The following table summarizes the key quantitative parameters for the different demethylation protocols described herein, allowing for an at-a-glance comparison of their efficiency and requirements.

ParameterBoron Tribromide (BBr₃) MethodHydrobromic Acid (HBr) MethodMicrowave-Assisted Pyridine HCl Method
Reagent Boron Tribromide (BBr₃)48% Hydrobromic Acid (HBr)Pyridine Hydrochloride
Solvent Dichloromethane (B109758) (DCM)Acetic AcidSolvent-free
Temperature 0 °C to Room Temperature120-130 °C (Reflux)180-200 °C
Reaction Time 2-6 hours4-8 hours5-15 minutes[1][2][3]
Molar Ratio (Reagent:Substrate) 1.1 : 1Large Excess1.2 : 1
Typical Yield > 90%[4]~ 85-95%~ 80-90%[1][2][3]
Work-up Aqueous Quench, ExtractionNeutralization, ExtractionDissolution, Extraction

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This method is highly efficient and proceeds under relatively mild conditions, making it a popular choice for the demethylation of aryl methyl ethers.[5][6] Boron tribromide is a strong Lewis acid that readily cleaves the ether bond.[5][6]

Materials:

  • 3-Bromoanisole

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-bromoanisole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of boron tribromide in DCM (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Demethylation using Hydrobromic Acid (HBr)

This classical method utilizes a strong Brønsted acid at elevated temperatures to cleave the ether linkage.[5] It is a robust and cost-effective procedure, particularly suitable for larger-scale synthesis.

Materials:

  • 3-Bromoanisole

  • 48% aqueous Hydrobromic Acid (HBr)

  • Acetic Acid (optional, as a co-solvent)

  • Sodium hydroxide (B78521) (NaOH) solution, 2 M

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 3-bromoanisole (1.0 eq) and 48% aqueous HBr (a large excess, e.g., 5-10 eq) in a round-bottom flask equipped with a reflux condenser. Acetic acid can be added as a co-solvent if the starting material is not fully soluble.

  • Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic solution by adding 2 M NaOH solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by distillation or recrystallization.

Protocol 3: Microwave-Assisted Demethylation using Pyridine Hydrochloride

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[1][2][3] This solvent-free method using pyridine hydrochloride is an environmentally friendly alternative.[1][3]

Materials:

  • 3-Bromoanisole

  • Pyridine hydrochloride

  • Microwave reactor vial

  • Microwave synthesizer

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a microwave reactor vial, add 3-bromoanisole (1.0 eq) and pyridine hydrochloride (1.2 eq).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 180-200 °C for 5-15 minutes. The reaction progress can be monitored by taking small aliquots for TLC or GC analysis.

  • After the reaction is complete, cool the vial to room temperature.

  • Dissolve the resulting solid mixture in ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography.

Visualizations

The general workflow for the synthesis and purification of this compound from 3-bromoanisole is depicted in the following diagram.

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Start 3-Bromoanisole + Reagent Reaction Demethylation Reaction (Heating/Stirring) Start->Reaction Quench Quenching / Neutralization Reaction->Quench Extraction Aqueous Extraction Quench->Extraction Drying Drying Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Chromatography/Distillation) Evaporation->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols for Electrophilic Substitution Reactions of 3-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of electrophilic substitution reactions involving 3-bromophenol, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. The directing effects of the hydroxyl (-OH) and bromo (-Br) substituents govern the regioselectivity of these reactions, leading to a range of functionalized derivatives.

Directing Effects of Substituents in this compound

The hydroxyl group is a potent activating group and a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. The bromine atom is a weakly deactivating group but is also an ortho-, para-director. In this compound, the hydroxyl group at position 1 and the bromine at position 3 synergistically and competitively influence the position of electrophilic attack. The primary positions activated for substitution are C2, C4, and C6 (ortho and para to the -OH group). The bromine atom directs to positions C2, C4, and C5. The combined effect strongly favors substitution at the C2, C4, and C6 positions.

Nitration of this compound

Nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring, a crucial step in the synthesis of various pharmaceutical intermediates. The reaction typically yields a mixture of isomers.

Quantitative Data: Nitration Products
Product NamePosition of -NO₂Typical Yield (%)Reference
3-Bromo-6-nitrophenol6Variable[1]
3-Bromo-4-nitrophenol (B22720)4Variable[1]
3-Bromo-2-nitrophenol2Variable[1]
2,4-Dinitro-3-bromophenol2,4Variable[1]
2,6-Dinitro-3-bromophenol2,6Variable[1]
Experimental Protocol: Mononitration of this compound

Materials:

  • This compound

  • Sodium nitrate (B79036) (NaNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Light petroleum

  • Standard laboratory glassware

Procedure:

  • Prepare a nitrating mixture of sodium nitrate in concentrated sulfuric acid.

  • Slowly add this compound to the stirred nitrating mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

  • Pour the reaction mixture onto ice to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • The isomers can be separated by steam distillation. 3-Bromo-6-nitrophenol is volatile in steam, while 3-bromo-4-nitrophenol is not.[1]

  • Further purify the isolated isomers by recrystallization from a suitable solvent like light petroleum.[1]

Reaction Mechanism: Nitration

Nitration_Mechanism cluster_reactants Reactant Generation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2_plus HSO4_minus HSO₄⁻ H2O H₂O Arenium_Ion Arenium Ion Intermediate (Sigma Complex) NO2_plus->Arenium_Ion HSO4_minus->Arenium_Ion Nitrated_Product Nitrated this compound Arenium_Ion->Nitrated_Product Deprotonation by HSO₄⁻ 3_Bromophenol 3_Bromophenol 3_Bromophenol->Arenium_Ion Electrophilic Attack by NO₂⁺ caption Nitration Mechanism of this compound

Caption: Mechanism of electrophilic nitration of this compound.

Halogenation of this compound

Further halogenation of this compound can lead to di- or tri-substituted products, which are valuable precursors in organic synthesis.

Quantitative Data: Bromination Products
Product NameReagentsSolventYield (%)Reference
3,x-DibromophenolKBr, ZnAl–BrO₃⁻–LDHsAcetic acid/Water69-81 (for various isomers)[1]
2,4,6-TribromophenolBromine waterWaterHigh[2]
Experimental Protocol: Monobromination of this compound

Materials:

  • This compound

  • Potassium bromide (KBr)

  • ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs)

  • Acetic acid

  • Water

  • Dichloromethane

  • Sodium sulfite (B76179) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve this compound and potassium bromide in a mixture of acetic acid and water.[1]

  • Add ZnAl–BrO₃⁻–LDHs to the solution while stirring at 35 °C.[1]

  • Continue stirring until the reaction is complete (monitored by TLC).[1]

  • Remove the LDHs by centrifugation.[1]

  • Extract the product with dichloromethane.[1]

  • Wash the combined organic extracts with sodium sulfite solution and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the monobrominated product.[1]

Experimental Workflow: Bromination

Bromination_Workflow Dissolve Dissolve this compound & KBr in Acetic Acid/Water Add_Catalyst Add ZnAl–BrO₃⁻–LDHs at 35°C Dissolve->Add_Catalyst Reaction Stir until Reaction is Complete (TLC) Add_Catalyst->Reaction Centrifuge Centrifuge to Remove Catalyst Reaction->Centrifuge Extraction Extract with Dichloromethane Centrifuge->Extraction Wash Wash with Na₂SO₃ and Brine Extraction->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Monobrominated this compound Evaporate->Product Start Start Start->Dissolve caption Workflow for Monobromination of this compound

Caption: Experimental workflow for the monobromination of this compound.

Sulfonation of this compound

Sulfonation introduces a sulfonic acid group (-SO₃H), which can significantly increase the water solubility of the molecule.

Quantitative Data: Sulfonation Product
Product NameReagentYield (%)Reference
3-Bromo-4-hydroxybenzenesulfonic acidConcentrated H₂SO₄Not specified[3]
Experimental Protocol: Sulfonation of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Sodium chloride (NaCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid to this compound with stirring, maintaining a controlled temperature.

  • Heat the reaction mixture to drive the reaction to completion.

  • After the reaction is complete, cool the mixture and pour it over crushed ice to precipitate the product.

  • Isolate the product by "salting out" with sodium chloride to decrease its solubility in the aqueous solution.

  • Filter the precipitated sodium salt of the sulfonic acid.

  • Wash the solid with a saturated sodium chloride solution.

  • The crude product can be purified by recrystallization.

Experimental Workflow: Sulfonation

Sulfonation_Workflow Mix Mix this compound and conc. H₂SO₄ Heat Heat Reaction Mixture Mix->Heat Cool Cool and Pour onto Ice Heat->Cool Salt_Out Add NaCl to Precipitate Product Cool->Salt_Out Filter Filter Precipitate Salt_Out->Filter Wash Wash with Saturated NaCl Solution Filter->Wash Recrystallize Recrystallize for Purification Wash->Recrystallize Product 3-Bromo-hydroxybenzenesulfonic acid Recrystallize->Product Start Start Start->Mix caption Workflow for Sulfonation of this compound

Caption: Experimental workflow for the sulfonation of this compound.

Friedel-Crafts Reactions of this compound

Friedel-Crafts reactions, including acylation and alkylation, are fundamental for forming new carbon-carbon bonds on the aromatic ring. Due to the presence of the activating hydroxyl group, these reactions can often proceed under milder conditions compared to benzene.

Friedel-Crafts Acylation

Acylation introduces an acyl group (R-C=O) and is particularly useful as the product is deactivated towards further substitution, preventing polyacylation.

Quantitative Data: Acylation (Representative)
SubstrateAcylating AgentCatalystProductYield (%)Reference
BromobenzeneAcetyl chlorideAlCl₃p-Bromoacetophenone70[4]
Experimental Protocol: Friedel-Crafts Acylation of this compound (Adapted)

Materials:

  • This compound

  • Acetyl chloride (or Acetic Anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend anhydrous AlCl₃ in dry DCM in a round-bottom flask under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the suspension.

  • Add a solution of this compound in DCM dropwise to the reaction mixture.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[3]

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.[3]

  • Separate the organic layer and extract the aqueous layer with DCM.[3]

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Friedel-Crafts Alkylation

Alkylation introduces an alkyl group to the aromatic ring. It is important to note that the alkylated product is often more reactive than the starting material, which can lead to polyalkylation. Carbocation rearrangements are also a potential side reaction.

Experimental Protocol: Friedel-Crafts Alkylation of this compound (Representative)

Materials:

  • This compound

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

Procedure:

  • Dissolve this compound in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Add anhydrous AlCl₃ to the solution.

  • Slowly add tert-butyl chloride to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding ice-water.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.

  • Purify the product by distillation or chromatography.

Reaction Pathway: Friedel-Crafts Acylation

FC_Acylation_Pathway cluster_electrophile Electrophile Generation Acyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion [CH₃C=O]⁺ Acyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium_Ion Intermediate Sigma Complex Acylium_Ion->Intermediate Product Acylated this compound Intermediate->Product Deprotonation 3_Bromophenol 3_Bromophenol 3_Bromophenol->Intermediate Electrophilic Attack caption Friedel-Crafts Acylation of this compound

Caption: General reaction pathway for Friedel-Crafts acylation of this compound.

References

Application Notes: Synthesis of 3-Halophenols via the Sandmeyer Reaction of 3-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-halophenols (specifically 3-chlorophenol (B135607) and 3-bromophenol) from 3-aminophenol (B1664112) using the Sandmeyer reaction. The procedure is a two-step process involving the initial diazotization of the aromatic primary amine followed by a copper(I)-catalyzed nucleophilic substitution. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering comprehensive methodologies, quantitative data, and workflow visualizations to ensure reproducibility and success in the laboratory.

Introduction

The Sandmeyer reaction is a versatile and widely used chemical transformation for the conversion of a primary aromatic amine to an aryl halide.[1][2] The reaction proceeds through an aryl diazonium salt intermediate, which is then displaced by a nucleophile, such as a halide ion, in the presence of a copper(I) salt catalyst.[1] This method is particularly valuable as it allows for the introduction of substituents onto an aromatic ring that are often difficult to achieve through direct electrophilic substitution.

This protocol details the application of the Sandmeyer reaction to 3-aminophenol, a readily available starting material, to produce 3-chlorophenol and this compound. These products are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The procedure is divided into three main stages: the diazotization of 3-aminophenol, the copper(I)-catalyzed halogenation, and the subsequent work-up and purification of the final product.

Overall Reaction Scheme

The general transformation from 3-aminophenol to a 3-halophenol is depicted below:

  • Step 1: Diazotization 3-Aminophenol is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, HBr), at low temperatures (0-5 °C) to form the corresponding 3-hydroxybenzenediazonium salt.[3]

  • Step 2: Sandmeyer Reaction The diazonium salt solution is then added to a solution of the appropriate copper(I) halide (CuCl or CuBr). The copper(I) salt catalyzes the replacement of the diazonium group with the halide, releasing nitrogen gas and forming the desired 3-halophenol.[1]

Experimental Workflow

The overall experimental workflow is illustrated in the diagram below, providing a high-level overview of the entire process from starting materials to the purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Aminophenol in Acid (HCl or HBr) D Diazotization: Add NaNO₂ to Amine Solution (0-5 °C) A->D B Prepare aq. NaNO₂ Solution B->D C Prepare aq. Cu(I) Halide (CuCl or CuBr) Solution E Sandmeyer Reaction: Add Diazonium Salt to Cu(I) Halide Solution C->E D->E Use Immediately F Warm to RT & Heat (Observe N₂ Evolution) E->F G Cool Reaction Mixture F->G H Extract with Organic Solvent G->H I Wash Organic Layer H->I J Dry Organic Layer (e.g., Na₂SO₄) I->J K Remove Solvent (Rotary Evaporation) J->K L Purify Product (Distillation or Chromatography) K->L

Caption: Experimental workflow for the Sandmeyer reaction of 3-aminophenol.

Quantitative Data Summary

The following table summarizes the molar quantities, reaction conditions, and other key parameters for the synthesis of 3-chlorophenol and this compound from a 10.0 g starting amount of 3-aminophenol.

ParameterSynthesis of 3-ChlorophenolSynthesis of this compoundRationale / Notes
Starting Material
3-Aminophenol (MW: 109.13)10.0 g (91.6 mmol)10.0 g (91.6 mmol)The primary aromatic amine starting material.
Diazotization Step
AcidConc. HCl (37%), 25 mLConc. HBr (48%), 30 mLDissolves the amine and provides the acidic medium for nitrous acid formation.
Sodium Nitrite (MW: 69.00)6.6 g (95.7 mmol) in 15 mL H₂O6.6 g (95.7 mmol) in 15 mL H₂OA slight molar excess (1.05 eq) is used to ensure complete diazotization.
Temperature0 - 5 °C0 - 5 °CLow temperature is critical to prevent the decomposition of the unstable diazonium salt.[4]
Reaction Time~30 minutes~30 minutesTime for the slow addition of NaNO₂ and subsequent stirring.
Sandmeyer Step
Copper(I) HalideCuCl, 10.0 g (101 mmol)CuBr, 14.6 g (101.7 mmol)A stoichiometric amount of the copper(I) salt is often used to ensure good reactivity.
Acid for Cu(I) SaltConc. HCl, 10 mLConc. HBr, 10 mLUsed to dissolve the copper(I) halide.
TemperatureAdd cold, then warm to RT, then heat to 50-60 °CAdd cold, then warm to RT, then heat to 50-60 °CThe reaction is initiated cold, and then warmed to drive the decomposition of the diazonium salt complex.[5]
Reaction Time1 - 2 hours1 - 2 hoursMonitored by the cessation of nitrogen gas evolution.
Product Information
Product Name3-ChlorophenolThis compound
Molecular Weight128.56 g/mol 173.01 g/mol
Theoretical Yield11.78 g15.85 gCalculated based on the starting amount of 3-aminophenol.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated acids are highly corrosive. Aryl diazonium salts can be explosive when isolated in a dry, solid state; they should always be kept in a cold aqueous solution and used immediately after preparation.

Protocol 1: Synthesis of 3-Chlorophenol

Step 1: Diazotization of 3-Aminophenol

  • In a 250 mL beaker, combine 10.0 g (91.6 mmol) of 3-aminophenol and 100 mL of water.

  • While stirring, slowly add 25 mL of concentrated hydrochloric acid. The mixture may warm up; continue stirring until the 3-aminophenol hydrochloride salt is fully dissolved.

  • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate 50 mL beaker, dissolve 6.6 g (95.7 mmol) of sodium nitrite in 15 mL of water and cool the solution.

  • Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred 3-aminophenol hydrochloride solution. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting pale yellow solution is the 3-hydroxybenzenediazonium chloride, which should be used immediately in the next step.

Step 2: Sandmeyer Reaction

  • In a 500 mL flask, dissolve 10.0 g (101 mmol) of copper(I) chloride in 10 mL of concentrated hydrochloric acid with minimal water.

  • Cool this copper(I) chloride solution in an ice-water bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to the copper(I) chloride solution. A dark-colored complex may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently in a water bath to about 50-60 °C.

  • Maintain this temperature until the evolution of nitrogen gas ceases (typically 1-2 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL), followed by 5% aqueous sodium hydroxide (B78521) (2 x 30 mL) to remove any unreacted phenolic starting material, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 3-chlorophenol.

  • Purify the crude product by vacuum distillation or column chromatography (e.g., using a silica (B1680970) gel column with a hexane/ethyl acetate (B1210297) eluent system).

Protocol 2: Synthesis of this compound

The procedure for the synthesis of this compound is analogous to that of 3-chlorophenol, with hydrobromic acid and copper(I) bromide used in place of their chloride counterparts.

Step 1: Diazotization of 3-Aminophenol

  • Follow the diazotization procedure as described in Protocol 5.1, Step 1, but use 30 mL of concentrated hydrobromic acid (48%) instead of hydrochloric acid.

Step 2: Sandmeyer Reaction

  • In a 500 mL flask, dissolve 14.6 g (101.7 mmol) of copper(I) bromide in 10 mL of concentrated hydrobromic acid.

  • Follow the procedure as described in Protocol 5.1, Step 2, adding the freshly prepared diazonium salt solution to the cold copper(I) bromide solution and warming until nitrogen evolution stops.

Step 3: Work-up and Purification

  • The work-up and purification steps are identical to those described in Protocol 5.1, Step 3.

Reaction Pathway Diagram

The following diagram illustrates the chemical transformations involved in the Sandmeyer reaction of 3-aminophenol.

Caption: Chemical pathway for the synthesis of 3-halophenols.

References

Application Notes and Protocols for 3-Bromophenol: A Guide to Safe Laboratory Handling and Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the safe handling and use of 3-Bromophenol in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Chemical and Physical Properties

This compound is an organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₅BrO[2]
Molecular Weight 173.01 g/mol [2][3]
CAS Number 591-20-8[2]
Appearance Colorless to pale yellow or dark yellow crystalline solid/liquid[2][4][5]
Odor Aromatic[4][5]
Melting Point 30 - 33 °C (86 - 91.4 °F)[2][4][5]
Boiling Point 236 °C (456.8 °F) at 760 mmHg[2][4][5]
Flash Point > 110 °C (> 230 °F)[4][5]
Vapor Pressure 0.024 hPa at 25 °C[4][5]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol, ether, and chloroform.[1][2]
pKa 9.03[6]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical and requires careful handling.[4]

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3]

A visual representation of the GHS pictograms for this compound is provided below.

GHS Pictogram for this compound.
Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

Protection TypeSpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved eye protection.[6]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6]

The following diagram illustrates the proper selection of PPE.

PPE_Workflow start Handling this compound ppe_check Is appropriate PPE available? start->ppe_check wear_ppe Wear: - Safety Goggles (EN166/NIOSH) - Chemical Resistant Gloves - Lab Coat/Impervious Clothing - Respirator (if needed) ppe_check->wear_ppe Yes stop STOP! Obtain necessary PPE ppe_check->stop No proceed Proceed with Experiment wear_ppe->proceed

Personal Protective Equipment (PPE) Workflow.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[7]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as specified in section 2.2.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), and place it in a suitable container for disposal.

The workflow for responding to a chemical spill is outlined below.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain cleanup Collect Absorbed Material into a Labeled Waste Container contain->cleanup decontaminate Decontaminate the Area and Affected Equipment cleanup->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose

Emergency Response Workflow for a Chemical Spill.

Handling and Storage

  • Handling: Wash thoroughly after handling. Remove contaminated clothing and wash before reuse. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[7]

Toxicological Information

Toxicity TypeData
Acute Oral Toxicity Category 4: Harmful if swallowed.[4]
Acute Dermal Toxicity LD50 (Rabbit): > 2000 mg/kg.
Skin Corrosion/Irritation Causes skin irritation.[4]
Eye Damage/Irritation Causes serious eye irritation.[4]
Respiratory Irritation May cause respiratory irritation.[4]

Experimental Protocols

The following are general protocols for common reactions involving this compound. Researchers should adapt these procedures to their specific experimental conditions and perform a thorough risk assessment before commencing any work.

Protocol for Etherification of this compound

This protocol describes a general procedure for the synthesis of a 3-bromophenyl ether.

Materials:

  • This compound

  • An alkyl halide (e.g., 1-bromopentane)

  • A suitable base (e.g., potassium carbonate)

  • A polar aprotic solvent (e.g., dimethylformamide - DMF)

  • Anhydrous magnesium sulfate

  • Ether

  • Brine solution

  • Silica (B1680970) gel for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMF.

  • Add the base (e.g., potassium carbonate) to the solution.

  • Add the alkyl halide (e.g., 1-bromopentane) dropwise to the stirring mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the base.

  • Dilute the filtrate with ether and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromophenyl ether.

Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid.

Materials:

  • This compound

  • An aryl or vinyl boronic acid

  • A palladium catalyst (e.g., Pd(PPh₃)₄)

  • A suitable base (e.g., sodium carbonate)

  • A solvent system (e.g., a mixture of toluene (B28343) and water)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a degassed reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to an appropriate temperature (e.g., 80-100°C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl or styrenyl product.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide for trained laboratory personnel. All procedures should be carried out in a well-ventilated fume hood, and a thorough risk assessment should be conducted before any experiment. The user is solely responsible for all safety precautions.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 3-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 3-bromophenol as a key building block. The methodologies detailed herein are foundational for the synthesis of a wide array of functionalized phenols, which are pivotal intermediates in the development of pharmaceuticals and other advanced materials. This document offers detailed experimental protocols, summaries of reaction outcomes, and mechanistic insights for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation reactions involving this compound.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance. This compound is a versatile substrate for these transformations due to the reactivity of the carbon-bromine bond and the presence of the hydroxyl group, which can be a handle for further functionalization or can influence the electronic properties of the aromatic ring.

The judicious selection of the palladium catalyst, ligands, base, and solvent system is critical for achieving high yields and selectivity in these reactions. The following sections provide detailed protocols and data for several key palladium-catalyzed reactions using this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl compounds, which are common motifs in biologically active molecules.

Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane (B91453) / H₂O80-9012-2485-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343) / H₂O801292
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100290
3-Thienylboronic acidPdCl₂(dppf)K₂CO₃Dioxane901688
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 173 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, and PPh₃.

  • Add K₂CO₃ to the flask.

  • Add the degassed mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Base Base Ar-X Ar-X

Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This reaction is a powerful tool for the synthesis of substituted styrenes and cinnamates.

Quantitative Data Summary: Heck Reaction of this compound
AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002471
Ethyl acrylatePd(OAc)₂K₂CO₃DMF / H₂O80475
n-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcNMP140585
Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 173 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Sealed tube

Procedure:

  • In a sealed tube, combine this compound, styrene, Pd(OAc)₂, P(o-tol)₃, and Et₃N in DMF.

  • Heat the mixture at 100 °C for 24 hours.[2]

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Catalytic Cycle: Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Alkene-Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene-Complex Alkene Coordination Insertion-Product R-CH(Ar)-CH2-Pd(II)-X(L2) Alkene-Complex->Insertion-Product Migratory Insertion Insertion-Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Product Product Ar-X Ar-X Alkene Alkene Base Base

Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[3] This reaction is of great importance in pharmaceutical development for the synthesis of arylamines.

Quantitative Data Summary: Buchwald-Hartwig Amination of this compound
AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001685-95
AnilinePd₂(dba)₃ / BINAPCs₂CO₃Toluene110880-90
CyclohexylaminePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1001275-85
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 173 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Toluene (5 mL, anhydrous and degassed)

  • Sealed vial

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, morpholine, Pd₂(dba)₃, XPhos, and NaOtBu to a sealed vial.

  • Add anhydrous and degassed toluene.

  • Seal the vial and heat the mixture at 100 °C for 16 hours.[4]

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Amine-Complex [Ar-Pd(II)(NHR'R'')(L2)]+X- Ar-Pd(II)-X(L2)->Amine-Complex Amine Coordination Amido-Complex Ar-Pd(II)-NR'R''(L2) Amine-Complex->Amido-Complex Deprotonation Amido-Complex->Pd(0)L2 Reductive Elimination Product Ar-NR'R'' Ar-X Ar-X Amine HNR'R'' Base Base

Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[5]

Quantitative Data Summary: Sonogashira Coupling of this compound
AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NToluene60-802-685-95
TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NDMF803080-90
1-HexynePd(dtbpf)Cl₂None (Cu-free)Cs₂CO₃1,4-Dioxane80-10012-2475-85
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 173 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI, 0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N, 3.0 mmol, 418 µL)

  • Toluene (10 mL, anhydrous)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, phenylacetylene, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous toluene and triethylamine.

  • Stir the reaction mixture at 60-80 °C for 2-6 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture and dilute with diethyl ether.

  • Filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination & Deprotonation Cu-C≡CR->Cu-X Ar-X Ar-X Terminal_Alkyne H-C≡CR Base Base

Catalytic cycles in the Sonogashira coupling reaction.

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a valuable method for the synthesis of aryl nitriles, which are important precursors for many functional groups in organic synthesis.

Quantitative Data Summary: Palladium-Catalyzed Cyanation of this compound
Cyanide SourceCatalyst SystemLigandSolventTemp. (°C)Time (h)Yield (%)
Zn(CN)₂Pd₂(dba)₃dppfDMAC1101285-95
K₄[Fe(CN)₆]Pd(OAc)₂CM-phosMeCN / H₂O701880-90
Experimental Protocol: Palladium-Catalyzed Cyanation of this compound with Zn(CN)₂

Materials:

  • This compound (1.0 mmol, 173 mg)

  • Zinc cyanide (Zn(CN)₂, 0.6 mmol, 70.5 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.02 mmol, 11.1 mg)

  • N,N-Dimethylacetamide (DMAC, 5 mL)

  • Zinc dust (optional, for catalyst regeneration)

Procedure:

  • In a glovebox, combine this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf in a reaction vessel.

  • Add DMAC and seal the vessel.

  • Heat the reaction mixture to 110 °C for 12 hours.[6]

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with aqueous ammonia (B1221849) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Experimental Workflow: General Cross-Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/GC-MS) C->D E Cool to Room Temperature & Quench D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are highly effective and versatile methods for the synthesis of a wide range of substituted phenols. The choice of the specific reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to utilize this compound as a valuable building block in their synthetic endeavors. Further optimization of the reaction conditions may be necessary for specific substrates and applications.

References

Application Notes and Protocols for the Preparation of 3-Bromophenyl Ester from 3-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-bromophenyl esters from 3-bromophenol, a common transformation in organic synthesis relevant to the development of novel pharmaceutical agents and functional materials. The protocols outlined below describe the esterification of this compound using two common acylating agents: an acyl chloride (benzoyl chloride) and a carboxylic anhydride (B1165640) (acetic anhydride).

Overview of Synthetic Routes

The preparation of 3-bromophenyl esters from this compound is typically achieved through nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of an acylating agent. This leads to the formation of an ester linkage and the elimination of a leaving group. The two primary methods detailed here are:

  • Reaction with Acyl Chlorides: This method is highly efficient due to the high reactivity of acyl chlorides. The reaction often proceeds at room temperature and can be facilitated by a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

  • Reaction with Carboxylic Anhydrides: Carboxylic anhydrides are also effective acylating agents. This reaction may require heating or a catalyst to proceed at a reasonable rate.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromophenyl Benzoate (B1203000) using Benzoyl Chloride

This protocol describes the synthesis of 3-bromophenyl benzoate via the reaction of this compound with benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (B92270) (or triethylamine)

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 3-Bromophenyl Acetate (B1210297) using Acetic Anhydride

This protocol details the preparation of 3-bromophenyl acetate from this compound and acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (catalytic amount) or sodium acetate

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and acetic anhydride (1.5 eq).

  • Add a catalytic amount of pyridine or sodium acetate to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize excess acetic anhydride and acetic acid. Be cautious of gas evolution (CO₂).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • The crude 3-bromophenyl acetate can be purified by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 3-bromophenyl esters.

Product NameAcylating AgentCatalyst/BaseSolventReaction ConditionsYield (%)Purity (%)Reference
3-Bromophenyl BenzoateBenzoyl Chloride- (Sonication)Solvent-freeUltrasonic irradiation7890[1]
3-Bromophenyl AcetateAcetic AnhydridePyridine (cat.)Acetic Anhydride80-100 °C, 1-3 h>90 (Typical)High

Visualizations

Experimental Workflow for Esterification of this compound

The following diagram illustrates the general workflow for the synthesis and purification of a 3-bromophenyl ester.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reactants 1. Reactants (this compound, Acylating Agent, Solvent, Base/Catalyst) reaction_mixture 2. Reaction (Stirring at specified temperature) reactants->reaction_mixture monitoring 3. Monitoring (TLC) reaction_mixture->monitoring quench 4. Quenching monitoring->quench extraction 5. Extraction & Washing quench->extraction drying 6. Drying extraction->drying concentration 7. Solvent Removal (Rotary Evaporation) drying->concentration purification 8. Purification (Recrystallization/Chromatography) concentration->purification analysis 9. Characterization (NMR, IR, MS) purification->analysis final_product final_product analysis->final_product Final Product: 3-Bromophenyl Ester

Caption: General workflow for the synthesis of 3-bromophenyl esters.

Signaling Pathway of Esterification

The following diagram illustrates the general mechanism of base-catalyzed esterification of this compound with an acyl chloride.

esterification_mechanism cluster_reactants Reactants cluster_reaction Reaction Mechanism cluster_products Products phenol This compound activation Deprotonation of Phenol (Formation of Phenoxide) phenol->activation acyl_chloride Acyl Chloride (R-COCl) nucleophilic_attack Nucleophilic Attack on Carbonyl Carbon acyl_chloride->nucleophilic_attack base Base (e.g., Pyridine) base->activation activation->nucleophilic_attack Phenoxide tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Chloride Ion tetrahedral_intermediate->elimination ester 3-Bromophenyl Ester elimination->ester byproduct Pyridinium Chloride elimination->byproduct

Caption: Mechanism of base-catalyzed esterification.

References

Application Notes and Protocols: Synthesis of 3-bromo-phenol n-pentyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-bromo-phenol n-pentyl ether is a chemical compound that can serve as a building block in the synthesis of more complex molecules in drug discovery and materials science. Its synthesis is typically achieved via a Williamson ether synthesis, a well-established and versatile method for forming ethers. This reaction involves the deprotonation of a phenol (B47542) by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1][2] This document provides a detailed protocol for the synthesis of 3-bromo-phenol n-pentyl ether, including reaction conditions, purification, and characterization.

Reaction Principle

The synthesis of 3-bromo-phenol n-pentyl ether is accomplished through the Williamson ether synthesis. In this reaction, 3-bromophenol is deprotonated by a suitable base, such as potassium carbonate, to form the corresponding phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with n-pentyl bromide (1-bromopentane), where the bromide ion acts as the leaving group, resulting in the formation of the desired ether.[1][2] The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates this SN2 reaction.[2][3]

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount UsedMoles
This compoundC₆H₅BrO173.015.0 g0.0289
Potassium CarbonateK₂CO₃138.216.0 g0.0434
1-Bromopentane (B41390)C₅H₁₁Br151.044.3 mL (5.55 g)0.0367
DimethylformamideC₃H₇NO73.0960 mL-
Product 3-bromo-phenol n-pentyl ether C₁₁H₁₅BrO - -

Experimental Protocols

Materials:

  • This compound (5.0 g)

  • Potassium carbonate (6.0 g)

  • 1-Bromopentane (4.3 mL)

  • Dimethylformamide (DMF, 60 mL)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Filter funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • To a solution of 5.0 g of this compound in 60 mL of dimethylformamide in a round-bottom flask, add 6.0 g of potassium carbonate.[3]

  • Add 4.3 mL of 1-bromopentane to the mixture.[3]

  • Heat the reaction mixture to 60°C for 6 hours with stirring.[3]

  • After 6 hours, cool the mixture to room temperature and filter to remove the solid potassium salts.[3]

  • Dilute the filtrate with diethyl ether and wash sequentially with water and then brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate.[3]

  • Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude oil.[3]

  • Purify the crude product by column chromatography over silica gel, eluting with a 3:2 mixture of hexane and ether to yield 3-bromo-phenol n-pentyl ether as a clear oil.[3]

Mandatory Visualization

experimental_workflow A 1. Reaction Setup: - this compound (5.0 g) - Potassium Carbonate (6.0 g) - 1-Bromopentane (4.3 mL) - DMF (60 mL) B 2. Reaction: - Heat to 60°C - Stir for 6 hours A->B C 3. Work-up: - Cool to RT - Filter B->C D 4. Extraction: - Dilute with Ether - Wash with Water - Wash with Brine C->D E 5. Drying & Concentration: - Dry over MgSO₄ - Filter - Concentrate D->E F 6. Purification: - Silica Gel Chromatography - Elute with 3:2 Hexane:Ether E->F G Product: 3-bromo-phenol n-pentyl ether (Clear Oil) F->G

Caption: Experimental workflow for the synthesis of 3-bromo-phenol n-pentyl ether.

References

Synthesis of allyl 3-bromophenyl ether from m-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl 3-bromophenyl ether is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The presence of the allyl group allows for subsequent chemical transformations, such as Claisen rearrangement, while the bromo-substituent provides a site for cross-coupling reactions. This application note details a robust and efficient protocol for the synthesis of allyl 3-bromophenyl ether from meta-bromophenol via the Williamson ether synthesis. This reaction proceeds through the nucleophilic substitution of allyl bromide by the phenoxide ion of m-bromophenol.[1][2][3]

Reaction Scheme

The synthesis of allyl 3-bromophenyl ether is achieved through a Williamson ether synthesis.[1][2][4] In this reaction, m-bromophenol is deprotonated by a weak base, typically potassium carbonate, to form the more nucleophilic potassium 3-bromophenoxide. This phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with allyl bromide to yield the desired ether product.[2][3]

Overall Reaction: m-Bromophenol + Allyl Bromide → Allyl 3-bromophenyl ether + Potassium Bromide + Water + Carbon Dioxide

Materials and Methods

Reagents and Solvents
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )PuritySupplier
m-BromophenolC₆H₅BrO173.01≥98%Sigma-Aldrich
Allyl BromideC₃H₅Br120.98≥98%Sigma-Aldrich
Potassium CarbonateK₂CO₃138.21≥99% (anhydrous)Fisher Scientific
Acetone (B3395972)C₃H₆O58.08ACS GradeVWR
Diethyl Ether(C₂H₅)₂O74.12ACS GradeVWR
Sodium Hydroxide (B78521)NaOH40.00≥97%Sigma-Aldrich
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%Fisher Scientific
Deionized WaterH₂O18.02---In-house
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add m-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (100 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

  • Add allyl bromide (1.2 eq) to the reaction mixture dropwise over 5 minutes.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) with vigorous stirring.[5]

Reaction Monitoring
  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Spot the starting material (m-bromophenol) and the reaction mixture on a TLC plate.

  • The disappearance of the m-bromophenol spot and the appearance of a new, less polar product spot indicate the progression of the reaction. The reaction is typically complete within 6-8 hours.[5]

Work-up and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 10% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted m-bromophenol, followed by deionized water (2 x 50 mL), and finally with brine (50 mL).[5][6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl 3-bromophenyl ether.

  • For higher purity, the crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.[5]

Process Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix m-Bromophenol, K₂CO₃, Acetone add_allyl_bromide 2. Add Allyl Bromide reactants->add_allyl_bromide reflux 3. Reflux for 6-8 hours add_allyl_bromide->reflux cool 4. Cool to Room Temperature reflux->cool filter_concentrate 5. Filter and Concentrate cool->filter_concentrate extract 6. Dissolve in Diethyl Ether filter_concentrate->extract wash 7. Wash with NaOH, H₂O, Brine extract->wash dry 8. Dry with Na₂SO₄ and Concentrate wash->dry purify 9. Purify by Vacuum Distillation dry->purify product Pure Allyl 3-Bromophenyl Ether purify->product

Caption: Experimental workflow for the synthesis of allyl 3-bromophenyl ether.

Reaction Mechanism

reaction_mechanism phenol m-Bromophenol phenoxide Potassium 3-Bromophenoxide phenol->phenoxide + K₂CO₃ base K₂CO₃ product Allyl 3-Bromophenyl Ether phenoxide->product + Allyl Bromide allyl_bromide Allyl Bromide salt KBr

Caption: Williamson ether synthesis mechanism for allyl 3-bromophenyl ether.

Expected Results and Characterization

The reaction typically affords the product in good to excellent yields. The final product, allyl 3-bromophenyl ether, is expected to be a colorless to pale yellow oil.

ParameterExpected Value
Appearance Colorless to pale yellow oil
Molecular Formula C₉H₉BrO[7]
Molecular Weight 213.07 g/mol [7]
Yield 75-90% (based on m-bromophenol)
Purity (by GC-MS) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.15 (t, 1H), 7.05 (m, 2H), 6.80 (m, 1H), 6.05 (m, 1H), 5.40 (dd, 1H), 5.25 (dd, 1H), 4.55 (d, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 159.0, 132.5, 130.5, 123.0, 122.5, 118.0, 113.5, 69.0
IR (neat, cm⁻¹) ν: 3080, 1645, 1580, 1470, 1240, 925, 770

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive base or wet solventUse freshly dried potassium carbonate and anhydrous acetone.
Low reaction temperatureEnsure the reaction mixture is properly refluxing.
Low Yield Incomplete reactionIncrease the reaction time and monitor by TLC until the starting material is consumed.
Loss of product during work-upEnsure proper phase separation and minimize the amount of washing steps.
Presence of starting material after reaction Insufficient base or allyl bromideUse a slight excess of potassium carbonate (1.5-2.0 eq) and allyl bromide (1.2-1.5 eq).
Formation of side products C-alkylation of the phenoxide[4]Use a polar aprotic solvent like acetone or DMF to favor O-alkylation.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to allyl 3-bromophenyl ether from m-bromophenol. The protocol described herein is straightforward and utilizes readily available reagents and standard laboratory equipment. The resulting product can be used in a variety of subsequent chemical transformations, making this a valuable procedure for researchers in organic and medicinal chemistry.

References

Application Note: Synthesis of 3-Bromophenol from 3-Aminophenol via Diazotization-Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromophenol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its preparation from 3-aminophenol (B1664112) is a classic example of the Sandmeyer reaction, a powerful method for the substitution of an aromatic amino group.[1][2][3] This process involves two key stages: the conversion of the primary aromatic amine (3-aminophenol) into a reactive diazonium salt, followed by the displacement of the diazonium group with a bromide, typically catalyzed by copper(I) bromide.[1] This application note provides a detailed protocol for this synthesis, outlining the reaction mechanism, safety precautions, and experimental procedure for researchers in organic synthesis and drug development.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Step 1: Diazotization 3-Aminophenol reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr), to form 3-hydroxyphenyldiazonium bromide. The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[4][5]

Step 2: Sandmeyer Reaction The resulting diazonium salt is then added to a solution of copper(I) bromide. The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a bromide ion, liberating nitrogen gas and forming the desired this compound.[1][3]

Safety Precautions

This procedure involves hazardous materials and potentially unstable intermediates. A thorough risk assessment must be conducted before commencing any work.

  • Aromatic Amines (3-Aminophenol): These compounds can be toxic and harmful if inhaled, ingested, or absorbed through the skin.[6]

  • Acids (Hydrobromic Acid): Strong acids are highly corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Sodium Nitrite: This is an oxidizing agent and is toxic. Avoid contact with combustible materials.

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be shock-sensitive and explosive.[4][7] For this reason, they should never be isolated and should be used in situ as a solution at low temperatures.[4][7] The formation of the diazo group is an exothermic reaction, and temperature control is critical.[6]

  • Gas Evolution: The reaction releases nitrogen (N₂) gas, as well as potentially toxic nitrogen oxides (NOx).[7] The procedure must be performed in a well-ventilated fume hood.[5]

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Equipment

  • 3-Aminophenol

  • Hydrobromic acid (48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether (or Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Part A: Preparation of the Diazonium Salt

  • In a 500 mL three-necked flask, dissolve 10.9 g (0.1 mol) of 3-aminophenol in 60 mL of 48% hydrobromic acid and 60 mL of water.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C with efficient stirring.

  • In a separate beaker, prepare a solution of 7.25 g (0.105 mol) of sodium nitrite in 25 mL of water and cool it in an ice bath.

  • Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred 3-aminophenol solution. The rate of addition must be carefully controlled to maintain the internal temperature between 0 and 5 °C. This addition should take approximately 30 minutes.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. The resulting pale yellow solution is the 3-hydroxyphenyldiazonium bromide, which is used immediately in the next step.

Part B: Sandmeyer Reaction

  • In a separate 1 L beaker or flask, dissolve 15.8 g (0.11 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid.

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Maintain cooling initially if the reaction becomes too exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Gently heat the reaction mixture to 50–60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt and drive the reaction to completion.

  • Cool the mixture back to room temperature.

Part C: Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The resulting crude oil can be purified by vacuum distillation or silica (B1680970) gel column chromatography to yield pure this compound.[8]

Data Presentation

Table 1: Reagent Summary

ReagentFormulaMW ( g/mol )Amount (g)Moles (mol)Molar Equiv.
3-AminophenolC₆H₇NO109.1310.90.101.0
Sodium NitriteNaNO₂69.007.250.1051.05
Copper(I) BromideCuBr143.4515.80.111.1
Hydrobromic Acid (48%)HBr80.91~51.0~0.636.3

Table 2: Product Characteristics

PropertyValue
Product Name This compound
Formula C₆H₅BrO
MW ( g/mol ) 173.01
Appearance Colorless to pale yellow liquid/solid
Boiling Point 236 °C
Melting Point 32-33 °C
Theoretical Yield 17.3 g
Reported Yield 78-95% (Varies with purification)[8]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Stages cluster_workup Work-up & Purification Amine_Sol Dissolve 3-Aminophenol in HBr/H₂O Diazotization Diazotization (0-5 °C) Amine_Sol->Diazotization Nitrite_Sol Prepare aq. NaNO₂ solution Nitrite_Sol->Diazotization CuBr_Sol Prepare CuBr in HBr Sandmeyer Sandmeyer Reaction (Add diazonium to CuBr) CuBr_Sol->Sandmeyer Diazotization->Sandmeyer In situ Extraction Solvent Extraction (Diethyl Ether) Sandmeyer->Extraction Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Extraction->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Concentrate Solvent Removal (Rotary Evaporator) Dry->Concentrate Purify Purification (Distillation or Chromatography) Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Pathway

Reaction_Mechanism cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction NaNO2 NaNO₂ + 2HBr HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺ Aminophenol 3-Aminophenol Nitrosamine N-Nitrosamine intermediate Aminophenol->Nitrosamine + NO⁺ Diazonium 3-Hydroxyphenyldiazonium salt Nitrosamine->Diazonium Tautomerization & -H₂O CuBr Cu(I)Br Aryl_Radical Aryl Radical Intermediate Diazonium->Aryl_Radical + Cu(I)Br (SET) Product This compound N2_gas N₂ Gas Aryl_Radical->N2_gas Aryl_Radical->Product + Br⁻ from Cu(II)Br₂

References

Application Notes and Protocols for the Ullmann Condensation Reaction with 3-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the Ullmann condensation reaction utilizing 3-Bromophenol as a key building block. The Ullmann reaction is a versatile copper-catalyzed cross-coupling method for the formation of carbon-heteroatom bonds, enabling the synthesis of diaryl ethers and N-aryl compounds. These structural motifs are prevalent in a wide range of biologically active molecules and are of significant interest in drug discovery and development.

Introduction

The Ullmann condensation, first reported by Fritz Ullmann in 1901, traditionally required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1] Modern advancements, particularly the introduction of specialized ligands, have significantly expanded the scope and utility of this reaction, allowing it to proceed under milder conditions with catalytic amounts of copper.[2] This has made the Ullmann condensation an indispensable tool for medicinal chemists.

The products of Ullmann reactions with this compound, such as 3-aminophenols and their derivatives, serve as crucial intermediates in the synthesis of various pharmaceuticals. These compounds are building blocks for anti-inflammatory drugs, kinase inhibitors, and other therapeutic agents.[3] The unique substitution pattern of this compound allows for the introduction of diverse functionalities, influencing the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Data Presentation

The following tables summarize representative quantitative data for the Ullmann condensation of this compound with an aromatic amine (Aniline) and a generic aliphatic alcohol. The data is compiled from analogous reactions found in the literature.

Table 1: Ullmann C-N Coupling of this compound with Aniline

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1CuCl (45 mol%)1-Butyl-1H-imidazole (50 mol%)K₂CO₃ (2 equiv.)o-Xylene (B151617)14020~90[4]

Table 2: Representative Ullmann C-O Coupling of this compound with an Aliphatic Alcohol

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5-10 mol%)N,N-Dimethylglycine (20 mol%)Cs₂CO₃ (2 equiv.)Toluene (B28343)11024Good to Excellent
2CuCl₂ (5 mol%)NoneK₂CO₃ (3 equiv.)Aliphatic Diol (neat)13020Good to Excellent[5][6]
3Cu₂O (5-10 mol%)1,10-Phenanthroline (20 mol%)K₃PO₄ (2 equiv.)Acetonitrile90-11012-24Good to Excellent

Experimental Protocols

Protocol 1: Synthesis of 3-(Phenylamino)phenol via Ullmann C-N Coupling

This protocol is adapted from the synthesis of 3-phenoxyaniline.[4]

Materials:

  • This compound

  • Aniline

  • Copper(I) Chloride (CuCl)

  • 1-Butyl-1H-imidazole

  • Potassium Carbonate (K₂CO₃)

  • o-Xylene

  • Argon (or Nitrogen) gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Petroleum Ether/Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (10 mmol, 1 equiv.), Aniline (12 mmol, 1.2 equiv.), Potassium Carbonate (20 mmol, 2 equiv.), 1-Butyl-1H-imidazole (5 mmol, 0.5 equiv.), and Copper(I) Chloride (4.5 mmol, 0.45 equiv.).

  • Add o-xylene (10 mL) to the flask.

  • Flush the flask with an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture to 140 °C with vigorous stirring for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of Petroleum Ether/Ethyl Acetate) to afford the desired 3-(phenylamino)phenol.

Protocol 2: Synthesis of 3-(Alkoxy)phenol via Ullmann C-O Coupling

This is a general protocol based on modern ligand-accelerated Ullmann ether synthesis.

Materials:

  • This compound

  • Aliphatic Alcohol (e.g., Butanol)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

  • Argon (or Nitrogen) gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography and workup (e.g., Ethyl Acetate, water, brine)

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol, 1 equiv.), the aliphatic alcohol (12 mmol, 1.2 equiv.), Copper(I) Iodide (0.5 mmol, 0.05 equiv.), N,N-Dimethylglycine (2 mmol, 0.2 equiv.), and Cesium Carbonate (20 mmol, 2 equiv.).

  • Add toluene (20 mL) as the solvent.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Heat the mixture to 110 °C under an inert atmosphere with stirring for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with Ethyl Acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 3-(alkoxy)phenol product.

Mandatory Visualizations

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants (this compound, Amine/Alcohol) Catalyst Add Catalyst & Ligand (e.g., CuCl, Imidazole) Reactants->Catalyst Base Add Base (e.g., K2CO3) Catalyst->Base Solvent Add Solvent (e.g., o-Xylene) Base->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat & Stir (e.g., 140°C, 20h) Inert->Heat Cool Cool to Room Temp. Heat->Cool Filter Filter Inorganics Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the Ullmann condensation reaction.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor Binds Inhibitor Kinase Inhibitor (e.g., from Ullmann product) RAF RAF Inhibitor->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: A generic kinase signaling pathway targeted by inhibitors.

References

Application Note: Williamson Ether Synthesis of 3-Alkoxybromobenzenes from 3-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-alkoxybromobenzenes via the Williamson ether synthesis, using 3-Bromophenol as the starting material. The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers. This reaction proceeds through an SN2 mechanism, involving the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a primary alkyl halide.[1][2] This application note includes a general reaction mechanism, a detailed experimental protocol, a summary of reaction parameters, and graphical representations of the workflow and mechanism.

Reaction Mechanism

The synthesis involves two primary steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of this compound, forming a more nucleophilic 3-bromophenoxide ion. Phenols are more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate or sodium hydroxide.[3]

  • Nucleophilic Substitution (SN2): The 3-bromophenoxide ion attacks a primary alkyl halide in a concerted SN2 reaction, displacing the halide and forming the ether product.[2] For this reaction to be efficient, the alkylating agent should be a primary or methyl halide to minimize competing elimination reactions.[2]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack phenol This compound phenoxide 3-Bromophenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide acid Conjugate Acid (e.g., KHCO₃) phenoxide_sn2 3-Bromophenoxide Ion phenoxide->phenoxide_sn2 product 3-Alkoxybromobenzene phenoxide_sn2->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product halide_ion Halide Ion (X⁻)

Caption: Reaction mechanism for the Williamson ether synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a 3-alkoxybromobenzene from this compound and a generic primary alkyl halide.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (3.0 eq), and acetone or DMF (10 mL per gram of phenol).[4]

  • Stir the mixture at room temperature for 10 minutes.[4]

  • Add the primary alkyl halide (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or to 50-100 °C (for DMF) and maintain for 1 to 8 hours.[1][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Add deionized water to the residue. The aqueous layer is then extracted three times with ethyl acetate.[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter the mixture to remove the drying agent, and concentrate the filtrate in vacuo to yield the crude product.[3][4]

  • Purify the crude product by silica (B1680970) gel column chromatography, typically using a hexane-ethyl acetate solvent system.[4]

Data Presentation: Reaction Parameters

The choice of base, solvent, and temperature can significantly impact the reaction yield. Below is a table summarizing typical conditions and expected yields for the Williamson ether synthesis.

Alkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Ethyl IodideK₂CO₃Acetone~56 (Reflux)4-1250-95[1]
Benzyl BromideK₂CO₃DMF802-650-95[1]
n-Butyl BromideNaOHEthanol~78 (Reflux)3-850-95[1]
Methyl IodideNaHTHFRoom Temp1-450-95[1]

Note: Yields are generalized and can vary based on the specific substrate, purity of reagents, and reaction scale.

Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to product characterization.

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis arrow arrow A Combine this compound, K₂CO₃, and Solvent B Add Alkyl Halide A->B C Heat to Reflux/ 50-100 °C B->C Start Heating D Monitor by TLC C->D E Solvent Evaporation D->E Reaction Complete F Aqueous Workup (H₂O/EtOAc Extraction) E->F G Dry & Concentrate F->G H Column Chromatography G->H Purify Crude I Characterization (NMR, MS, IR) H->I

Caption: General experimental workflow for Williamson ether synthesis.

Safety Precautions

  • Handle this compound and alkyl halides with care as they can be irritants and toxic.[5]

  • Perform the reaction in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium hydride (NaH), if used as a base, is highly reactive and flammable; handle with extreme caution under an inert atmosphere.

  • When using diethyl ether for extraction, ensure there are no open flames or spark sources nearby due to its high flammability.[5]

References

Troubleshooting & Optimization

Avoiding polybromination in phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenol (B47542) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments, with a specific focus on avoiding polybromination.

Frequently Asked Questions (FAQs)

Q1: Why does my phenol bromination result in a mixture of polybrominated products instead of the desired monobrominated product?

A1: Polysubstitution is a frequent side reaction during the bromination of phenol. This is due to the strong activating nature of the hydroxyl (-OH) group, which significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[1][2] When using highly reactive brominating agents like bromine water, multiple bromine atoms can readily substitute at the ortho and para positions, leading to the formation of di- and tri-brominated phenols, such as 2,4,6-tribromophenol.[1][3]

Q2: How can I control the reaction to achieve selective monobromination?

A2: To favor monobromination, you should consider several factors:

  • Choice of Brominating Agent: Avoid highly reactive systems like bromine water. Milder reagents such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃) offer better control.[1]

  • Solvent Selection: The solvent plays a crucial role. Polar, protic solvents like water can enhance the reactivity of bromine, leading to polysubstitution. Using non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) can reduce the reaction rate and favor monobromination.[1][4]

  • Reaction Temperature: Lowering the reaction temperature helps to control the reaction rate and improves selectivity towards the monobrominated product.[1][4]

  • Stoichiometry: Carefully control the amount of the brominating agent, using only one equivalent for monosubstitution.[1]

Q3: I am struggling with regioselectivity (ortho- vs. para-bromination). How can I control where the bromine atom is added?

A3: The hydroxyl group of phenol is an ortho-, para-director.[2] Achieving high regioselectivity can be challenging.

  • Para-selectivity: The para-position is generally favored due to reduced steric hindrance compared to the ortho-positions.[1] To enhance para-selectivity, the use of a non-polar solvent is recommended.[1]

  • Ortho-selectivity (for p-substituted phenols): For phenols where the para-position is already substituted, ortho-bromination can be selectively achieved. One method involves using N-bromosuccinimide (NBS) with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent like methanol (B129727).[5][6]

Q4: What are the advantages of using N-Bromosuccinimide (NBS) over elemental bromine?

A4: NBS is a milder and more selective brominating agent than elemental bromine. It provides a slow, controlled release of bromine, which helps to prevent over-bromination and the formation of polybrominated side products.[7] Reactions with NBS can often be performed under milder conditions and can be adjusted to favor specific isomers.[7]

Q5: I am observing colored impurities in my final product. What could be the cause and how can I prevent this?

A5: Colored impurities can arise from the oxidation of phenol or the presence of excess bromine. To mitigate this, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. After the reaction, washing the product with a solution of a reducing agent, such as sodium bisulfite, can help remove excess bromine and some colored impurities.[1]

Troubleshooting Guides

Problem 1: Predominance of Polybrominated Products
  • Symptom:

    • Formation of a white precipitate (likely 2,4,6-tribromophenol) when using bromine water.[1][3]

    • Multiple spots on Thin Layer Chromatography (TLC) or multiple peaks in Gas Chromatography-Mass Spectrometry (GC-MS) corresponding to di- and tri-brominated phenols.[1]

  • Possible Causes:

    • High reactivity of the brominating agent (e.g., bromine water).[1]

    • Use of a polar protic solvent (e.g., water).[1][8]

    • High reaction temperature.[1]

    • Excess of the brominating agent.

  • Troubleshooting Steps:

    • Change Brominating Agent: Switch to a milder reagent like N-bromosuccinimide (NBS) or a KBr/KBrO₃ mixture.[1]

    • Change Solvent: Use a non-polar solvent such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄).[1][7]

    • Control Stoichiometry: Use only one equivalent of the brominating agent.[1]

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the reaction rate.[1][4]

    • Monitor the Reaction: Closely monitor the reaction's progress using TLC or GC to stop it once the desired product has formed.[1]

Problem 2: Poor Regioselectivity (Mixture of Ortho- and Para-Isomers)
  • Symptom:

    • Obtaining a mixture of ortho- and para-bromophenol.

  • Possible Cause:

    • The inherent directing effect of the -OH group with insufficient control over reaction conditions.[1]

  • Troubleshooting Steps:

    • For Para-selectivity: Use a non-polar solvent. Consider using sterically bulky brominating agents.[1]

    • For Ortho-selectivity (on p-substituted phenols): Use NBS with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent like methanol.[5][6]

Data Summary

Table 1: Influence of Reaction Conditions on the Monobromination of Phenol Derivatives

SubstrateBrominating AgentCatalyst/AdditiveSolventTemperature (°C)Product(s)Yield (%)Reference
PhenolNBSH₂SO₄CH₃CNRoom Tempp-bromophenolGood[9]
p-CresolNBSp-TsOH (10 mol%)MethanolRoom Temp2-bromo-4-methylphenol>86% (isolated)[5]
4-MethylphenolZnAl–BrO₃⁻–LDHs / KBrNoneAcOH/H₂O35p-brominated product71-84[10]
PhenolBromineNoneCarbon Disulfide-30p-bromophenolNot specified[1]
p-substituted phenolsNBSp-TsOH (10 mol%)MethanolRoom Temportho-monobrominatedHigh selectivity[6]

Experimental Protocols

Protocol 1: Selective Para-bromination of Phenol[1]
  • Dissolve Phenol: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a separatory funnel, dissolve 941 g (10 moles) of phenol in 1 L of carbon disulfide.

  • Cool the Mixture: Cool the reaction mixture to -30 °C using a salt and ice bath.

  • Prepare Bromine Solution: In the separatory funnel, place 1702 g (546 ml) of bromine dissolved in an equal volume of carbon disulfide.

  • Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the temperature at -30 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to proceed until the color of bromine disappears.

  • Work-up: Distill off the carbon disulfide. The residual liquid is then vacuum distilled to yield p-bromophenol.

Protocol 2: Selective Ortho-bromination of p-Substituted Phenols using NBS[7]
  • Prepare Phenol Solution: In a round-bottom flask, dissolve the p-substituted phenol (~10 mmol) and p-TsOH (10 mol %) in methanol (1.0 mL per mmol of phenol). Stir the solution for 10 minutes at room temperature.

  • Prepare NBS Solution: In a separate flask, prepare a 0.1 M solution of NBS in methanol. Protect this solution from light by wrapping the flask in aluminum foil.

  • Add NBS Solution: Add the NBS solution dropwise to the phenol solution over a period of 20 minutes while stirring.

  • Continue Stirring: After the addition is complete, continue to stir the reaction mixture for an additional 5 minutes.

  • Monitor Reaction: Monitor the reaction progress by TLC or GC-MS.

Visualizations

Troubleshooting_Polybromination start Start: Polybromination Observed cause1 Cause: High Reactivity of Brominating Agent (e.g., Bromine Water) start->cause1 cause2 Cause: Polar Protic Solvent (e.g., Water) start->cause2 cause3 Cause: High Temperature start->cause3 solution1 Solution: Use Milder Reagent (NBS, KBr/KBrO3) cause1->solution1 solution2 Solution: Use Non-Polar Solvent (CS2, CH2Cl2) cause2->solution2 solution3 Solution: Lower Reaction Temperature cause3->solution3 end Result: Selective Monobromination solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for avoiding polybromination in phenol synthesis.

Selective_Para_Bromination_Workflow start Start: Phenol step1 Dissolve Phenol in Non-Polar Solvent (e.g., CS2) start->step1 step2 Cool Reaction Mixture to Low Temperature step1->step2 step3 Slow, Dropwise Addition of Brominating Agent (1 equivalent) step2->step3 step4 Monitor Reaction Until Completion (e.g., by color change) step3->step4 step5 Work-up and Purification step4->step5 end Product: p-Bromophenol step5->end

Caption: Experimental workflow for selective para-bromination of phenol.

References

Technical Support Center: Regioselective Bromination of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of phenolic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My bromination of phenol (B47542) is yielding a mixture of polybrominated products (di- and tri-bromophenols) instead of the desired monobrominated product. What is causing this and how can I fix it?

A1: Polysubstitution is a frequent issue due to the strong activating nature of the hydroxyl (-OH) group, which makes the aromatic ring highly susceptible to multiple electrophilic attacks.[1] Highly reactive brominating agents, especially in polar solvents, exacerbate this problem.[1]

Troubleshooting Steps:

  • Choice of Brominating Agent: Avoid highly reactive systems like bromine water (Br₂/H₂O). Switch to a milder, more controllable reagent such as N-Bromosuccinimide (NBS) or an oxidative bromination system like Potassium Bromide (KBr) with an oxidant (e.g., KBrO₃).[1][2]

  • Solvent Selection: The choice of solvent is critical. Using non-polar solvents like carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), or carbon tetrachloride (CCl₄) can significantly reduce the reaction rate and favor monobromination.[1][3]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -30 °C) helps control the reaction rate and improves selectivity towards the monobrominated product.[1]

  • Stoichiometry: Ensure precise control over the stoichiometry, using only one equivalent of the brominating agent relative to the phenol.

Q2: I am struggling to achieve the desired regioselectivity. How can I selectively target the para or ortho position?

A2: The hydroxyl group is an ortho-, para-director, and achieving high selectivity between these positions is a common challenge.[1] The outcome is influenced by a combination of steric effects, reaction kinetics, and the specific reagents and conditions used.

For High para-Selectivity: The para-position is generally favored due to reduced steric hindrance.[1] To enhance this selectivity:

  • Use Non-Polar Solvents: As mentioned above, non-polar solvents favor para-substitution.

  • Employ Bulky Reagents: Using sterically hindered brominating agents or additives can block the more crowded ortho positions. A system using HBr or TMSBr with a bulky sulfoxide (B87167) has demonstrated high para-selectivity.[4][5]

  • Heterogeneous Catalysts: Polymer-bound reagents, such as Amberlyst-A26 resin in its tribromide form, can provide excellent para-selectivity and allow for easy catalyst recovery.[6][7]

For High ortho-Selectivity: Achieving ortho-selectivity is often more challenging and typically requires specific conditions, especially when the para position is available.

  • Catalyst and Solvent System: A combination of N-Bromosuccinimide (NBS) with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in methanol (B129727) has been shown to be highly effective for ortho-bromination of para-substituted phenols.[8][9]

  • Solvent-Directed Bromination: The solvent can play a directing role. For instance, using NBS in toluene (B28343) can promote ortho-bromination through hydrogen bond interactions, whereas acetonitrile (B52724) can favor the para product by sterically blocking the ortho positions.[10]

  • Specialized Reagents: Reagents like bromine chloride (BrCl) in an inert organic solvent have been developed for selective ortho-bromination.[11]

Q3: My bromination reaction is very slow or is not proceeding to completion. What are the possible reasons?

A3: A sluggish or incomplete reaction can be attributed to several factors:

  • Deactivated Substrate: While phenol itself is highly activated, derivatives with electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are significantly less reactive. These substrates may require harsher conditions or more reactive brominating systems.

  • Incorrect pH: For oxidative bromination systems (e.g., KBr/KBrO₃), acidic conditions are often necessary to generate the active bromine electrophile. Studies have shown that a pH of 3 is optimal for the KBr-KBrO₃ system, while a pH of 4 is ideal for the NBS-KBr system.[1][2]

  • Insufficient Catalyst Activity: If using a catalyst, ensure it has not been deactivated. Some heterogeneous catalysts may require activation before use or can be poisoned by impurities.

Q4: I am observing colored impurities in my final product. What are these and how can I avoid them?

A4: The formation of colored byproducts often results from the oxidation of the phenol or the brominated products.[1]

  • Control Reaction Conditions: Avoid prolonged reaction times and high temperatures, which can promote oxidative side reactions.

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[1]

  • Purification: During the workup, washing the organic layer with a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, can remove excess bromine and other colored, oxidized impurities.[1]

Troubleshooting Guides

Workflow for Troubleshooting Poor Regioselectivity

This workflow provides a logical sequence of steps to diagnose and resolve issues related to poor regioselectivity in the bromination of phenolic compounds.

G start Unsatisfactory Result (Mixture of Isomers) q1 Is the para position blocked? start->q1 p_blocked_yes Para Position is Blocked q1->p_blocked_yes Yes p_blocked_no Para Position is Available q1->p_blocked_no No p_blocked_sol Reaction should yield ortho-bromo product. If dibromination occurs, see polysubstitution guide. p_blocked_yes->p_blocked_sol q2 Desired Isomer? p_blocked_no->q2 para_desired Para-Bromophenol q2->para_desired Para ortho_desired Ortho-Bromophenol q2->ortho_desired Ortho para_sol1 Use Non-Polar Solvent (CS₂, CH₂Cl₂) para_desired->para_sol1 Solution 1 para_sol2 Use Bulky Reagent System (e.g., HBr/hindered sulfoxide) para_desired->para_sol2 Solution 2 para_sol3 Use Heterogeneous Catalyst (e.g., Amberlyst-A26 tribromide) para_desired->para_sol3 Solution 3 ortho_sol1 Use Specific Catalyst System (e.g., NBS / p-TsOH in Methanol) ortho_desired->ortho_sol1 Solution 1 ortho_sol2 Utilize Directing Solvent (e.g., Toluene) ortho_desired->ortho_sol2 Solution 2 ortho_sol3 Consider Specialized Reagent (e.g., Bromine Chloride) ortho_desired->ortho_sol3 Solution 3

Caption: Troubleshooting workflow for poor regioselectivity.

Data Presentation: Comparison of Bromination Methods

The selection of a bromination method significantly impacts yield and regioselectivity. The following tables summarize quantitative data from various reported procedures.

Table 1: Solvent Effects on the Regioselectivity of Phenol Bromination with NBS

SolventOrtho:Para RatioReference
TolueneHigh Ortho Preference[10]
Acetonitrile94% para-bromination product[10]
DichloromethanePredominantly para[1]
Carbon DisulfidePredominantly para[1]
Methanol (with p-TsOH)High ortho selectivity[8]

Table 2: Comparison of Reagent Systems for Monobromination of Phenol

Reagent SystemPredominant ProductTypical YieldKey FeaturesReference(s)
Br₂ in CS₂para-BromophenolGoodClassic method, requires handling of toxic Br₂ and CS₂.[1]
NBS / H₂SO₄ in CH₃CNpara-Bromophenol97%Rapid reaction, high yield and selectivity.[12]
NBS / p-TsOH in Methanolortho-Bromophenol (para-substituted phenols)>86%Excellent for selective ortho-bromination.[8]
TMSBr / (4‐ClC₆H₄)₂SOpara-BromophenolHigh (>90%)High para-selectivity (up to 99:1), mild conditions.[4]
KBr / ZnAl–BrO₃⁻–LDHspara-Bromophenol83%Heterogeneous system, cheap reagents, high atom economy.[13]

Key Experimental Protocols

Protocol 1: Selective ortho-Bromination of a para-Substituted Phenol

This protocol is adapted from a method demonstrating high ortho-selectivity using NBS and a catalytic acid in methanol.[8]

Reagents:

  • para-Substituted Phenol (e.g., p-cresol) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Methanol (ACS Grade)

Procedure:

  • To a stirred solution of the para-substituted phenol in methanol, add p-toluenesulfonic acid (10 mol%).

  • Cool the mixture in an ice bath to 0 °C.

  • Add N-bromosuccinimide (1.0 equiv) portion-wise over 5 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-25 minutes.[8]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ortho-brominated phenol.

Protocol 2: Selective para-Bromination of Phenol

This protocol is based on a method developed for high para-selectivity using TMSBr and a bulky sulfoxide.[4]

Reagents:

  • Phenol (1.0 equiv)

  • Di-(4-chlorophenyl) sulfoxide ((4‐ClC₆H₄)₂SO) (1.1 equiv)

  • Trimethylsilyl (B98337) bromide (TMSBr) (1.1 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of phenol in acetonitrile, add di-(4-chlorophenyl) sulfoxide (1.1 equiv).

  • Stir the mixture at room temperature.

  • Add trimethylsilyl bromide (1.1 equiv) dropwise to the solution.

  • Continue stirring at room temperature for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The authors note that the high selectivity often allows for isolation without column chromatography after an appropriate workup. The thioether byproduct can potentially be recycled.[4]

Visualization of Influencing Factors

The regiochemical outcome of a phenolic bromination is a multifactorial problem. The diagram below illustrates the key relationships between experimental variables and the resulting selectivity.

G cluster_factors Controlling Factors main Regioselective Bromination Outcome outcome_ortho Ortho-Selectivity main->outcome_ortho outcome_para Para-Selectivity main->outcome_para outcome_poly Polysubstitution main->outcome_poly reagent Brominating Reagent reagent_ex1 NBS (Mild) reagent->reagent_ex1 reagent_ex2 Br₂ (Harsh) reagent->reagent_ex2 reagent_ex3 Bulky Reagents reagent->reagent_ex3 solvent Solvent solvent_ex1 Non-Polar (CS₂) solvent->solvent_ex1 solvent_ex2 Polar Protic (MeOH) solvent->solvent_ex2 solvent_ex3 H-Bonding (Toluene) solvent->solvent_ex3 catalyst Catalyst / Additive catalyst_ex1 Acid (p-TsOH) catalyst->catalyst_ex1 catalyst_ex2 Zeolite catalyst->catalyst_ex2 catalyst_ex3 Bulky Sulfoxide catalyst->catalyst_ex3 conditions Conditions conditions_ex1 Low Temperature conditions->conditions_ex1 conditions_ex2 Controlled Stoichiometry conditions->conditions_ex2 reagent_ex1->outcome_para reagent_ex2->outcome_poly reagent_ex3->outcome_para solvent_ex1->outcome_para solvent_ex2->outcome_ortho with p-TsOH solvent_ex3->outcome_ortho catalyst_ex1->outcome_ortho with NBS/MeOH catalyst_ex2->outcome_para catalyst_ex3->outcome_para conditions_ex1->outcome_ortho conditions_ex1->outcome_para conditions_ex2->outcome_para

Caption: Key factors influencing the regioselectivity of phenol bromination.

References

Technical Support Center: Purification of 3-Bromophenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-bromophenol using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound is silica (B1680970) gel.[1][2] Alumina can also be used, but silica gel is generally the first choice for separating moderately polar compounds like phenols.[2]

Q2: Which solvent system is typically used for the elution of this compound?

A2: A mixture of a non-polar solvent like hexane (B92381) or n-hexane and a more polar solvent like ethyl acetate (B1210297) is standard for the elution of this compound.[1] The ratio of these solvents is adjusted to achieve optimal separation. A common starting point is a 2:1 mixture of hexanes to ethyl acetate.[1]

Q3: How can I determine the appropriate solvent system before running a column?

A3: The ideal solvent system should be determined by thin-layer chromatography (TLC) prior to performing column chromatography.[3] The goal is to find a solvent mixture that gives your desired compound, this compound, an Rf value between 0.2 and 0.4. This range typically provides the best separation from impurities.

Q4: What is the expected elution order of bromophenol isomers on a silica gel column?

A4: The elution order of bromophenol isomers is determined by their relative polarities. Generally, the more polar a compound, the more strongly it will adhere to the silica gel, and the later it will elute. The acidity (pKa) of the isomers can be used as an indicator of their relative polarities, with a lower pKa suggesting a more polar compound. The pKa values for the monobromophenol isomers are:

  • 2-Bromophenol: pKa = 8.42

  • This compound: pKa = 9.11

  • 4-Bromophenol: pKa = 9.34[4]

Based on these values, the expected elution order from a silica gel column would be: 4-Bromophenol (least polar), followed by this compound, and finally 2-Bromophenol (most polar).

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem: this compound is not eluting from the column.
  • Cause: The mobile phase is not polar enough to displace the this compound from the silica gel.

  • Solution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in your hexane/ethyl acetate mixture. For example, if you started with a 10:1 hexane:ethyl acetate mixture, you can try changing to 8:1, then 5:1, and so on.

Problem: this compound is eluting too quickly (with the solvent front).
  • Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of hexane in your hexane/ethyl acetate mixture. For instance, if you are using a 1:1 mixture, try a 3:1 or 5:1 mixture of hexane to ethyl acetate.

Problem: The bands on the column are streaking or "tailing".
  • Cause 1: The sample was overloaded on the column.

    • Solution: Use a larger column or reduce the amount of crude material loaded. A general guideline is to use a silica gel to crude material ratio of at least 30:1 to 50:1 by weight.[2]

  • Cause 2: The crude sample is not fully soluble in the eluent.

    • Solution: Dissolve the crude sample in a minimal amount of a slightly more polar solvent (like dichloromethane (B109758) or a small amount of ethyl acetate) before loading it onto the column. Alternatively, you can use the "dry loading" method.[5]

  • Cause 3: The silica gel is too acidic.

    • Solution: While less common for phenols compared to amines, if you suspect acidic silica is an issue, you can use deactivated silica gel. This can be prepared by adding a small amount of a base like triethylamine (B128534) (0.1-1%) to the eluent during column packing and elution.[6]

Problem: Poor separation of this compound from its isomers (2-Bromophenol and 4-Bromophenol).
  • Cause: The bromophenol isomers have very similar polarities, making their separation on standard silica gel challenging.

  • Solution 1: Use a shallow gradient elution. Start with a low polarity mobile phase (e.g., 20:1 hexane:ethyl acetate) and gradually increase the polarity by slowly increasing the proportion of ethyl acetate. This can help to resolve compounds with close Rf values.[6]

  • Solution 2: Use a longer column. A longer column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.

  • Solution 3: Consider alternative stationary phases. If separation on silica gel is not achievable, specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, may offer better selectivity for separating positional isomers, although this is more common in HPLC.

Quantitative Data

Table 1: Estimated Rf Values of Bromophenol Isomers on Silica Gel TLC Plates
Solvent System (Hexane:Ethyl Acetate)4-Bromophenol (Estimated Rf)This compound (Estimated Rf)2-Bromophenol (Estimated Rf)
10:10.450.400.35
5:10.600.550.50
2:10.750.700.65

Note: These are estimated values for guidance. Actual Rf values may vary depending on the specific experimental conditions (e.g., brand of TLC plates, temperature, chamber saturation).

Table 2: Recommended Silica Gel Loading Capacity for this compound Purification
Separation Difficulty (based on ΔRf on TLC)Recommended Silica Gel to Crude Material Ratio (by weight)
Easy (ΔRf > 0.2)20:1 to 30:1
Moderate (0.1 < ΔRf < 0.2)30:1 to 50:1
Difficult (ΔRf < 0.1)> 50:1

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Prepare TLC Chambers: Add a small amount (5-10 mL) of different hexane:ethyl acetate mixtures (e.g., 10:1, 5:1, 2:1) to separate developing chambers. Place a piece of filter paper in each chamber to ensure saturation of the atmosphere with the solvent vapor.

  • Spot the TLC Plate: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Select the Optimal Solvent System: Choose the solvent system that provides an Rf value between 0.2 and 0.4 for this compound and gives the best separation from other spots.

Protocol 2: Column Chromatography Purification of Crude this compound
  • Column Preparation:

    • Secure a glass column vertically with a clamp.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix the required amount of silica gel (see Table 2) with the chosen non-polar eluent (e.g., hexane) to form a slurry.

    • Pour the slurry into the column. Tap the side of the column gently to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in packing the silica gel.

    • Once the silica has settled, add a layer of sand (approx. 1 cm) on top of the silica bed to prevent it from being disturbed.

    • Continuously add eluent to the column, never allowing the solvent level to drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Open the stopcock and allow the sample to enter the silica gel bed.

    • Add a small amount of fresh eluent to rinse the sides of the column and allow this to enter the silica bed as well.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting the eluting solvent in fractions (e.g., in test tubes).

    • If using a gradient elution, start with the less polar solvent mixture and gradually increase the polarity.

  • Analysis of Fractions:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Selection) Column_Prep 2. Column Preparation (Packing with Silica Gel) TLC->Column_Prep Determines eluent Load_Sample 3. Sample Loading Column_Prep->Load_Sample Elution 4. Elution & Fraction Collection Load_Sample->Elution Analyze_Fractions 5. Fraction Analysis (TLC) Elution->Analyze_Fractions Combine_Fractions 6. Combine Pure Fractions Analyze_Fractions->Combine_Fractions Identify pure fractions Solvent_Removal 7. Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Guide cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation of Bromophenol Isomers Similar_Polarity Similar Polarity of Isomers Problem->Similar_Polarity Wrong_Solvent Inappropriate Solvent System Problem->Wrong_Solvent Improper_Packing Poorly Packed Column Problem->Improper_Packing Gradient Use Shallow Gradient Elution Similar_Polarity->Gradient Long_Column Use a Longer Column Similar_Polarity->Long_Column Optimize_Solvent Re-optimize Solvent with TLC Wrong_Solvent->Optimize_Solvent Repack_Column Repack Column Carefully Improper_Packing->Repack_Column

Caption: Troubleshooting logic for poor isomer separation.

References

How to improve yield for 3-Bromophenol synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of 3-Bromophenol synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound are:

  • Diazotization of 3-Bromoaniline (B18343): This is a widely used method that involves converting the amino group of 3-bromoaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol (B47542).[1][2] This route is often preferred for its regioselectivity.

  • Multi-step Synthesis from Benzene: This approach involves the nitration of benzene, followed by bromination to yield m-bromonitrobenzene. The nitro group is then reduced to an amine (forming 3-bromoaniline), which is subsequently converted to this compound via diazotization.[3][4][5]

  • Bromination of Phenol: Direct bromination of phenol is also possible. However, this method typically yields a mixture of ortho- and para-bromophenol, with polybrominated byproducts being a significant issue due to the strong activating effect of the hydroxyl group.[6][7][8] Achieving meta-substitution directly is not a standard outcome.

Q2: My yield is consistently low when synthesizing this compound from 3-bromoaniline. What are the most likely causes?

A2: Low yields in the diazotization-hydrolysis sequence often stem from several critical factors:

  • Temperature Control: The diazotization step is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures.[9][10] The temperature should be strictly maintained between 0-5°C to prevent decomposition of the diazonium salt and the formation of side products.[1][11]

  • Incomplete Diazotization: Insufficient addition of sodium nitrite (B80452) or improper pH can lead to unreacted 3-bromoaniline, which will reduce the overall yield.

  • Side Reactions of the Diazonium Salt: Once formed, the diazonium salt can participate in unwanted coupling reactions, especially if the concentration is too high or if it reacts with unreacted starting material or the phenol product itself.[9][11][12]

  • Inefficient Hydrolysis: The hydrolysis of the diazonium salt requires sufficient heat. If the temperature is too low during this step, the conversion to this compound will be incomplete. Conversely, excessively high temperatures can lead to decomposition.

Q3: I am attempting a direct bromination of phenol and getting a mixture of products, including a white precipitate. How can I improve the selectivity for a monobrominated product?

A3: The formation of a white precipitate is likely 2,4,6-tribromophenol, a common result of over-bromination.[7] The hydroxyl group is a strong ortho-, para-director and activator. To favor monobromination, consider the following:

  • Choice of Solvent: Using non-polar solvents like carbon disulfide (CS₂) or carbon tetrachloride can reduce the reaction rate and decrease the extent of polysubstitution compared to polar solvents.[7][8]

  • Milder Brominating Agent: Instead of highly reactive bromine water, use a milder agent like N-bromosuccinimide (NBS).[7]

  • Low Temperature: Performing the reaction at a reduced temperature (e.g., 0°C or lower) can help control the reaction rate and improve selectivity.[7][8]

  • Stoichiometry: Use a strict 1:1 molar ratio of phenol to the brominating agent.

Troubleshooting Guides

Issue 1: Low Yield in Diazotization of 3-Bromoaniline

This guide helps you troubleshoot common problems encountered during the synthesis of this compound from 3-bromoaniline.

Symptoms:

  • Final product yield is significantly lower than expected (<70%).

  • Presence of significant impurities or unreacted starting material in the final product.

  • Formation of colored byproducts (azo compounds).

Troubleshooting Logic:

G start Low Yield Detected temp_check Was temperature strictly maintained at 0-5°C during diazotization? start->temp_check hydrolysis_check Was the hydrolysis temperature adequate (e.g., 110-130°C)? temp_check->hydrolysis_check Yes temp_sol Solution: Improve cooling. Use an ice-salt bath. Add NaNO2 solution slowly. temp_check->temp_sol No reagent_check Were NaNO2 and acid used in correct stoichiometric ratios? hydrolysis_check->reagent_check Yes hydrolysis_sol Solution: Ensure heating is sufficient to drive hydrolysis. Consider using a tubular reactor to suppress side reactions. hydrolysis_check->hydrolysis_sol No coupling_check Were colored byproducts (azo compounds) observed? reagent_check->coupling_check Yes reagent_sol Solution: Recalculate and accurately weigh reagents. Ensure acid concentration is correct. reagent_check->reagent_sol No coupling_sol Solution: Add diazonium salt solution dropwise to hot acid during hydrolysis to minimize its concentration and prevent coupling. coupling_check->coupling_sol Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Poor Selectivity in Phenol Bromination

This guide addresses the common issue of polysubstitution and incorrect isomer formation during the direct bromination of phenol.

Symptoms:

  • Formation of a mixture of ortho- and para-bromophenol.

  • Significant formation of di- or tri-brominated phenols.

Data on Influencing Factors:

ParameterConditionExpected OutcomeRationale
Solvent Non-polar (e.g., CS₂, CCl₄)Increased para-selectivity, reduced polysubstitution.Reduces the reactivity of the brominating agent.[7][8]
Polar (e.g., Acetic Acid, Water)Increased ortho-substitution, high risk of polysubstitution.Polar solvents can enhance the electrophilicity of bromine.[7]
Temperature Low (e.g., < 5°C)Favors monobromination, increases para-selectivity.Reduces the overall reaction rate, allowing for better kinetic control.[7][8][13]
Room Temperature or HigherIncreased rate of reaction, higher risk of polysubstitution.The highly activated phenol ring reacts too quickly to control.[8]
Brominating Agent Br₂ in non-polar solventGood for para-selectivity if temperature is controlled.Standard but requires careful handling and conditions.[8]
NBS (N-bromosuccinimide)Milder reaction, better control over monobromination.Less reactive than elemental bromine, reducing over-bromination.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Bromoaniline

This protocol is adapted from established diazotization-hydrolysis procedures.[1][12]

Workflow Diagram:

G cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3: Work-up & Purification a Dissolve 3-Bromoaniline in H2SO4 / H2O b Cool to 0-5°C a->b c Add NaNO2 (aq) dropwise b->c d Stir for 10-15 min c->d f Add diazonium salt solution dropwise to hot acid d->f Diazonium Salt Solution e Heat H2SO4 / H2O to 110-130°C e->f g Collect distillate (Steam Distillation) f->g h Extract distillate with an organic solvent g->h i Wash, dry, and evaporate solvent h->i j Purify via vacuum distillation or chromatography i->j k Obtain pure This compound j->k

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • Diazotization:

    • In a flask, prepare a solution of concentrated sulfuric acid in water.

    • While cooling in an ice-salt bath, slowly add 3-bromoaniline.

    • Cool the resulting solution to below 5°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.[1]

    • After the addition is complete, continue stirring for an additional 10-15 minutes. A small amount of urea (B33335) can be added to quench any excess nitrous acid.

  • Hydrolysis:

    • In a separate flask equipped for distillation, heat a mixture of concentrated sulfuric acid and water to 110-130°C.[1]

    • Add the cold diazonium salt solution dropwise to the hot acid solution.[1]

    • As the reaction proceeds, this compound will be formed and can be co-distilled with water (steam distillation). Collect the distillate.[1]

    • A study using a tubular reactor for this step reported a yield of 91% by depressing side reactions.[12]

  • Extraction and Purification:

    • Extract the collected distillate with a suitable organic solvent (e.g., ether or dichloromethane).

    • Combine the organic layers, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[14]

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[14]

Protocol 2: Selective para-Bromination of Phenol

This protocol is adapted from a method designed to maximize the yield of the para-isomer and minimize byproducts.[8] While not a direct synthesis for this compound, it illustrates the principles of controlling selectivity.

Methodology:

  • Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve phenol in carbon disulfide (CS₂).

  • Cooling: Cool the flask to below 5°C using an ice-salt bath. Low temperatures are crucial for selectivity.[8][13]

  • Bromine Addition: Prepare a solution of bromine in carbon disulfide and add it dropwise to the stirred phenol solution over approximately two hours, maintaining the low temperature.

  • Work-up:

    • Once the addition is complete, allow the reaction to proceed until the bromine color disappears.

    • Distill off the carbon disulfide solvent.

    • The remaining residue, containing a mixture of bromophenols, is then purified by vacuum distillation. The p-bromophenol is typically collected at 145-150°C / 25-30 mm Hg.[8] This method can achieve yields of 80-84% for the para-isomer.[8]

References

Managing light-sensitive properties of 3-Bromophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of light-sensitive 3-Bromophenol to ensure its stability and purity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of this compound degradation?

A1: The primary visual indicator of this compound degradation is a change in color. Pure this compound is a colorless to pale yellow crystalline solid[1]. Upon exposure to light, air, or contaminants, it can oxidize, leading to a discoloration that may appear as a pink, tan, or brown hue. This color change signifies a decrease in purity and the formation of impurities.

Q2: What are the optimal storage conditions for this compound to prevent degradation?

A2: To minimize degradation, this compound must be protected from light, air, and heat. It is explicitly described as light-sensitive and air-sensitive[2]. The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Light Store in an amber or opaque, tightly sealed container[3].Prevents photodegradation. Continuous light exposure can cause the formation of degradation products like resorcinol (B1680541) and 3,3'-dihydroxybiphenol[2].
Atmosphere Store under an inert gas atmosphere (e.g., Argon, Nitrogen)[2].Prevents oxidation, which is a primary cause of discoloration and impurity formation.
Temperature Store in a cool, dry, well-ventilated area[2][4][5]. Refrigeration (2°C to 8°C) is often recommended[6].Reduces the rate of potential degradation reactions. Avoid heat and ignition sources[7][8].
Container Use a tightly closed, suitable container. PVC-coated glass can provide shatter resistance[4][9].Prevents exposure to moisture and atmospheric contaminants.
Compatibility Store separately from strong oxidizers, strong bases, acid chlorides, and acid anhydrides[4][8].Avoids violent or unwanted chemical reactions.

Q3: What are the consequences of using degraded or discolored this compound in my experiments?

A3: Using degraded this compound can severely compromise your experimental results. Impurities can lead to unwanted side reactions, lower yields of the desired product, and the formation of potentially toxic byproducts[10]. In analytical applications, the presence of degradation products will interfere with the accurate quantification and identification of target compounds. For drug development, using impure starting materials can impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Q4: How can I verify the purity of my this compound sample if I suspect degradation?

A4: If you observe discoloration or suspect contamination, you should verify the purity of the compound before use. Several analytical methods can be employed for this purpose. A comparison of common methods is provided below.

Analytical MethodKey Information ProvidedTypical Purity Specification
Melting Point A sharp melting point range close to the literature value indicates high purity. A broad or depressed range suggests impurities.28-32 °C[11][12]
HPLC / GC-MS Separates and quantifies the main compound and any impurities, providing a precise purity percentage. MS provides structural information on impurities[10][13].≥98%[11][12]
NMR Spectroscopy Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity without needing reference standards for every impurity[10].Conforms to structure

Troubleshooting Guide

This section addresses specific issues you may encounter with this compound.

Issue: My this compound has turned pink/brown. Can I still use it?

It is strongly recommended not to use discolored this compound without first assessing its purity. The color indicates that oxidation and degradation have occurred. Follow this workflow to determine the appropriate course of action.

G start Issue: this compound is Discolored check_purity Assess Purity (e.g., HPLC, GC-MS, Melting Point) start->check_purity is_pure Is Purity Acceptable for Application? check_purity->is_pure use_it Proceed with Experiment (Use with Caution) is_pure->use_it Yes purify Purify the Compound (See Protocol Below) is_pure->purify No reassess_purity Re-assess Purity purify->reassess_purity is_purification_successful Was Purification Successful? is_purification_successful->use_it Yes discard Discard as Hazardous Waste and Procure New Stock is_purification_successful->discard No reassess_purity->is_purification_successful

Caption: Troubleshooting workflow for discolored this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound sample.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, such as a gradient of acetonitrile (B52724) and water containing 0.05% trifluoroacetic acid[14]. Filter and degas the solvents.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the same solvent to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: Use a suitable reversed-phase column (e.g., C8 or C18)[10][14].

    • Flow Rate: Set a typical flow rate (e.g., 1.0 mL/min).

    • Detection: Use a UV detector set to a wavelength where this compound has strong absorbance (e.g., 210 nm)[14].

    • Injection Volume: 5-10 µL.

  • Analysis: Inject the standard solutions and the sample solution. Identify the this compound peak based on the retention time of the reference standard. Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

Protocol 2: Purification of Discolored this compound by Recrystallization

This protocol can be used to purify solid this compound that has become discolored due to minor oxidation.

  • Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of a polar solvent and a non-polar solvent, such as ethyl acetate (B1210297) and hexanes, can be effective[15].

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the more polar solvent if using a co-solvent system) to completely dissolve the solid. Gentle heating on a hot plate may be required.

  • Decolorization (Optional): If the solution is still colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities[16]. Swirl the mixture for a few minutes.

  • Hot Filtration: If activated carbon was used, perform a hot gravity filtration to remove it. This step must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. If using a co-solvent system, the less polar solvent (e.g., hexanes) can be added slowly until the solution becomes cloudy, then reheated until clear before cooling. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Further cool the flask in an ice bath to maximize crystal formation[15]. Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all residual solvent[15].

  • Verification: Verify the purity of the recrystallized product using one of the methods described in the FAQ section (e.g., melting point).

G cluster_storage Optimal Storage Conditions cluster_factors Degradation Factors light Opaque Container stability This compound Stability light->stability atmosphere Inert Atmosphere (N2 or Ar) atmosphere->stability temp Cool & Dry (2-8 °C) temp->stability seal Tightly Sealed seal->stability light_factor UV Light degradation Degradation (Oxidation, Discoloration) light_factor->degradation air_factor Oxygen (Air) air_factor->degradation heat_factor Heat heat_factor->degradation moisture_factor Moisture moisture_factor->degradation

Caption: Relationship between storage conditions and this compound stability.

References

Technical Support Center: Optimization of Catalyst Systems for 3-Bromophenol Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-Bromophenol. The following information is designed to help overcome common experimental challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a this compound Suzuki coupling reaction?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors:

  • Inefficient Catalyst System: The choice of palladium precursor and ligand is crucial. For an electron-rich and potentially coordinating substrate like this compound, a sufficiently active catalyst is required to ensure efficient oxidative addition and reductive elimination.

  • Suboptimal Base or Solvent: The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate. The solvent system must be able to dissolve the reactants, catalyst, and base to facilitate the reaction.

  • Catalyst Deactivation: The presence of oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II). Additionally, high temperatures can cause the formation of palladium black, which has reduced catalytic activity.[1]

  • Side Reactions: Competing reactions such as homocoupling of the boronic acid and dehalogenation of the this compound can consume starting materials and reduce the yield of the desired product.

  • Poor Quality of Reagents: The purity of the boronic acid is important, as they can degrade over time. Similarly, impurities in the solvent or other reagents can interfere with the catalytic cycle.

Q2: What side products are commonly observed in the Suzuki coupling of this compound, and how can they be minimized?

A2: The primary side products in this reaction are typically:

  • Homocoupling Product: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or an excess of Pd(II) catalyst. To minimize homocoupling, ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that the palladium precursor is effectively reduced to the active Pd(0) species.

  • Dehalogenation Product (Phenol): The bromine atom on this compound can be replaced by a hydrogen atom. This can be caused by certain bases or protic solvents acting as a hydride source. Using a non-protic solvent and a carefully selected base can help to mitigate this side reaction.

  • Protodeborylation of the Boronic Acid: The boronic acid can react with trace amounts of water or other protic species to be converted back to the corresponding arene, rendering it inactive for the cross-coupling. Using fresh, high-purity boronic acid and anhydrous solvents can help to prevent this.

Q3: How does the hydroxyl group of this compound affect the Suzuki coupling reaction?

A3: The hydroxyl group can influence the reaction in several ways:

  • Electronic Effects: As an electron-donating group, the hydroxyl group can increase the electron density of the aromatic ring, which may slow down the oxidative addition step compared to electron-deficient aryl bromides.

  • Coordination to Palladium: The oxygen of the hydroxyl group can potentially coordinate to the palladium center, which could either stabilize a catalytically active species or inhibit the catalyst by forming an unreactive complex.

  • Acidity: The phenolic proton is acidic and will be deprotonated by the base. This can affect the solubility of the starting material and potentially influence the catalyst's activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very low conversion Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed.- Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (argon or nitrogen).- Use a fresh, high-quality palladium precursor and ligand.- Consider using a pre-catalyst that is more readily activated.
Inappropriate Base: The base may be too weak, insoluble, or incompatible with the substrate.- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For substrates sensitive to strong bases, milder options like KF can be considered.- Ensure the base is finely powdered to maximize its surface area and reactivity.
Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature. For bromophenols, microwave irradiation has been shown to significantly improve results.
Significant side product formation (homocoupling, dehalogenation) Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.- Improve the degassing procedure for solvents and ensure a positive pressure of inert gas throughout the reaction.
Inappropriate Base/Solvent Combination: Some bases or protic solvents can act as a hydride source, leading to dehalogenation.- Switch to an aprotic solvent system (e.g., dioxane, toluene, DMF).- Avoid using alkoxide bases if dehalogenation is a significant issue.
Suboptimal Ligand: The ligand may not be effectively promoting the desired reductive elimination over competing side reactions.- Screen different phosphine (B1218219) ligands, such as bulky, electron-rich ligands (e.g., SPhos, XPhos) which can often improve reaction rates and suppress side reactions.
Reaction stalls before completion Catalyst Deactivation: The catalyst may be precipitating as palladium black or being poisoned by impurities.- Lower the reaction temperature and extend the reaction time.- Use a lower catalyst loading; sometimes, too much catalyst can lead to faster decomposition.- Ensure high-purity reagents and solvents are used.
Poor Solubility of Reagents: One or more of the reactants or the base may not be sufficiently soluble in the chosen solvent.- Try a different solvent system, such as a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water), which can help to dissolve the inorganic base.

Data on Catalyst System Performance

The following table summarizes various catalyst systems and conditions that have been reported for the Suzuki coupling of bromophenol derivatives and related compounds.

Aryl Bromide Boronic Acid Palladium Precursor (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Yield (%)
3-Bromobenzoic AcidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3.0)WaterRT97
3-Bromobenzoic Acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3.0)WaterRT96
4-Bromo-3-iodophenolPhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (3.0)Dioxane/Water80-90>90
3,4-DibromophenolPhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (3.0)Dioxane/Water100Variable
4-BromophenolPhenylboronic acidPd/C-K₂CO₃WaterMWHigh

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453) (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Add finely powdered potassium carbonate (3.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd2_base Ar-Pd(II)L₂-OR pd2_complex->pd2_base Base (e.g., K₂CO₃) pd2_trans Ar-Pd(II)L₂-Ar' pd2_base->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination dummy3 pd2_trans->dummy3 aryl_bromide This compound (Ar-Br) dummy1 aryl_bromide->dummy1 boronic_acid Ar'B(OH)₂ dummy2 boronic_acid->dummy2 product Product (Ar-Ar') dummy1->pd0 dummy2->pd2_base dummy3->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for this compound Suzuki Coupling

Experimental_Workflow start Start reagents 1. Add Solids to Schlenk Flask (this compound, Boronic Acid, Pd Catalyst, Ligand, Base) start->reagents inert 2. Establish Inert Atmosphere (3-5 cycles of vacuum/backfill with Argon) reagents->inert solvents 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvents reaction 4. Heat and Stir (e.g., 90-100 °C, 12-24h) solvents->reaction monitoring 5. Monitor Progress (TLC or LC-MS) reaction->monitoring workup 6. Work-up (Cool, dilute, wash) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_sm Starting material consumed? start->check_sm inactive_catalyst Possible Inactive Catalyst or Low Reaction Temperature check_sm->inactive_catalyst no_sm_consumed check_side_products Significant side products observed? check_sm->check_side_products yes_sm_consumed no_sm_consumed No solution1 Solution: 1. Check reagent quality. 2. Improve degassing. 3. Increase temperature. inactive_catalyst->solution1 yes_sm_consumed Yes side_product_cause Homocoupling or Dehalogenation check_side_products->side_product_cause yes_side_products other_issues Consider other issues: - Product instability - Work-up/purification losses check_side_products->other_issues no_side_products yes_side_products Yes solution2 Solution: 1. Improve inert atmosphere. 2. Change base/solvent system. 3. Screen different ligands. side_product_cause->solution2 no_side_products No

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

Preventing 'oiling out' during recrystallization of brominated phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the phenomenon of 'oiling out' during the recrystallization of brominated phenols.

Troubleshooting Guide: Preventing 'Oiling Out'

This guide addresses the common issue of a substance precipitating as an oil rather than a crystalline solid during recrystallization.

Question: My brominated phenol (B47542) is 'oiling out' during recrystallization instead of forming crystals. What is causing this and how can I fix it?

Answer:

'Oiling out' is a phenomenon where a solute separates from a solution as a liquid phase rather than a solid crystalline phase.[1][2] This is often a result of the solute being highly supersaturated in the solvent, or the melting point of the solute being lower than the temperature of the solution. For brominated phenols, which can have relatively low melting points and varying solubilities depending on the solvent, this can be a frequent issue.

Several factors can contribute to oiling out:

  • High Supersaturation: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over crystals.[1]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is higher than the melting point of the brominated phenol, or the polarity of the solvent may not be ideal.

  • Presence of Impurities: Impurities can lower the melting point of the compound, increasing the likelihood of it oiling out.[3]

Here are troubleshooting steps to prevent oiling out:

  • Slow Down the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gradual cooling process is crucial for allowing crystals to form.[4] Insulating the flask can also help to slow the cooling process.

  • Optimize the Solvent System:

    • Solvent Selection: Choose a solvent in which the brominated phenol is highly soluble at elevated temperatures but has low solubility at room temperature.[5] For aromatic compounds like brominated phenols, alcohols such as methanol (B129727) or ethanol (B145695) can be a good starting point.[4]

    • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can provide better control over solubility. Start by dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Heating the solution should then redissolve the oil, and upon slow cooling, crystals should form. Common mixtures include ethanol/water or acetone/water.[6]

  • Use Seed Crystals: Introducing a small, pure crystal of the brominated phenol (a "seed crystal") to the supersaturated solution can induce crystallization and prevent oiling out.[2] You can obtain a seed crystal by dissolving a small amount of the crude solid in a minimal amount of hot solvent in a separate test tube and allowing it to evaporate quickly.

  • Increase the Solvent Volume: Using a slightly larger volume of the recrystallization solvent can sometimes prevent oiling out by keeping the compound in solution for a longer period during the cooling process.[3]

  • Control the Temperature: Ensure that the temperature of the solution does not exceed the melting point of your brominated phenol when dissolving the solid.

Frequently Asked Questions (FAQs)

Q1: What is 'oiling out' and why is it a problem?

A1: 'Oiling out' is the separation of a dissolved compound from a solution as a liquid (an oil) rather than a solid (crystals) during recrystallization.[1] This is problematic because the oil droplets can trap impurities, leading to a less pure final product. The solidified oil is often an amorphous solid rather than a crystalline one, which may have different physical properties.[2]

Q2: How do I choose the right solvent for recrystallizing my brominated phenol?

A2: The ideal solvent is one in which your brominated phenol is very soluble at high temperatures but poorly soluble at low temperatures.[5] For brominated phenols, polar organic solvents like ethanol, methanol, and chloroform (B151607) are often good choices.[7] It is recommended to perform small-scale solubility tests with a variety of solvents to find the most suitable one. A good starting point is to consider solvents with similar polarities to your compound.

Q3: Can I use a mixed solvent system? How does that work?

A3: Yes, a mixed solvent system is a very effective technique. You dissolve your compound in a minimal amount of a hot "good" solvent where it is very soluble. Then, you slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes turbid. The addition of a few more drops of the "good" solvent should clarify the solution. Upon slow cooling, the solubility will decrease, promoting crystal formation.[6]

Q4: What should I do if my compound oils out even after trying the troubleshooting steps?

A4: If oiling out persists, you can try the following:

  • Re-dissolve and try again: Reheat the solution to dissolve the oil, add a little more of the "good" solvent, and cool it even more slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

  • Trituration: If an oil forms and will not crystallize, you can sometimes induce solidification by cooling the oil and scratching it with a glass rod. The resulting solid can then be recrystallized from a different solvent system.

Data Presentation

Table 1: Qualitative Solubility of Common Brominated Phenols

Brominated PhenolWaterEthanolMethanolChloroformHexane
4-BromophenolLowSolubleSolubleSolubleSparingly Soluble
2,4-DibromophenolVery LowSolubleSolubleSolubleSparingly Soluble
2,4,6-Tribromophenol (B41969)InsolubleSolubleSolubleSolubleSparingly Soluble

This table is a qualitative summary based on general principles of solubility and available data. Actual solubilities can vary with temperature and the purity of the compound.

Table 2: Physicochemical Properties of Selected Brominated Phenols

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Water Solubility (g/L) at 25°C
4-BromophenolC₆H₅BrO173.0263-6614.2
2,4-DibromophenolC₆H₄Br₂O251.9037-401.55
2,4,6-TribromophenolC₆H₃Br₃O330.8093-960.06

Data compiled from various sources.[9][10]

Experimental Protocols

Protocol 1: Recrystallization of 2,4,6-Tribromophenol from Ethanol-Water

This protocol outlines the procedure for purifying 2,4,6-tribromophenol using a mixed solvent system of ethanol and water.

Materials:

  • Crude 2,4,6-tribromophenol

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude 2,4,6-tribromophenol in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Stir the solution with a glass rod to aid dissolution.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to the solution until the cloudiness just disappears.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Do not disturb the flask during this cooling period.

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 15 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Mandatory Visualization

Troubleshooting_Oiling_Out start Start: Impure Brominated Phenol Recrystallization oiling_out Problem: 'Oiling Out' Occurs start->oiling_out slow_cooling Action: Slow Down Cooling Rate oiling_out->slow_cooling Is cooling too fast? optimize_solvent Action: Optimize Solvent System oiling_out->optimize_solvent Is solvent appropriate? use_seed Action: Use Seed Crystals oiling_out->use_seed Is nucleation hindered? increase_solvent Action: Increase Solvent Volume oiling_out->increase_solvent Is solution too concentrated? check_temp Action: Ensure Solution Temp < MP oiling_out->check_temp Is MP of compound low? success Result: Successful Crystallization slow_cooling->success failure Result: Oiling Out Persists slow_cooling->failure optimize_solvent->success optimize_solvent->failure use_seed->success use_seed->failure increase_solvent->success increase_solvent->failure check_temp->success check_temp->failure reheat Further Action: Reheat, Add More 'Good' Solvent, Cool Slower failure->reheat scratch Further Action: Scratch Inner Surface of Flask failure->scratch reheat->success scratch->success

Caption: Troubleshooting workflow for preventing 'oiling out'.

Recrystallization_Workflow start Start: Crude Brominated Phenol dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (if insoluble impurities) dissolve->hot_filtration Optional cool 3. Slow Cooling to Room Temperature dissolve->cool hot_filtration->cool ice_bath 4. Cool in Ice Bath cool->ice_bath filter 5. Vacuum Filtration ice_bath->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Purification of Crude 3-Bromophenol by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3-bromophenol using vacuum distillation. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure a successful purification process.

Physical and Chemical Properties of this compound

A comprehensive understanding of the physical properties of this compound is essential for a successful vacuum distillation. The following table summarizes its key characteristics.

PropertyValue
Molecular Formula C₆H₅BrO
Molecular Weight 173.01 g/mol
Appearance Low-melting pale yellow semi-solid or liquid.[1]
Boiling Point (atm) 236 °C (lit.).[2][3][4]
Melting Point 30-32 °C (lit.).[2]
Density ~1.63 g/cm³[4]
Solubility Soluble in ether, ethanol, and chloroform.[1][5]
Vapor Pressure 3.73 x 10⁻² mm Hg at 25 °C (est.).[2]

Estimated Boiling Point of this compound at Reduced Pressures

For a successful vacuum distillation, it is crucial to know the boiling point of the compound at the intended operating pressure. Since compounds with high boiling points are prone to decomposition at atmospheric pressure, vacuum distillation is the preferred method of purification.[6][7] The table below provides estimated boiling points of this compound at various pressures, extrapolated from data for similar compounds.

Pressure (mmHg)Estimated Boiling Point (°C)
1~80 - 90
5~100 - 110
10~115 - 125
20~130 - 140

Troubleshooting Guide

This guide addresses common issues that may be encountered during the vacuum distillation of crude this compound.

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no_distillate -> check_temp_pressure; no_distillate -> check_leaks; no_distillate -> insulate;

bumping -> stirring; bumping -> ebulliator;

dark_distillate -> lower_temp; dark_distillate -> check_impurities;

unstable_vacuum -> check_leaks; unstable_vacuum -> grease_joints; unstable_vacuum -> check_pump;

low_yield -> check_temp_pressure; low_yield -> check_collection; low_yield -> check_leaks; }

References

Recrystallization solvent selection for purifying 3-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the selection of a suitable solvent system and troubleshooting common issues encountered during the purification of 3-Bromophenol by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a recrystallization solvent for this compound?

A1: The most critical factor is the low melting point of this compound, which is approximately 30-33°C.[1][2] This low melting point increases the risk of the compound "oiling out"—separating as a liquid instead of forming solid crystals—if the solution becomes saturated at a temperature above its melting point.[3][4] Therefore, selecting a solvent or solvent system with a low boiling point is crucial to prevent this phenomenon.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on its solubility profile, a mixed solvent system is often a good starting point. This compound is soluble in polar organic solvents like ethanol (B145695) and sparingly soluble in water.[1][5][6] A mixture of ethanol and water is a common and effective choice for polar compounds.[7] Alternatively, for a non-polar approach, a solvent pair like hexane (B92381) with a minimal amount of a more polar co-solvent (e.g., ethyl acetate (B1210297) or dichloromethane) can be effective. Initial small-scale solubility tests are always recommended to determine the optimal solvent and ratio.[7]

Q3: My purified this compound crystals are pale yellow, but the literature describes them as colorless. How can I improve the color?

A3: A pale yellow color may indicate the presence of impurities. If the discoloration is minor, a second recrystallization may be sufficient to yield colorless crystals. For more significant discoloration, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step.[3][8] The charcoal adsorbs colored impurities, which are then removed during filtration. Be aware that using too much charcoal can reduce your final yield.

Q4: How can I maximize the yield of my recrystallized this compound?

A4: To maximize yield, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[9] Ensure the solution is cooled slowly to room temperature and then thoroughly chilled in an ice bath to induce maximum crystallization. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the purified product.[10]

Data Presentation

Physical Properties of this compound
PropertyValueReference
Appearance Colorless to pale yellow crystalline solid[5][6]
Molecular Formula C₆H₅BrO[5][6]
Molecular Weight 173.01 g/mol [1]
Melting Point 30-33 °C[1][2]
Boiling Point ~236 °C[1][2]
Solubility Soluble in ethanol, ether, chloroform; Sparingly soluble in water.[1][2][5][6]
Common Recrystallization Solvents
SolventBoiling Point (°C)Miscible Anti-SolventNotes
Hexane 69Ethyl Acetate, DichloromethaneGood for non-polar compounds. Low boiling point is advantageous for this compound.
Ethanol 78WaterA versatile polar solvent. Often used in a mixed system with water.[7]
Ethyl Acetate 77Hexane, HeptaneA moderately polar solvent.
Toluene 111Hexane, HeptaneHigher boiling point increases the risk of oiling out with this compound.
Water 100Ethanol, AcetoneUsed as an anti-solvent for organic compounds soluble in polar organic solvents.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used , and the solution is not supersaturated. 2. Supersaturation has occurred, but nucleation has not started.1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[3] 2. Try to induce crystallization by:     a) Scratching the inside of the flask with a glass rod at the solution's surface.[8]     b) Adding a seed crystal of pure this compound.     c) Cooling the solution in an ice-salt bath for a lower temperature.
Compound "Oils Out" 1. The melting point of this compound (~33°C) is lower than the temperature of the solution when it becomes saturated.[3] 2. The rate of cooling is too fast . 3. High concentration of impurities is depressing the melting point.1. Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[3] 2. Allow the solution to cool much more slowly. Insulate the flask to ensure gradual temperature decrease. 3. If oiling persists, remove the solvent and attempt purification with a different, lower-boiling solvent system.[11]
Low Yield of Recovered Crystals 1. Excess solvent was used, keeping a significant portion of the product dissolved. 2. The solution was not cooled sufficiently before filtration. 3. Too much cold solvent was used to wash the crystals, or the wash solvent was not cold enough.1. Before filtration, ensure the solution is thoroughly cooled in an ice bath to minimize solubility. If the yield is still low, some solvent from the mother liquor can be evaporated to obtain a second crop of crystals. 2. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals Form Too Quickly 1. The solution is too concentrated/supersaturated . 2. The solution was cooled too rapidly .1. Rapid crystal formation can trap impurities.[8] Reheat the solution and add a small amount (1-5%) of additional solvent. 2. Ensure the solution cools slowly and undisturbed on a benchtop before moving to an ice bath.

Experimental Protocols

Protocol 1: Mixed Solvent Recrystallization (Ethanol-Water)

This method is suitable for purifying this compound by leveraging its high solubility in hot ethanol and poor solubility in water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, or if activated charcoal was used for decolorization, perform a hot gravity filtration to remove them.

  • Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

Troubleshooting Recrystallization Workflow

G start Start Recrystallization: Dissolve Crude Solid in Minimum Hot Solvent cool Allow to Cool Slowly start->cool crystals_form Do Crystals Form? cool->crystals_form oil_out Does it 'Oil Out'? crystals_form->oil_out No collect Collect, Wash, and Dry Pure Crystals crystals_form->collect Yes no_crystals_node Problem: No Crystals oil_out->no_crystals_node No oil_out_node Problem: Oiling Out oil_out->oil_out_node Yes add_seed 1. Add Seed Crystal 2. Scratch Flask no_crystals_node->add_seed reduce_solvent 3. Reduce Solvent Volume (Boil Off Excess) add_seed->reduce_solvent reduce_solvent->cool Retry Cooling reheat 1. Reheat to Dissolve Oil 2. Add More Solvent oil_out_node->reheat cool_slower 3. Cool Much Slower (Insulate Flask) reheat->cool_slower cool_slower->cool Retry Cooling

Caption: A flowchart for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis and Purification of 3-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 3-bromophenol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My overall yield of this compound is low after synthesis and purification. What are the potential causes and solutions?

A1: Low yield can result from issues in both the synthesis and purification stages.

  • Incomplete Diazotization: The diazotization of 3-aminophenol (B1664112) is a critical step. Ensure the temperature is maintained between 0-5 °C, as diazonium salts are unstable at higher temperatures. Also, confirm the stoichiometric amounts of sodium nitrite (B80452) and acid are correct.

  • Side Reactions during Bromination: In the Sandmeyer reaction, side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired this compound.

  • Losses during Extraction: Ensure efficient extraction of the product from the aqueous reaction mixture by using an appropriate solvent (e.g., diethyl ether, ethyl acetate) and performing multiple extractions. Check the pH of the aqueous layer to ensure the phenol (B47542) is in its neutral form for optimal extraction.

  • Inefficient Purification: Significant product loss can occur during purification. Refer to the troubleshooting sections below for specific purification techniques.

Q2: I am observing multiple spots on my TLC plate after synthesis. What are these impurities and how can I identify them?

A2: The most common impurities in this compound synthesis are isomeric byproducts and polybrominated phenols.

  • Isomeric Impurities: 2-Bromophenol and 4-bromophenol (B116583) are common isomers formed during the synthesis. Their presence can be confirmed by comparing the TLC of your crude product with authentic standards of the isomers.

  • Polybrominated Impurities: Dibromophenols (e.g., 2,3-dibromophenol, 3,5-dibromophenol) and tribromophenols can form if an excess of the brominating agent is used or if the reaction conditions are not well-controlled.

  • Starting Material: Unreacted 3-aminophenol may also be present.

Identification:

  • TLC Analysis: Co-spotting your crude product with commercially available standards of potential impurities can help in their identification.

  • GC-MS Analysis: Gas chromatography-mass spectrometry is a powerful technique to separate and identify the components of your crude mixture by their retention times and mass spectra.[1]

  • HPLC Analysis: High-performance liquid chromatography can also be used to separate and quantify the different isomers and impurities.[2]

Q3: How do I effectively remove the isomeric impurities (2-bromophenol and 4-bromophenol) from my this compound product?

A3: The separation of bromophenol isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: Careful fractional distillation under reduced pressure can be effective, as there are slight differences in the boiling points of the isomers.

  • Column Chromatography: Silica (B1680970) gel column chromatography with an optimized eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can provide good separation. It is crucial to perform TLC analysis to determine the optimal solvent system that gives the best separation between the spots of this compound and its isomers.

  • Recrystallization: Selective recrystallization from a suitable solvent system can enrich the desired isomer. This may require multiple recrystallization steps.

Q4: My purified this compound is colored (e.g., yellow or brown). What causes this discoloration and how can I remove it?

A4: Discoloration is often due to the presence of trace impurities, such as oxidation products or residual reagents from the synthesis.

  • Activated Carbon Treatment: Dissolving the colored product in a suitable solvent and treating it with a small amount of activated charcoal can help adsorb the color impurities. The charcoal is then removed by filtration.

  • Distillation: Vacuum distillation is often effective in separating the desired colorless this compound from non-volatile colored impurities.

  • Recrystallization: Recrystallization can also help in removing colored impurities, which may remain in the mother liquor.

Data on Purification Methods

The following table summarizes typical yields and purities achieved for this compound using different purification techniques. It is important to note that the starting purity of the crude material can significantly influence the final results.

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Vacuum Distillation 91>99Effective for removing non-volatile impurities and can separate isomers with careful fractionation.[3]
Column Chromatography 70-85>98Highly dependent on the chosen eluent system and column packing. Good for separating isomers.
Recrystallization 60-80>97Purity can be improved with multiple recrystallizations, but this will lead to lower yields.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound under the applied pressure (approx. 115-117 °C at 15 mmHg).

  • Monitoring: Monitor the purity of the collected fractions using TLC or GC-MS.

  • Completion: Stop the distillation when the temperature starts to drop or when most of the product has been collected.

Protocol 2: Purification of this compound by Column Chromatography

  • Solvent System Selection: Use TLC to determine an optimal eluent system that provides good separation between this compound and its impurities. A common starting point is a mixture of hexane (B92381) and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure this compound.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification of this compound by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include hexane, toluene, or a mixture of ethanol (B145695) and water.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visual Guides

experimental_workflow crude Crude this compound distillation Vacuum Distillation crude->distillation High boiling impurities chromatography Column Chromatography crude->chromatography Isomeric impurities recrystallization Recrystallization crude->recrystallization Solid impurities pure Pure this compound distillation->pure chromatography->pure recrystallization->pure

Caption: General purification workflow for this compound.

troubleshooting_logic start Low Purity of this compound tlc TLC Analysis: Multiple Spots? start->tlc isomers Isomeric Impurities Present tlc->isomers Yes polybrominated Polybrominated Impurities tlc->polybrominated Yes color Colored Impurities tlc->color Yes distill Fractional Distillation isomers->distill column Column Chromatography isomers->column rextal Recrystallization isomers->rextal polybrominated->column polybrominated->rextal charcoal Activated Charcoal Treatment color->charcoal pure High Purity Product distill->pure column->pure rextal->pure charcoal->pure

References

Side reactions and byproducts in the synthesis of bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Bromophenols

Welcome to the technical support center for bromophenol synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic bromination of phenols, such as side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My bromination of phenol (B47542) is yielding a mixture of di- and tri-brominated products instead of the desired mono-bromophenol. What causes this and how can I prevent it?

A1: This common side reaction, known as polysubstitution or polybromination, is caused by the strong activating nature of the hydroxyl (-OH) group on the phenol ring.[1][2][3][4][5] This group increases the electron density of the aromatic ring, making it highly susceptible to multiple electrophilic attacks, especially at the ortho and para positions.[1][2] Using highly reactive brominating agents like bromine water almost invariably leads to the formation of 2,4,6-tribromophenol (B41969) as a white precipitate.[1][3][6][7][8]

To control this and favor mono-bromination, consider the following strategies:

  • Choice of Brominating Agent: Avoid highly reactive systems like bromine water.[1][6] Milder and more selective reagents such as N-Bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃) provide better control by releasing bromine slowly.[1][9]

  • Solvent Selection: The solvent choice is critical. Polar, protic solvents like water enhance bromine's reactivity, promoting polysubstitution.[1][10] Switching to non-polar solvents such as carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), or carbon tetrachloride (CCl₄) reduces the reaction rate and favors the formation of mono-brominated products.[1][9][10]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can effectively slow down the reaction rate, thereby improving selectivity towards the desired mono-brominated product.[1][10]

  • Control Stoichiometry: Use only one equivalent of the brominating agent to limit the extent of bromination.[1]

Q2: I am struggling with poor regioselectivity, obtaining a mixture of ortho- and para-bromophenol. How can I improve the selectivity for the para product?

A2: The hydroxyl group is an ortho-, para-director, and achieving high regioselectivity can be challenging.[1] The para-position is generally favored due to reduced steric hindrance compared to the ortho-positions, which are adjacent to the bulky hydroxyl group.[1][8]

To enhance para-selectivity:

  • Use Non-Polar Solvents: As with controlling polybromination, non-polar solvents like carbon disulfide (CS₂) can favor the formation of the para isomer.[1]

  • Sterically Hindered Reagents: Employing sulfoxides with sterically hindered substituents in combination with HBr has been shown to yield high para-selectivity.[11]

  • Low Temperatures: Performing the reaction at very low temperatures (e.g., -30 °C) can increase the proportion of the para-bromophenol.[1]

Q3: My reaction mixture is turning dark, and the final product has colored impurities. What is the cause and how can I mitigate this?

A3: The formation of colored impurities often indicates oxidation of the phenol or the brominated products.[1][12] Phenols are susceptible to oxidation, which can be exacerbated by harsh reaction conditions or the presence of excess bromine.[1][3][12]

To minimize these impurities:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1]

  • Control Reaction Conditions: Avoid prolonged reaction times and high temperatures, which can promote oxidative side reactions.[1]

  • Purification: During the work-up, washing the organic layer with a solution of a mild reducing agent like sodium bisulfite can remove excess bromine and some colored byproducts.[1] Subsequent purification by column chromatography or recrystallization is often necessary to obtain a product of high purity.[1]

Q4: What are the main advantages of using N-Bromosuccinimide (NBS) over elemental bromine (Br₂)?

A4: NBS is a milder and more selective brominating agent compared to elemental bromine.[9][13][14] Its primary advantages include:

  • Controlled Bromine Source: NBS provides a slow, controlled release of bromine, which helps prevent over-bromination and the formation of polybrominated byproducts.[9][15]

  • Milder Conditions: Reactions with NBS can often be performed under milder conditions.[9]

  • Enhanced Selectivity: By choosing the appropriate solvent, such as DMF, NBS can provide high levels of para-selectivity for electron-rich aromatic compounds like phenols.[13][15]

  • Safety and Handling: NBS is a solid and is generally easier and safer to handle than liquid bromine.[14]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during bromophenol synthesis.

Problem 1: Excessive Polybromination
  • Symptom: TLC analysis shows multiple spots, or GC-MS/NMR data confirms the presence of significant amounts of di- and/or tri-brominated phenols. A white precipitate (likely 2,4,6-tribromophenol) may form during the reaction.[1][7][9]

  • Logical Workflow:

    G Troubleshooting Polybromination start High Polybromination (e.g., Tribromophenol) check_reagent Check Brominating Agent start->check_reagent Step 1 is_br2_water Using Br₂/H₂O? check_reagent->is_br2_water check_solvent Check Solvent is_polar Is solvent polar (e.g., H₂O, EtOH)? check_solvent->is_polar check_temp Check Temperature is_high_temp Temp > 0°C? check_temp->is_high_temp is_br2_water->check_solvent No solution_reagent Solution: Use milder agent (NBS, KBr/KBrO₃) is_br2_water->solution_reagent Yes is_polar->check_temp No solution_solvent Solution: Switch to non-polar solvent (CS₂, CH₂Cl₂) is_polar->solution_solvent Yes solution_temp Solution: Lower temperature (e.g., 0°C to -30°C) is_high_temp->solution_temp Yes end_node Mono-bromination Achieved is_high_temp->end_node No, review stoichiometry solution_reagent->end_node solution_solvent->end_node solution_temp->end_node

    Troubleshooting workflow for polybromination.

Problem 2: Poor Regioselectivity (Ortho/Para Mixture)
  • Symptom: Product analysis reveals a mixture of ortho- and para-bromophenol, with a low yield of the desired isomer.

  • Data Summary: The choice of solvent and temperature significantly impacts the ortho/para product ratio.

ParameterConditionTypical OutcomeRationale
Solvent Polar (e.g., Water, Acetic Acid)Lower para-selectivityPolar solvents can stabilize the more polar ortho transition state.
Non-polar (e.g., CS₂, CCl₄)Higher para-selectivityFavors the less sterically hindered para-attack.[1][10]
Temperature Higher Temperature (e.g., Room Temp)Lower para-selectivityProvides enough energy to overcome the steric barrier for ortho-attack.
Lower Temperature (e.g., 0°C or below)Higher para-selectivitySteric hindrance at the ortho position becomes more prohibitive.[1][10]

Experimental Protocols

Protocol 1: Selective Mono-bromination of Phenol (Para-selective)

This protocol is adapted for achieving a high yield of the mono-brominated product, with a preference for the para isomer.

Materials:

  • Phenol

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of phenol in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Preparation: In a separate flask, dissolve 1.0 equivalent of NBS in anhydrous dichloromethane.

  • Slow Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the stirred phenol solution over 20-30 minutes, ensuring the temperature remains at 0 °C.[9]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted NBS and bromine.

  • Extraction: Separate the organic layer. Wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to separate the para- and ortho-isomers.

Protocol 2: Synthesis of 2,4,6-Tribromophenol

This protocol is for the exhaustive bromination of phenol using bromine water.

Materials:

  • Phenol

  • Bromine water (saturated solution of Br₂ in H₂O)

  • Beaker or Erlenmeyer flask

  • Stirring rod or magnetic stirrer

Procedure:

  • Dissolution: Prepare an aqueous solution of phenol.

  • Addition: Add bromine water dropwise to the phenol solution while stirring at room temperature.[3]

  • Observation: Continue adding bromine water until the reddish-brown color of the bromine persists. A white precipitate of 2,4,6-tribromophenol will form.[3][7][8]

  • Isolation: Filter the white precipitate using vacuum filtration.

  • Washing: Wash the precipitate thoroughly with cold water to remove any unreacted starting materials and HBr.

  • Drying: Dry the collected solid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Reaction Mechanism Visualization

The following diagram illustrates the electrophilic substitution pathway for the bromination of phenol and highlights the branching point for polybromination.

G Mechanism of Phenol Bromination & Side Reactions phenol Phenol activated_ring Activated Ring (High e⁻ density at o, p) phenol->activated_ring -OH group activates br2 Br₂ attack Electrophilic Attack (Rate-Determining Step) br2->attack Electrophile activated_ring->attack intermediate Arenium Ion (Carbocation Intermediate) attack->intermediate reprotonation Deprotonation (Restores Aromaticity) intermediate->reprotonation monobromo Mono-bromophenol (ortho- or para-) further_attack Further Electrophilic Attack (If [Br₂] is high) monobromo->further_attack Still Activated reprotonation->monobromo Product dibromo Di-bromophenol further_attack->dibromo tribromo Tri-bromophenol dibromo->tribromo

Electrophilic bromination pathway and polybromination side reaction.

References

Troubleshooting low yield in Williamson ether synthesis with phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Williamson ether synthesis with phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

Low yields in a Williamson ether synthesis involving phenols can be attributed to several factors, often related to incomplete deprotonation, competing side reactions, or suboptimal reaction conditions.[1]

  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phenol (B47542), leaving unreacted starting material. Phenols typically have a pKa of around 10, making them more acidic than aliphatic alcohols (pKa ≈ 16-18).[1][2] While weaker bases like potassium carbonate (K₂CO₃) are often sufficient for simple phenols, less acidic or sterically hindered phenols may require a stronger base like sodium hydroxide (B78521) (NaOH) to ensure complete formation of the phenoxide nucleophile.[1]

  • Side Reactions: The primary competing reactions are E2 elimination of the alkyl halide and C-alkylation of the phenol ring.[1][3] E2 elimination is more prevalent with secondary and tertiary alkyl halides, while C-alkylation is a characteristic side reaction for phenoxides, which are ambident nucleophiles.[3][4]

  • Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.[4] Typical laboratory conditions involve heating the reaction at 50-100°C for 1-8 hours.[3] In some cases, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times.[1][3]

  • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents such as acetonitrile (B52724), DMF, or DMSO are generally preferred as they can accelerate the reaction rate by solvating the cation of the phenoxide, leaving a more reactive "naked" anion.[1][5] Protic solvents, like ethanol (B145695) or water, can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[1][3]

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?

The formation of an alkene is a strong indicator that the E2 elimination pathway is outcompeting the desired Sₙ2 reaction.[5][6] This is particularly problematic when using secondary or tertiary alkyl halides.[5][6]

To minimize elimination:

  • Substrate Selection: The most effective strategy is to use a primary alkyl halide or a methyl halide.[4][7] These are much more susceptible to Sₙ2 attack and less prone to elimination.[6] Tertiary alkyl halides will almost exclusively undergo E2 elimination.[1]

  • Temperature Control: Lower reaction temperatures generally favor the Sₙ2 reaction over E2.[5][6] If elimination is a significant issue, consider running the reaction at a lower temperature for a longer duration.

  • Choice of Base: While a strong base is needed for deprotonation, extremely strong or bulky bases can favor elimination. For most phenols, moderately strong bases like K₂CO₃ or NaOH are sufficient and less likely to promote elimination compared to very strong bases like sodium hydride (NaH).[1]

Q3: My main impurity seems to be a C-alkylated phenol. How can I favor O-alkylation?

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. Several factors influence the O- versus C-alkylation ratio.

  • Solvent: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[1]

  • Counter-ion: The nature of the cation (e.g., K⁺, Na⁺) can influence the reaction's regioselectivity, though this is often tied to the choice of base.

  • Temperature: Higher temperatures can sometimes favor C-alkylation. Running the reaction at the lowest effective temperature may improve the O-alkylation product ratio.

Q4: Can I use secondary or tertiary alkyl halides in this reaction?

It is strongly discouraged to use tertiary alkyl halides, as they will predominantly lead to the formation of an alkene through an E2 elimination reaction.[1][8] Secondary alkyl halides can also be problematic, often resulting in a mixture of the desired ether and the elimination byproduct, leading to lower yields and purification challenges.[5][7][8] For a successful Williamson ether synthesis, primary alkyl halides or methyl halides are the best choice.[7]

Troubleshooting Guide

Table 1: Troubleshooting Low Yield in Williamson Ether Synthesis with Phenols
Symptom Possible Cause Recommended Solution
Reaction is not proceeding; only starting material is present. Incomplete deprotonation of the phenol due to a weak base.Switch to a stronger base. For example, if NaHCO₃ was used, try K₂CO₃ or NaOH.[1]
Presence of water, which can quench moisture-sensitive bases like NaH.Ensure all glassware is thoroughly dried and use anhydrous solvents.[9]
A significant amount of alkene byproduct is formed. E2 elimination is competing with the Sₙ2 reaction. This is common with secondary and tertiary alkyl halides.Use a primary alkyl halide.[4][6] Lower the reaction temperature.[5]
The major product is the C-alkylated phenol. Reaction conditions are favoring C-alkylation.Use a polar aprotic solvent like DMF or DMSO.[1] Try running the reaction at a lower temperature.
Reaction is slow and yield is low after the standard reaction time. Suboptimal reaction conditions.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC.[3][9] Consider using a polar aprotic solvent like acetonitrile or DMF.[3]

Experimental Protocols

General Protocol for Williamson Ether Synthesis with a Phenol

This is a generalized procedure and may require optimization for specific substrates.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic compound (1.0 equivalent) and a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add the appropriate base (e.g., K₂CO₃, 1.5-2.0 equivalents). For most standard phenols, potassium carbonate is a good initial choice.[1] For less acidic phenols, sodium hydroxide may be necessary.[1]

  • Alkylation: Add the primary alkyl halide (1.1-1.5 equivalents) to the stirring suspension.

  • Reaction: Heat the mixture to a suitable temperature (typically 50-100°C) and monitor the reaction's progress using thin-layer chromatography (TLC).[3][9] Reaction times can vary from 1 to 8 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic solids and rinse the solids with a small amount of the reaction solvent or an extraction solvent like ethyl acetate.[1]

    • Combine the filtrate and the washings and concentrate under reduced pressure.

    • Dissolve the crude residue in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visual Guides

Williamson_Ether_Synthesis Williamson Ether Synthesis of Phenols: Main and Side Reactions Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + Base - H₂O or BH⁺ Base Base (e.g., K₂CO₃, NaOH) Ether Aryl Ether (Desired Product) (Ar-O-R) Phenoxide->Ether + R-X (Sₙ2) O-Alkylation CAlkylated C-Alkylated Phenol (Side Product) Phenoxide->CAlkylated + R-X C-Alkylation Alkene Alkene (Side Product) Phenoxide->Alkene + Secondary/Tertiary R-X (E2) AlkylHalide Primary Alkyl Halide (R-X) AlkylHalide->Ether AlkylHalide->CAlkylated SecondaryTertiaryHalide Secondary/Tertiary Alkyl Halide SecondaryTertiaryHalide->Alkene

Caption: Main and side reaction pathways in the Williamson ether synthesis with phenols.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Analyze Analyze Crude Product (TLC, NMR) Start->Analyze StartMat Mainly Starting Material? Analyze->StartMat Alkene Alkene is Major Byproduct? StartMat->Alkene No Sol_Base Increase Base Strength (e.g., K₂CO₃ -> NaOH) Ensure Anhydrous Conditions StartMat->Sol_Base Yes C_Alk C-Alkylation is Major Byproduct? Alkene->C_Alk No Sol_Alkyl Use Primary Alkyl Halide Lower Reaction Temperature Alkene->Sol_Alkyl Yes Slow Slow/Incomplete Reaction? C_Alk->Slow No Sol_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Lower Reaction Temperature C_Alk->Sol_Solvent Yes Sol_Cond Increase Temperature Increase Reaction Time Change Solvent Slow->Sol_Cond Yes End Re-run Experiment Sol_Base->End Sol_Alkyl->End Sol_Solvent->End Sol_Cond->End

Caption: A logical workflow for troubleshooting low yields in phenol ether synthesis.

Base_Solvent_Selection Decision Tree for Base and Solvent Selection Start Select Phenol Substrate Acidity Phenol Acidity? Start->Acidity Standard Standard Phenol (pKa ~10) Acidity->Standard Standard LessAcidic Less Acidic or Sterically Hindered Phenol Acidity->LessAcidic Low/Hindered Base1 Use Weaker Base: K₂CO₃ or Na₂CO₃ Standard->Base1 Base2 Use Stronger Base: NaOH or KOH LessAcidic->Base2 Solvent Select Solvent Base1->Solvent Base2->Solvent SolventType Desired Reaction Rate? Solvent->SolventType Fast Accelerated Rate SolventType->Fast Fast StandardRate Standard Conditions SolventType->StandardRate Standard Solvent1 Use Polar Aprotic Solvent: DMF, DMSO, Acetonitrile Fast->Solvent1 Solvent2 Acetonitrile is a good starting point StandardRate->Solvent2

Caption: A decision tree to guide the selection of an appropriate base and solvent.

References

Technical Support Center: Waste Disposal Guidelines for Organoselenium and Bromine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the proper disposal of hazardous waste containing organoselenium and bromine compounds. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with organoselenium and bromine compound waste?

A1: Organoselenium compounds are primarily toxic and pose significant environmental hazards.[1] Many are also odorous. Bromine compounds are often corrosive, toxic, and highly reactive with a variety of substances, which can create fire or explosion hazards.[2][3][4]

Q2: How should I collect and store waste containing these compounds?

A2: All waste containing organoselenium or bromine compounds must be treated as hazardous waste.[1] Use designated, clearly labeled, and chemically resistant containers.[5][6] Containers should be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area, preferably within a secondary containment tray in a fume hood.[5][7]

Q3: Can I mix different types of halogenated or selenium-containing waste?

A3: It is critical to segregate waste streams. Halogenated organic waste, including brominated compounds, should be collected separately from non-halogenated organic waste.[8][9] Furthermore, do not mix these wastes with incompatible materials such as acids, bases, oxidizing agents, or reducing agents.[5][6][8] Specifically, keep acidic waste separate from any cyanide-containing waste.[1]

Q4: What are the labeling requirements for waste containers?

A4: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents. For brominated compounds, the label should indicate "Halogenated Organic Waste."[5] Include the chemical names and approximate concentrations of the constituents.[8]

Q5: What should I do in case of a spill?

A5: For small spills of bromine-containing materials, you can treat them with a reducing agent like sodium thiosulfate (B1220275) before absorbing the material with an inert absorbent.[3][5] For organoselenium spills, ensure proper ventilation, wear appropriate personal protective equipment (PPE), and collect the absorbed material into a labeled hazardous waste container.[10] For large spills of either type of compound, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3][10]

Troubleshooting Guide

IssuePossible CauseSolution
A strong, unpleasant odor is detected in the lab. Improper storage of organoselenium waste, a spill, or inadequate ventilation.Ensure all organoselenium waste containers are tightly sealed and stored in a fume hood.[10] Check for any spills and clean them up immediately following proper procedures. Verify that the laboratory fume hood is functioning correctly.[10] If the odor persists, evacuate the area and notify your supervisor or EHS department.[10]
The waste container is showing signs of bulging or pressure buildup. An unintended chemical reaction is occurring within the container due to the mixing of incompatible wastes.Do not open the container. Place it in a secondary containment tray within a fume hood and immediately contact your EHS department for guidance. This is a critical safety issue that needs to be addressed by trained professionals.
Uncertainty about how to classify a specific waste stream. The waste contains a complex mixture of chemicals, making it difficult to categorize for disposal.Always err on the side of caution. If you are unsure, do not mix the waste with other streams. Collect it in a separate, properly labeled container and consult your institution's EHS department for a hazardous waste determination.[11]

Quantitative Data Summary

The U.S. Environmental Protection Agency (EPA) has established regulatory limits for certain elements, including selenium, under the Resource Conservation and Recovery Act (RCRA). If the concentration of a substance in the waste extract exceeds these limits, it is classified as hazardous waste.

RCRA 8 MetalEPA Regulatory Limit (mg/L)EPA Hazardous Waste Code
Arsenic5.0D004
Barium100.0D005
Cadmium1.0D006
Chromium5.0D007
Lead5.0D008
Mercury0.2D009
Selenium 1.0 D010
Silver5.0D011

Table based on information from multiple sources.[12][13]

Experimental Protocols

Protocol 1: Segregation of Organoselenium and Brominated Waste Streams

Objective: To ensure the safe and compliant segregation of different chemical waste streams generated during experiments.

Materials:

  • Designated hazardous waste containers (chemically resistant, with secure lids)

  • "Hazardous Waste" labels

  • "Halogenated Organic Waste" labels

  • "Non-Halogenated Organic Waste" labels

  • "Aqueous Waste" labels

  • Secondary containment trays

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Container Preparation: Obtain the appropriate waste containers for each waste stream you will generate. Ensure each container is clean and in good condition.

  • Labeling: Affix the correct labels to each container before adding any waste. Fill in all required information on the label, including the start date and the names of the chemical constituents.

  • Waste Segregation:

    • Organoselenium Waste: Collect all solid and liquid waste containing organoselenium compounds in a dedicated container labeled "Hazardous Waste - Organoselenium Compounds." This includes unused reagents, reaction mixtures, contaminated solvents, and contaminated lab supplies (e.g., pipette tips, filter paper).[1]

    • Brominated Organic Waste: Collect all organic solvents and reagents containing bromine in a container labeled "Hazardous Waste - Halogenated Organic Waste."[5][8]

    • Non-Halogenated Organic Waste: Collect organic solvents and compounds that do not contain halogens in a separate container labeled "Hazardous Waste - Non-Halogenated Organic Waste."[8]

    • Aqueous Waste: Collect aqueous solutions containing these hazardous compounds separately.[5] Do not mix with organic solvent waste.

  • Storage: Place all waste containers in secondary containment trays.[5] Store the containers in a designated and well-ventilated satellite accumulation area, such as a fume hood.[7]

  • Container Management: Keep waste containers closed except when adding waste.[5][7] Do not fill containers more than 90% full to allow for expansion.

Protocol 2: Decontamination of Glassware Contaminated with Organoselenium Compounds

Objective: To safely and effectively decontaminate glassware that has been in contact with organoselenium compounds to remove residual chemicals and odor.

Materials:

  • Fume hood

  • Appropriate PPE (safety goggles, lab coat, nitrile gloves)

  • Organic solvent (e.g., acetone) for pre-rinse

  • 10-20% aqueous bleach solution

  • Detergent and warm water

  • Designated hazardous waste container for organoselenium rinsate

Procedure:

  • Pre-rinse: Inside a fume hood, rinse the contaminated glassware with a small amount of a suitable organic solvent like acetone (B3395972) to remove the bulk of the organoselenium residue.[10]

  • Collect Rinsate: Collect all solvent rinsate in a designated hazardous waste container for organoselenium compounds.[10]

  • Bleach Treatment: Prepare a 10-20% aqueous bleach solution. Fill the glassware with the bleach solution and allow it to stand for at least 30 minutes.[10] The bleach will oxidize the selenium compounds, which helps to reduce their volatility and odor.[10]

  • Washing: After the bleach treatment, dispose of the bleach solution according to your institution's guidelines (consult your EHS department). Thoroughly wash the glassware with detergent and warm water.[10]

  • Final Rinse: Rinse the glassware with deionized water and allow it to dry completely.

Visualizations

WasteSegregationDecisionTree start Generated Laboratory Waste is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous Dispose as non-hazardous waste (follow institutional guidelines) is_hazardous->non_hazardous No is_organic Is it an organic waste? is_hazardous->is_organic Yes aqueous_waste Aqueous Hazardous Waste is_organic->aqueous_waste No (Aqueous) has_halogen Does it contain halogens (F, Cl, Br, I)? is_organic->has_halogen Yes has_selenium Does it contain organoselenium? aqueous_waste->has_selenium halogenated Collect in 'Halogenated Organic Waste' container has_halogen->halogenated Yes non_halogenated Collect in 'Non-Halogenated Organic Waste' container has_halogen->non_halogenated No selenium_waste Collect in dedicated 'Organoselenium Waste' container has_selenium->selenium_waste Yes

Caption: Decision tree for the segregation of laboratory chemical waste.

SpillResponseWorkflow spill Chemical Spill Occurs assess_size Assess Spill Size and Hazard spill->assess_size large_spill Large or Highly Hazardous Spill assess_size->large_spill Large small_spill Small, Manageable Spill assess_size->small_spill Small evacuate Evacuate Immediate Area large_spill->evacuate ppe Don Appropriate PPE small_spill->ppe notify_ehs Notify EHS/Supervisor evacuate->notify_ehs neutralize Neutralize (if applicable, e.g., Na2S2O3 for Br2) ppe->neutralize absorb Contain and Absorb with Inert Material neutralize->absorb collect Collect Contaminated Material absorb->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: General workflow for responding to a chemical spill.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromophenol, 3-Bromophenol, and 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the three positional isomers of monobromophenol: 2-bromophenol (B46759), 3-bromophenol, and 4-bromophenol (B116583). Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. This document summarizes their key physicochemical properties, compares their reactivity in common organic transformations with supporting data, and provides detailed experimental protocols for representative reactions.

Physicochemical Properties: A Foundation for Reactivity

The position of the bromine atom on the phenol (B47542) ring significantly influences the molecule's electronic distribution, acidity, and steric environment, which in turn dictates its reactivity. A summary of the key physicochemical properties is presented in Table 1.

Property2-BromophenolThis compound4-Bromophenol
CAS Number 95-56-7[1][2]591-20-8[3][4]106-41-2[5][6]
Molecular Formula C₆H₅BrO[1][7]C₆H₅BrO[3][8]C₆H₅BrO[5][6]
Molecular Weight ( g/mol ) 173.01[1][7]173.01[3]173.01[6]
Appearance Clear, colorless to slightly yellow liquid[1]Colorless to pale yellow crystalline solid[3][4]Pink-brown crystalline solid[5][9]
Melting Point (°C) 5[10]~33[3]61-64[5][9]
Boiling Point (°C) 195[1]235-236[3]236-238[6]
pKa 8.429.119.34
Solubility Soluble in organic solvents[1]Sparingly soluble in water; soluble in organic solvents[3][4]Slightly soluble in water; soluble in organic solvents[6]

The acidity (pKa) of the phenolic proton is a key indicator of the electronic effects within the molecule. The lower pKa of 2-bromophenol compared to the other isomers can be attributed to the proximity of the electron-withdrawing bromine atom to the hydroxyl group, which stabilizes the resulting phenoxide ion through an inductive effect. Intramolecular hydrogen bonding between the hydroxyl group and the ortho-bromine atom also plays a role. In 4-bromophenol, the bromine atom is para to the hydroxyl group, and while it exerts an electron-withdrawing inductive effect, it also has an electron-donating resonance effect that slightly destabilizes the phenoxide ion relative to the ortho isomer. The meta position in this compound is least affected by the resonance effect, resulting in an intermediate acidity.

Reactivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, yet also ortho-, para-directing group.[11][12] The overall reactivity and regioselectivity of the bromophenol isomers in EAS are a result of the interplay between these two substituents.

General Reactivity Order: Phenol > 2-Bromophenol ≈ 4-Bromophenol > this compound > Bromobenzene[13]

The hydroxyl group's powerful activating effect generally outweighs the deactivating effect of the bromine atom. Therefore, all bromophenol isomers are more reactive towards EAS than bromobenzene.

  • 2-Bromophenol and 4-Bromophenol: In these isomers, the strong ortho-, para-directing influence of the hydroxyl group and the ortho-, para-directing effect of the bromine atom reinforce each other to varying extents. In 4-bromophenol, electrophilic attack is directed to the positions ortho to the hydroxyl group (positions 2 and 6). In 2-bromophenol, the directing effects are more complex, with the primary sites of substitution being para and ortho to the hydroxyl group (positions 4 and 6), though steric hindrance from the ortho-bromine can influence the regioselectivity.[14]

  • This compound: The hydroxyl group directs incoming electrophiles to the 2, 4, and 6 positions. The bromine at the 3-position has a deactivating inductive effect on all ring positions, making this compound generally the least reactive of the three isomers in EAS.

Experimental Data: Bromination

SubstrateRate at room temp (sec)
Phenolinstant
4-Bromophenol19
Anisole9
Acetanilide (B955)169
Diphenyl ether> 420
Experimental Protocol: Nitration of Bromophenols

This protocol provides a general method for the mononitration of bromophenols. Due to the activated nature of the phenol ring, milder conditions are typically required compared to the nitration of benzene.[17][18]

Materials:

  • Bromophenol isomer (2-, 3-, or 4-bromophenol)

  • Dilute Nitric Acid (e.g., 30%)

  • Dichloromethane (B109758) (or other suitable inert solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the bromophenol isomer in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add dilute nitric acid dropwise from the dropping funnel to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by column chromatography or recrystallization.

Note: The regioselectivity of the nitration will depend on the starting isomer.

Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. The bromophenol isomers, with the electron-donating hydroxyl group and the weakly deactivating bromine atom, are generally not highly reactive in SNAr reactions under standard conditions. However, under forcing conditions (high temperature, strong base), or if the hydroxyl group is deprotonated to the more strongly activating phenoxide, nucleophilic substitution can occur.

Predicted Reactivity Order (under basic conditions): 2-Bromophenol ≈ 4-Bromophenol > this compound

The negative charge of the Meisenheimer complex is better stabilized when the electron-withdrawing bromine atom is ortho or para to the site of nucleophilic attack.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction where a phenoxide acts as the nucleophile. This protocol describes a general procedure for the synthesis of an ether from a bromophenol isomer.[19][20][21]

Materials:

  • Bromophenol isomer (2-, 3-, or 4-bromophenol)

  • Sodium hydroxide (B78521) or potassium hydroxide

  • Alkyl halide (e.g., ethyl iodide)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Diethyl ether or other extraction solvent

Procedure:

  • In a round-bottom flask, dissolve the bromophenol isomer in DMF.

  • Add powdered sodium hydroxide or potassium hydroxide to the solution and stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude ether.

  • Purify the product by column chromatography or distillation.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Bromophenols are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of C-C bonds.[22][23] The reactivity of the C-Br bond in these reactions is generally good.

General Reactivity Trend: The reactivity in the oxidative addition step of the catalytic cycle is influenced by both electronic and steric factors. While a direct comparative study of the three isomers is not widely reported, it is known that electron-donating groups can sometimes hinder the oxidative addition step, while steric hindrance around the C-Br bond can also play a significant role. For Suzuki coupling, the general order of halide reactivity is I > Br > Cl.[22]

  • 4-Bromophenol: This isomer is commonly used in Suzuki couplings, and numerous protocols have been developed for its efficient reaction with various boronic acids.[24]

  • 2-Bromophenol: The proximity of the hydroxyl group to the reaction center can lead to chelation with the palladium catalyst, potentially influencing the reaction rate and outcome. Steric hindrance from the ortho -OH group might also affect the approach of the catalyst.

  • This compound: The electronic environment of the C-Br bond in this compound is different from the ortho and para isomers, which could lead to differences in reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromophenol isomer with an arylboronic acid.

Materials:

  • Bromophenol isomer (2-, 3-, or 4-bromophenol)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • To a Schlenk flask, add the bromophenol isomer, arylboronic acid, palladium catalyst, and base under an inert atmosphere.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reactivity Principles and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

Acidity_Factors Factors Influencing the Acidity of Bromophenol Isomers cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) cluster_isomers Impact on Acidity Inductive Bromine is electronegative, withdrawing electron density through the sigma bond. Ortho 2-Bromophenol -I effect is strong due to proximity. Stabilizes phenoxide ion. (Higher Acidity) Inductive->Ortho Dominant Meta This compound -I effect is weaker than ortho. Resonance effect is minimal. (Intermediate Acidity) Inductive->Meta Para 4-Bromophenol -I effect is weakest. +R effect destabilizes phenoxide ion. (Lower Acidity) Inductive->Para Resonance Lone pairs on bromine can be donated into the pi system of the ring. Resonance->Para Counteracts -I effect

Caption: Factors influencing the acidity of bromophenol isomers.

EAS_Directing_Effects Directing Effects in Electrophilic Aromatic Substitution of 4-Bromophenol cluster_reactants Reactants cluster_directing_groups Directing Groups cluster_outcome Reaction Outcome 4-Bromophenol 4-Bromophenol OH_group -OH Group (Activating, o,p-directing) 4-Bromophenol->OH_group Br_group -Br Group (Deactivating, o,p-directing) 4-Bromophenol->Br_group Electrophile (E+) Electrophile (E+) Major_Product Major Product (Substitution at positions ortho to -OH) Electrophile (E+)->Major_Product Attacks activated positions OH_group->Major_Product Strongly directs Br_group->Major_Product Weakly reinforces

Caption: Directing effects in the EAS of 4-bromophenol.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Setup Reaction Setup (Inert Atmosphere) Reactants Add Bromophenol Isomer, Arylboronic Acid, Catalyst, Base Setup->Reactants Solvent Add Degassed Solvent Reactants->Solvent Heating Heat and Stir (80-110 °C, 12-24h) Solvent->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Purification (Column Chromatography/ Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The reactivity of 2-, 3-, and 4-bromophenol is a nuanced interplay of inductive effects, resonance effects, and steric hindrance. For electrophilic aromatic substitution, the ortho and para isomers are generally more reactive than the meta isomer due to the synergistic directing effects of the hydroxyl and bromine groups. In nucleophilic aromatic substitution, reactivity is generally low but can be enhanced under basic conditions, with the ortho and para isomers predicted to be more reactive. All three isomers serve as viable substrates for palladium-catalyzed cross-coupling reactions, although their relative efficiencies can vary based on the specific reaction conditions and the influence of the substituent positions. The provided experimental protocols offer a starting point for the synthesis and functionalization of these versatile building blocks in drug discovery and materials science.

References

A Comparative Guide to Bromophenol Synthesis: Routes,-Protocols, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of bromophenols is a critical step in the creation of a wide array of bioactive molecules and functional materials. This guide provides a comparative analysis of the most common synthetic routes to bromophenols, supported by experimental data and detailed protocols to aid in the selection of the optimal method for a given application.

Comparative Analysis of Synthesis Routes

The synthesis of bromophenols can be broadly categorized into three main strategies: direct electrophilic bromination of phenol (B47542), the Sandmeyer reaction of aminophenols, and methods involving functional group manipulation on a substituted phenol ring. Each approach offers distinct advantages in terms of selectivity, yield, and substrate scope.

Key Performance Metrics

The following table summarizes the key quantitative data for the different synthesis routes, allowing for a direct comparison of their performance.

Synthesis RouteTarget Product(s)Reagents & ConditionsYield (%)Key AdvantagesKey Disadvantages
Direct Bromination (Aqueous) 2,4,6-Tribromophenol (B41969)Bromine waterHigh (precipitate)Simple, rapid, high yield for the trisubstituted product.Lacks selectivity for mono- or di-brominated products.
Direct Bromination (Non-polar) o-Bromophenol & p-BromophenolBr2 in CS2, CHCl3, or CCl4p-isomer: 80-97%Good yield for p-bromophenol, tunable by temperature.[1][2]Produces a mixture of isomers requiring separation; CS2 is toxic and flammable.
Direct Bromination (I(III)-based)) Mono-brominated phenolsPIDA-AlBr3 in MeCN, 23°C93% (for 2-naphthol)Mild conditions, high yields, broad substrate scope.[3]Reagent complexity compared to direct bromination with Br2.
Sandmeyer Reaction Positional isomers (e.g., o-, m-bromophenol)1. Diazotization (NaNO2, H+) 2. CuBrVariable (e.g., 40-43% for o-bromophenol from o-aminophenol)High regioselectivity, allows for synthesis of isomers not accessible by direct bromination.[4][5][6]Multi-step process, potential for side reactions.
Sulfonation-Bromination-Desulfonation o-Bromophenol1. H2SO4 2. Br2 3. Steam distillation40-43%Selective synthesis of the ortho isomer.[4]Multi-step, moderate yield, harsh conditions.
Oxidative Bromination-Decarboxylation 2-Bromophenol, 2,6-Dibromophenol1. HBr, H2O2 on 4-hydroxybenzoic acid 2. Decarboxylation90-95%High yield and selectivity for ortho-brominated phenols.[7]Requires a substrate with a para-carboxylic acid group.
Isomerization o-BromophenolHeating p-bromophenol with an acidic catalyst (e.g., HBr, H3PO4)Equilibrium mixtureUtilizes a readily available starting material (p-bromophenol).[8]Equilibrium process, requires separation of isomers.

Experimental Protocols

Synthesis of 2,4,6-Tribromophenol via Direct Bromination in Aqueous Solution

This protocol is adapted from the general procedure for the reaction of phenol with bromine water.[9]

Methodology:

  • Dissolve a known quantity of phenol in water.

  • Slowly add bromine water to the phenol solution with constant stirring until the bromine color persists.

  • A white precipitate of 2,4,6-tribromophenol will form immediately.[9]

  • Filter the precipitate, wash with cold water to remove excess bromine and HBr.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,4,6-tribromophenol.

Synthesis of p-Bromophenol via Direct Bromination in a Non-polar Solvent

This protocol is based on the synthesis of p-bromophenol using bromine in carbon disulfide.[1][2]

Methodology:

  • In a flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 1 kg (10.6 moles) of phenol in 1 L of carbon disulfide.

  • Cool the flask to below 5°C using an ice-salt bath.[1]

  • Slowly add a solution of 1702 g (10.7 moles) of bromine in 500 mL of carbon disulfide over approximately 2 hours, maintaining the low temperature.[1]

  • After the addition is complete, distill off the carbon disulfide.

  • The residue is then distilled under reduced pressure. The fraction boiling at 145-150°C at 25-30 mmHg is collected as p-bromophenol.[1]

Synthesis of o-Bromophenol via the Sandmeyer Reaction

This protocol outlines the synthesis of o-bromophenol starting from o-aminophenol.[4]

Methodology:

  • Diazotization: Dissolve o-aminophenol in an aqueous solution of a strong acid (e.g., HBr or H2SO4). Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO2) while maintaining the temperature below 5°C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will be evolved.

  • After the addition is complete, the mixture is gently warmed to ensure the completion of the reaction.

  • The o-bromophenol is then isolated by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., ether).

  • The organic layer is dried, and the solvent is removed to yield crude o-bromophenol, which can be further purified by distillation.

Visualizing Synthesis Pathways

The following diagrams illustrate the logical flow and mechanisms of the key synthesis routes for bromophenols.

Electrophilic_Bromination cluster_aqueous Aqueous Medium (e.g., H2O) cluster_nonpolar Non-polar Solvent (e.g., CS2) Phenol Phenol Phenoxide Phenoxide Ion (highly activated) Phenol->Phenoxide Ionization Ortho_Para_Mix Mixture of o- and p-Bromophenol Phenol->Ortho_Para_Mix + Br2 Br2 Br2 Solvent Solvent Tribromophenol 2,4,6-Tribromophenol Phenoxide->Tribromophenol + 3Br2

Caption: Electrophilic bromination of phenol under different solvent conditions.

Sandmeyer_Reaction_Workflow Start Aryl Amine (e.g., o-Aminophenol) Diazotization Diazotization (NaNO2, H+, 0-5°C) Start->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer Product Aryl Bromide (e.g., o-Bromophenol) Sandmeyer->Product N2_gas N2 gas Sandmeyer->N2_gas

Caption: General workflow for the Sandmeyer synthesis of aryl bromides.

Comparative_Synthesis_Strategy cluster_direct Direct Bromination cluster_indirect Indirect (Regioselective) Routes Start Phenol Direct_Bromination Electrophilic Addition of Br2 Start->Direct_Bromination Functionalization Functional Group Manipulation (e.g., -NH2, -SO3H) Start->Functionalization Product_Mix Mixture of Isomers (o-, p-, 2,4,6-) Direct_Bromination->Product_Mix Separation Chromatography or Distillation Product_Mix->Separation Pure_Isomers Pure Isomers Separation->Pure_Isomers Bromination Bromination Functionalization->Bromination Defunctionalization Removal of Directing Group (e.g., Sandmeyer, Desulfonation) Bromination->Defunctionalization Target_Isomer Specific Isomer Defunctionalization->Target_Isomer

Caption: Logical comparison of direct versus indirect bromophenol synthesis strategies.

References

A Comparative Guide for Suzuki Reactions: Arylboronic Acids vs. Aryltrifluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical determinant of the reaction's success. This guide provides an in-depth comparison of two prominent classes of reagents: the traditional arylboronic acids and the increasingly popular potassium aryltrifluoroborate salts. This analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.

Core Comparison: Stability and Reactivity

The fundamental difference between arylboronic acids (ArB(OH)₂) and potassium aryltrifluoroborates (ArBF₃K) lies in their stability and ease of handling.[1][2][3]

Aryltrifluoroborates are generally crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][2][3] This robustness allows for long-term storage at ambient temperatures without significant degradation, simplifying experimental setup and improving reproducibility.[1] The tetracoordinate nature of the boron atom in trifluoroborates protects the C-B bond from protodeboronation, a common decomposition pathway for boronic acids.[4][5]

Arylboronic acids , in contrast, are often prone to decomposition.[2][6] They can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate reaction stoichiometry and affect reactivity.[2][7] Heteroarylboronic acids are particularly notorious for their instability, which can lead to diminished yields, especially when using aged reagents.[2][4]

While boronic acids are directly active in the catalytic cycle, aryltrifluoroborates are considered a "protected" or "slow-release" form of boronic acids.[3] Under the reaction conditions, typically in the presence of a base and water, the trifluoroborate is hydrolyzed in situ to the corresponding boronic acid, which then enters the catalytic cycle.[2] This gradual release can be advantageous in minimizing unwanted side reactions.[2]

Performance in Suzuki-Miyaura Cross-Coupling

Both arylboronic acids and aryltrifluoroborates are highly effective nucleophiles in Suzuki-Miyaura reactions, capable of coupling with a wide array of aryl and heteroaryl halides and triflates.[8][9][10] The choice between the two often depends on the specific substrates, desired reaction conditions, and the importance of reagent stability.

Quantitative Data Comparison

The following tables summarize comparative yield data from various Suzuki-Miyaura cross-coupling reactions, illustrating the performance of both reagent types under different conditions.

Table 1: Synthesis of Potassium Heteroaryltrifluoroborates from Fresh vs. Aged Heteroarylboronic Acids

Heteroarylboronic AcidYield from Fresh Boronic Acid (%)Yield from Aged Boronic Acid (%)
Furan-2-ylboronic acid9131
Thiophen-2-ylboronic acid8545
Pyridine-3-ylboronic acid9368
4-Methylthiophen-2-ylboronic acid95 (from recrystallized)69 (as received)
Data synthesized from Molander, G. A., & Ellis, N. Acc. Chem. Res. 2007, 40, 275-286.[2]

Table 2: Comparative Yields of Suzuki-Miyaura Cross-Coupling Reactions

Aryl HalideBoron ReagentCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10098
4-ChloroanisolePotassium phenyltrifluoroboratePd(OAc)₂K₂CO₃MeOHReflux95
4-BromoanisolePhenylboronic acidPd(OAc)₂K₂CO₃H₂O10095
4-BromoanisolePotassium phenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O8094
Data synthesized from various sources.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki-Miyaura reactions using both arylboronic acids and aryltrifluoroborates.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acid

This protocol describes a general method for the coupling of an aryl halide with an arylboronic acid in solution.[10]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, the arylboronic acid, and the base.[10]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[10]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[10]

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate

This protocol details a general procedure for the cross-coupling of a potassium aryltrifluoroborate with an aryl chloride.[1][11]

Materials:

  • Aryl chloride (0.5 mmol, 1.0 equiv.)

  • Potassium aryltrifluoroborate (0.525 mmol, 1.05 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 2 mol %)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %)

  • Potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • 25 mL Schlenk tube

  • Magnetic stir bar

  • Inert gas supply (Argon)

Procedure:

  • Reaction Setup: A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride, potassium aryltrifluoroborate, and potassium carbonate.[1]

  • Inert Atmosphere: The tube is evacuated and backfilled with argon three times.[1]

  • Solvent Addition: Toluene and deionized water are then added. The mixture is stirred and sparged with argon for 15 minutes.[1]

  • Catalyst Addition: In a separate vial, palladium(II) acetate and RuPhos are combined and then added to the reaction mixture under a positive pressure of argon.[1]

  • Reaction: The Schlenk tube is sealed and the reaction mixture is heated to 80 °C in a preheated oil bath.[1][11]

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.[1]

  • Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in Protocol 1.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)L_n-X pd0->ar_pd_x oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)L_n-Ar' ar_pd_x->ar_pd_ar transmetalation Transmetalation ar_pd_ar->pd0 product Ar-Ar' ar_pd_ar->product reductive_elimination Reductive Elimination boronic_acid Ar'-B(OH)₂ aryl_halide Ar-X base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Aryl Halide, Boron Reagent, and Base in a Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_catalyst Add Palladium Catalyst and Degassed Solvent inert->add_catalyst react Heat Reaction Mixture with Vigorous Stirring add_catalyst->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Isolated Product purify->end

Caption: A generalized experimental workflow for a Suzuki-Miyaura reaction.

Conclusion

Both arylboronic acids and potassium aryltrifluoroborates are powerful tools for the construction of C-C bonds via the Suzuki-Miyaura reaction. The superior stability and ease of handling of aryltrifluoroborates make them an attractive alternative to arylboronic acids, particularly when dealing with unstable substrates or when long-term storage is required. While arylboronic acids can be highly effective, their propensity for decomposition necessitates careful handling and storage to ensure consistent results. The choice of reagent will ultimately be guided by the specific requirements of the synthesis, including the nature of the substrates, the desired reaction scale, and laboratory logistics. For syntheses requiring high reproducibility and simplified handling, potassium aryltrifluoroborates represent a robust and reliable option.

References

A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for the formation of carbon-carbon bonds. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, substrate scope, catalyst loading, and overall efficiency. This guide provides an objective comparison of various classes of palladium catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.

Catalyst Classes at a Glance

Palladium catalysts can be broadly categorized into homogeneous and heterogeneous systems. Homogeneous catalysts, which are soluble in the reaction medium, generally offer high activity and selectivity. These are typically palladium complexes featuring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. Heterogeneous catalysts exist in a different phase from the reaction mixture, offering advantages in terms of separation, recovery, and reusability, aligning with the principles of green chemistry.

  • Palladium-Phosphine Catalysts: These are the most traditional and widely used catalysts for cross-coupling reactions. The electronic and steric properties of the phosphine ligands can be finely tuned to optimize catalytic activity. Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are particularly effective for coupling challenging substrates. Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

  • Palladium-NHC Catalysts: N-heterocyclic carbenes have emerged as powerful ligands for palladium. Their strong σ-donating ability forms a highly stable bond with the metal center, often resulting in higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs).[1] They have demonstrated excellent performance in the coupling of sterically hindered and electron-deficient substrates.

  • Palladacycles: These are pre-catalysts that contain a stable palladium-carbon σ-bond. They are often air- and moisture-stable, making them easy to handle, and can exhibit high catalytic activity.

  • Heterogeneous Palladium Catalysts: These catalysts, such as palladium on carbon (Pd/C), offer significant practical advantages, including ease of separation from the reaction mixture and the potential for recycling.[2] This simplifies product purification and reduces overall cost and waste.

Quantitative Performance Comparison

The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and analytical methods between studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds.

Catalyst / LigandAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acidNa₂CO₃MeOH/H₂O (4:1)MW->98[3]
PdCl₂(dppf)2,5-diiodopyrazinePhenylboronic acidK₂CO₃DME802High[4]
Pd(OAc)₂ / SPhos2,5-diiodopyrazinePhenylboronic acidK₃PO₄Toluene10016High[4]
Pd/C (3 wt%)4-bromoanisolePhenylboronic acidK₂CO₃H₂O/EtOH800.5~95[5]
Palladacycle (PEG-Triazole)4-bromoacetophenonePhenylboronic acidK₂CO₃H₂O80198[6]
Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Catalyst / LigandAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂4-bromoacetophenoneStyreneK₂CO₃DMF/H₂O (1:1)804>95[7]
NHC-Pd(II)-PyBromobenzeneStyreneCs₂CO₃Solvent-free10012>90[8]
Pd(OAc)₂Aryl iodides/bromidesTerminal olefinsK₂CO₃H₂O/DMSO (2:1)---
Palladacycle (phosphine mono-ylide)Aryl bromides/chloridesOlefins--130-Good[9]
Pd/C (3 wt%)4-bromoanisoleAcrylic acidEt₃NH₂O/EtOH1006~80[5]
Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11]

Catalyst / Co-catalystAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
PdCl₂(PPh₃)₂ / CuIIodobenzenePhenylacetyleneEt₃NTHFRT1.597
PdCl₂(PPh₃)₂Aryl iodidesPhenylacetyleneNone[TBP][4EtOV]55372-99[12]
PdCl₂(PPh₃)₂Aryl halides (I, Br, Cl)AlkynesTBAFSolvent-free--Moderate to Excellent[13]
10% Pd/CAryl iodidesAromatic alkynesNa₃PO₄DMF80-Good to excellent[2]
(NHC)Pd(II)PPh₃Aryl bromidesPhenylacetylene-Aqueous media--High[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the three major cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.[14]

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the solvent (e.g., dioxane, toluene, DMF, often with a small amount of water).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C or higher) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Heck Coupling

This is a representative procedure for the Heck reaction.[7]

  • Preparation: To a Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), any required ligand (e.g., a phosphine or NHC precursor, 2-4 mol%), the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., K₂CO₃, 2 mmol).

  • Solvent Addition: Add the chosen solvent system (e.g., a mixture of water and DMF, 6 mL).

  • Reaction: Heat the mixture at the optimized temperature (e.g., 80 °C) for the specified time (e.g., 4 h).

  • Work-up: After cooling, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate/hexane).

  • Purification: Filter the organic extract through a pad of silica gel, concentrate the filtrate, and purify the residue by flash chromatography.

General Protocol for Sonogashira Coupling

The following is a generalized procedure for a Sonogashira coupling reaction.[2]

  • Preparation: In a flame-dried reaction vessel (e.g., a Schlenk tube) with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.1-5 mol%), and if required, a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 equivalent), the terminal alkyne (1.1-1.5 equivalents), the solvent (e.g., THF, DMF, or an amine), and the base (e.g., Et₃N or piperidine, 2-3 equivalents).

  • Reaction: Stir the mixture at the desired temperature (from room temperature to 100 °C) and monitor its progress using TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. If a heterogeneous catalyst was used, it can be removed by filtration. Dilute the reaction mixture with an organic solvent and wash with water or brine.

  • Purification: Dry the organic layer, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms and decision-making processes is facilitated by visual representations.

Cross_Coupling_Cycle cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sonogashira Sonogashira Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) R_B R'-B(OR)₂ Carbopalladation Carbopalladation Intermediate PdII_RX->Carbopalladation Alkene Coordination & Insertion Cu_acetylide Cu-C≡C-R' PdII_R_R R-Pd(II)L₂-R' PdII_R_R->Pd0 Reductive Elimination (R-R') R_B->PdII_R_R Transmetalation (Base) Alkene Alkene Alkene->Carbopalladation Beta_Hydride β-Hydride Elimination Carbopalladation->Beta_Hydride Beta_Hydride->Pd0 Product Release Alkyne R'-C≡CH Alkyne->Cu_acetylide Cu(I), Base Cu_acetylide->PdII_R_R Transmetalation

Caption: Generalized catalytic cycles for Suzuki, Heck, and Sonogashira reactions.

Catalyst_Selection_Workflow Start Define Reaction: Substrates & Desired Product Substrate_Analysis Analyze Substrate Properties (Steric Hindrance, Electronics) Start->Substrate_Analysis Catalyst_Class Select Catalyst Class Substrate_Analysis->Catalyst_Class Ligand_Choice Choose Ligand Type Catalyst_Class->Ligand_Choice Phosphine Phosphine-based Catalyst_Class->Phosphine Traditional, Versatile NHC NHC-based Catalyst_Class->NHC High TON/TOF, Stable Heterogeneous Heterogeneous Catalyst_Class->Heterogeneous Recyclable, Green Optimization Optimize Reaction Conditions (Solvent, Base, Temperature) Ligand_Choice->Optimization Initial Screening Analysis Analyze Yield & Purity (TLC, GC-MS, NMR) Optimization->Analysis Analysis->Optimization Iterate if needed

Caption: Workflow for selecting an optimal palladium catalyst system.

Catalyst_Relationships Catalysts Palladium Catalysts Homogeneous Homogeneous Catalysts->Homogeneous Heterogeneous Heterogeneous Catalysts->Heterogeneous Phosphine Phosphine-Ligated (e.g., Pd(PPh₃)₄) Homogeneous->Phosphine NHC NHC-Ligated (e.g., PEPPSI) Homogeneous->NHC Palladacycles Palladacycles Homogeneous->Palladacycles Pd_on_Support Pd on Support (e.g., Pd/C) Heterogeneous->Pd_on_Support Pd_Nanoparticles Pd Nanoparticles Heterogeneous->Pd_Nanoparticles

References

A Comparative Guide to the Spectroscopic Analysis of 3-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 3-Bromophenol, with supporting experimental data and protocols. Furthermore, alternative analytical techniques are discussed to offer a broader perspective on its characterization.

Spectroscopic Data of this compound

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy provides distinct signals corresponding to each unique proton and carbon environment in the molecule. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.10t1H8.0H-5
7.08 - 7.05m1H-H-6
7.02t1H2.0H-2
6.78 - 6.76m1H-H-4
5.24s1H--OH

Data sourced from various spectroscopic databases and may show slight variations based on experimental conditions.[1]

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
156.6C-1
131.1C-5
124.2C-6
123.0C-3
119.1C-2
114.5C-4

Note: The assignments are based on established chemical shift predictions and experimental data.[1]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[1][2]

  • The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃.

  • The magnetic field is shimmed to achieve optimal homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: Typically set from -2 to 12 ppm.

  • Number of Scans: 16 to 64 scans are generally sufficient.

  • Relaxation Delay: A delay of 1-5 seconds between pulses.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence.

  • Spectral Width: Typically set from 0 to 160 ppm.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, 1024 or more scans are often required for a good signal-to-noise ratio.

  • Relaxation Delay: A delay of 2 seconds is commonly used.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

  • The resulting spectrum is phase-corrected and the baseline is corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Structural Elucidation of this compound

The chemical structure of this compound, with its distinct proton and carbon environments, is ideally suited for NMR analysis. The diagram below illustrates the molecular structure and the numbering convention used for the assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical methods can provide complementary information, particularly for quantification and detection in complex matrices.

Table 3: Comparison of Analytical Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive, and inherently quantitative.Lower sensitivity compared to mass spectrometry, requires higher sample concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning behavior, followed by mass analysis.[3][4]High sensitivity and selectivity, excellent for identifying and quantifying volatile and semi-volatile compounds.[3][4]Requires the analyte to be volatile and thermally stable; derivatization may be necessary.[4]
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS) Separates compounds based on their partitioning between a stationary and a mobile phase, followed by mass analysis.[5]Applicable to a wide range of non-volatile and thermally labile compounds, high sensitivity and selectivity.[5]Can be more complex to develop methods, potential for matrix effects.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in a molecule.Provides limited information on the overall molecular structure, less useful for complex mixtures.

References

Isomeric Effects on the Chemical Properties of Monobromophenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The substitution of a single bromine atom onto a phenol (B47542) ring results in three distinct isomers: 2-bromophenol (B46759) (ortho), 3-bromophenol (meta), and 4-bromophenol (B116583) (para). While sharing the same molecular formula (C₆H₅BrO), the position of the bromine atom profoundly influences their physicochemical properties and reactivity. This guide provides an objective comparison of these isomers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their work.

Comparative Analysis of Physicochemical Properties

The distinct arrangement of the hydroxyl and bromo substituents in each isomer leads to significant differences in their acidity, melting and boiling points, and solubility. These differences are primarily governed by electronic effects (inductive and resonance), steric hindrance, and intermolecular forces such as hydrogen bonding.

Property2-Bromophenol (ortho)This compound (meta)4-Bromophenol (para)
pKa 8.42[1][2]9.11[1][2]9.34[1][2]
Melting Point (°C) 3–7[1]28–32[1]61–64[1][3]
Boiling Point (°C) 195–196[1]236[1]235–236[1][3]
Physical State Liquid[1]Solid[1]Crystalline Solid[1][3]
Water Solubility Sparingly solubleInsoluble[4]Slightly soluble[5]
Solubility in Organic Solvents Miscible with chloroform, ether[6]Soluble in alcohol, ether[4][6]Soluble in ethanol (B145695), ether, chloroform[5]

Understanding the Isomeric Effects

Acidity (pKa)

The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. A lower pKa value signifies a stronger acid. The bromine atom influences the stability of the phenoxide ion through two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the benzene (B151609) ring, which helps to stabilize the negative charge on the phenoxide oxygen. This effect strengthens the acid. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (+R): The bromine atom has lone pairs of electrons that can be delocalized into the benzene ring, donating electron density. This effect destabilizes the phenoxide ion by increasing the negative charge density on the oxygen, thus weakening the acid. The resonance effect is most pronounced at the ortho and para positions.

Analysis of Isomers:

  • 2-Bromophenol (ortho): This isomer is the most acidic. The strong, electron-withdrawing inductive effect at the ortho position is the dominant factor in stabilizing the phenoxide ion.[7] Additionally, intramolecular hydrogen bonding between the hydroxyl group and the adjacent bromine atom can weaken the O-H bond, facilitating proton release.

  • This compound (meta): At the meta position, the electron-donating resonance effect does not operate. Therefore, only the electron-withdrawing inductive effect is at play, which stabilizes the phenoxide ion and makes this compound more acidic than phenol itself.[7]

  • 4-Bromophenol (para): In this isomer, both the inductive and resonance effects are active. The electron-withdrawing inductive effect is weaker than in the ortho position, while the electron-donating resonance effect is strong, partially counteracting the inductive effect.[7] This results in 4-bromophenol being the least acidic of the three isomers.[1][2][8]

Melting and Boiling Points
  • Melting Point: 4-bromophenol has a significantly higher melting point due to its symmetrical structure. This symmetry allows the molecules to pack more efficiently and tightly into a crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome.[9] The ortho and meta isomers are less symmetrical, leading to less effective packing and lower melting points.

  • Boiling Point: The boiling points of the meta and para isomers are considerably higher than that of the ortho isomer. This is because 2-bromophenol can form intramolecular hydrogen bonds, which reduces its ability to form intermolecular hydrogen bonds with neighboring molecules.[9] Consequently, less energy is required to overcome the intermolecular forces in the liquid state. The meta and para isomers, lacking this intramolecular interaction, engage in stronger intermolecular hydrogen bonding, leading to higher boiling points.[9]

Solubility

The solubility of bromophenols in water is generally low but is influenced by their ability to form hydrogen bonds with water molecules.[5][10] 4-bromophenol is slightly more soluble in water than the other isomers because its hydroxyl group is readily available to form intermolecular hydrogen bonds with water.[5] In contrast, the intramolecular hydrogen bonding in 2-bromophenol reduces its interaction with water molecules, decreasing its solubility. The solubility of all three isomers is enhanced in alkaline solutions due to the formation of the more polar phenolate (B1203915) ion.[10] They are readily soluble in various organic solvents.[4][5][6]

Experimental Protocols

Below are standardized methodologies for determining the key chemical properties discussed.

Determination of pKa (Spectrophotometric Method)

This method relies on the difference in the UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound.

Protocol:

  • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11).

  • Prepare a stock solution of the monobromophenol isomer in a suitable solvent (e.g., ethanol or methanol).

  • Add a small, constant volume of the stock solution to a constant volume of each buffer solution.

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).[11]

  • Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

  • Measure the absorbance of each solution at a wavelength where the difference between the acidic and basic forms is significant.

  • Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance of the mixture, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

Determination of Melting Point (Capillary Method)

This is a standard technique for determining the melting point of a solid crystalline compound.

Protocol:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[12]

  • Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube with a heating oil bath).[13]

  • Heat the sample rapidly at first to determine an approximate melting point.

  • Allow the apparatus to cool.

  • Perform a second, more accurate determination with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[14]

  • Record the temperature range from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid.[15] A pure compound will have a sharp melting range of 0.5-1 °C.[15]

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Protocol:

  • Add a few drops of the liquid sample (e.g., 2-bromophenol) into a small test tube.

  • Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., a Thiele tube filled with glycerol (B35011) or mineral oil).[13]

  • Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Solubility (Shake-Flask Method)

This is a classical method for determining the solubility of a substance in a particular solvent.[16]

Protocol:

  • Add an excess amount of the monobromophenol isomer to a known volume of the solvent (e.g., deionized water) in a flask with a stopper.

  • Seal the flask and place it in a constant temperature bath (e.g., 25 °C) on a shaker or stirrer.

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

  • Allow the mixture to stand in the temperature bath for the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant (the saturated solution), ensuring no solid particles are included. Filtration may be necessary.[17]

  • Determine the concentration of the solute in the sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16][17]

  • Express the solubility in units such as g/L or mol/L.

Visualization of Isomeric Effects on Acidity

The following diagram illustrates the key factors influencing the acidity of monobromophenol isomers.

Isomeric_Effects_on_Acidity cluster_phenol Phenol Dissociation cluster_effects Electronic Effects of Bromine cluster_positions Effect by Position phenol Bromophenol (Ar-OH) phenoxide Bromophenoxide Ion (Ar-O⁻) phenol->phenoxide Deprotonation proton H⁺ inductive Inductive Effect (-I) (Electron Withdrawing) STABILIZES ANION phenoxide->inductive Influenced by ortho Ortho Position Strong -I Strong +R Net: Most Acidic (pKa 8.42) inductive->ortho meta Meta Position Moderate -I No +R Net: Moderately Acidic (pKa 9.11) inductive->meta para Para Position Weak -I Strong +R Net: Least Acidic (pKa 9.34) inductive->para resonance Resonance Effect (+R) (Electron Donating) DESTABILIZES ANION resonance->ortho resonance->para

Caption: Factors influencing the acidity of monobromophenol isomers.

References

A Comparative Guide to the Synthetic Utility of 3-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromophenol is a highly versatile bifunctional reagent in synthetic chemistry, serving as a valuable building block for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1][2][3] Its structure features a hydroxyl group and a bromine atom on an aromatic ring, providing multiple reactive sites for strategic functionalization. The hydroxyl group can undergo etherification or esterification, while the carbon-bromine bond is a prime site for various metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of the most common and impactful synthetic transformations involving this compound, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.[4][5]

Logical Flow for Synthetic Strategy

The following diagram illustrates a decision-making workflow for researchers selecting a synthetic pathway based on the desired bond formation starting from this compound.

G cluster_input Starting Material cluster_decision Desired Bond Formation cluster_outputs Reaction Pathways cluster_methods Recommended Methodologies start This compound decision Select Target Bond Type start->decision cc C-C Bond (Biaryls, Alkylated Arenes) decision->cc C-C cn C-N Bond (Aryl Amines, Amides) decision->cn C-N co C-O Bond (Diaryl Ethers) decision->co C-O other OH Functionalization (Ethers, Esters) decision->other O-H suzuki Suzuki-Miyaura Coupling cc->suzuki buchwald Buchwald-Hartwig Amination cn->buchwald ullmann_ether Ullmann / B-H Etherification co->ullmann_ether williamson Williamson Ether Synthesis, etc. other->williamson

Caption: Decision workflow for functionalizing this compound.

Carbon-Carbon (C-C) Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing C(sp²)–C(sp²) bonds.[5][6] It offers high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[7] For this compound, this reaction enables the synthesis of substituted biphenyls, which are common motifs in pharmaceuticals and liquid crystals.

Comparative Data for Suzuki-Miyaura Coupling of this compound Derivatives
EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O80-1002-24>90[7][8]
2This compound4-Methoxyphenylboronic acidPd(OAc)₂ (0.5)K₂CO₃WEB*RT1.594[9]
32,4,6-Tribromobenzaldehyde**4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Benzene/H₂O901693[10]
43-Bromoselenophene***Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O80-1002-24High[7]

*WEB: Water Extract of Banana (a green chemistry solvent).[9] **Illustrates coupling of a related poly-brominated phenol (B47542) derivative.[10] ***A heteroaromatic analogue, illustrating reaction versatility.[7]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide like this compound with an arylboronic acid.[7][11][12]

  • Setup: To a flame-dried round-bottom or Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir for the required time (typically 2–24 hours), monitoring progress by thin-layer chromatography (TLC).[7][11]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[7][9]

Carbon-Nitrogen (C-N) Bond Formation: Buchwald-Hartwig Amination vs. Ullmann Condensation

The formation of C-N bonds is critical for the synthesis of countless pharmaceuticals and agrochemicals.[4] The Buchwald-Hartwig amination is the modern method of choice, largely supplanting the older, harsher Ullmann condensation due to its milder conditions, broader substrate scope, and higher yields.[13][14][15]

Workflow for C-N Bond Formation

This diagram outlines the typical workflow for performing a Buchwald-Hartwig amination reaction.

G prep 1. Prepare Reactants - this compound Derivative - Amine - Base (e.g., NaOtBu) setup 3. Assemble Reaction - Combine reactants and catalyst - Add dry, degassed solvent - Seal under inert gas (Ar/N₂) prep->setup cat_prep 2. Prepare Catalyst System - Pd Precursor (e.g., Pd(OAc)₂) - Phosphine (B1218219) Ligand (e.g., BINAP) cat_prep->setup react 4. Heat Reaction - Stir at specified temperature - Monitor by TLC/GC-MS setup->react workup 5. Workup - Cool and quench - Aqueous extraction react->workup purify 6. Purify Product - Column Chromatography workup->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Comparative Data for C-N Coupling Reactions
ReactionAryl HalideAmineCatalystBaseSolventTemp (°C)Yield (%)Key Features
Buchwald-Hartwig Aryl BromideN-MethylpiperazinePd(OAc)₂ / (R)-BINAPNaOtBuToluene (B28343)100HighMild conditions, high functional group tolerance.[16]
Buchwald-Hartwig Aryl MesylateN-MethylanilinePd(OAc)₂ / CM-phosK₃PO₄Toluene11095Effective for phenol derivatives (via mesylates).[6]
Ullmann Aryl IodideAnilineCuI / PhenanthrolineKOHNMP>150ModerateHarsh conditions, requires activated halides.[14]
Ullmann Aryl BromideN-HeterocyclesCuI / AcylhydrazineCs₂CO₃DMF110-130GoodLigand-assisted, improved conditions.[17]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative procedure for the palladium-catalyzed amination of an aryl bromide.[6][16]

  • Setup: An oven-dried, resealable Schlenk flask containing a magnetic stir bar is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 1-3 mol%).

  • Inert Atmosphere: The flask is sealed, then evacuated and backfilled with argon or nitrogen three times.

  • Reagent Addition: The aryl bromide (1.0 eq.), the amine (1.2 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.) are added to the flask inside a glovebox or under a positive flow of inert gas.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene) is added via syringe.

  • Reaction: The flask is sealed and the mixture is heated with vigorous stirring (typically 80–110 °C) until the starting material is consumed as indicated by TLC or GC-MS analysis.

  • Workup: After cooling to room temperature, the reaction is quenched with water or saturated aqueous ammonium (B1175870) chloride. The mixture is diluted with an organic solvent and filtered through celite to remove palladium black. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Carbon-Oxygen (C-O) Bond Formation: Diaryl Ether Synthesis

The synthesis of diaryl ethers from this compound can be achieved via Ullmann-type or Buchwald-Hartwig-type C-O coupling reactions. The classical Ullmann condensation requires harsh conditions (high temperatures, stoichiometric copper), while modern palladium- or copper-catalyzed systems with specific ligands allow the reaction to proceed under much milder conditions.[14][17][18]

Comparative Data for C-O Coupling (Etherification)
ReactionAryl HalidePhenolCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Ullmann (Modern) 2-Bromonaphthalenep-CresolCuIPPh₃ (5)K₂CO₃Toluene10058Non-polar solvent, air-stable catalyst.[18]
Ullmann (Ligand-Free) Aryl IodideSubstituted PhenolsCuO-NPs (10)Cs₂CO₃DMF12065-92Nanoparticle catalyst, ligand-free.[19]
Ullmann (Classical) 4-ChloronitrobenzenePhenolCu (Stoich.)KOHNMP>210GoodHarsh conditions, requires activated halide.[14]
Experimental Protocol: Modern Ullmann Ether Synthesis

This protocol is based on an improved, ligand-assisted copper-catalyzed method that operates in non-polar solvents.[18]

  • Setup: To a reaction vial, add the aryl bromide (1.0 eq.), the phenol (1.2 eq.), the copper(I) catalyst (e.g., CuIPPh₃, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a non-polar solvent such as toluene or xylene.

  • Reaction: Seal the vial and heat the mixture with stirring at a specified temperature (e.g., 100–140 °C) for 24 hours.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

A Comparative Guide to Ortho, Para, and Meta Directing Effects in Bromophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of electrophilic aromatic substitution on substituted benzene (B151609) rings is a cornerstone of organic synthesis, with profound implications for the development of pharmaceuticals and other fine chemicals. In the case of phenol (B47542), the hydroxyl group exerts a powerful directing influence on incoming electrophiles, such as bromine. This guide provides an objective comparison of the ortho, para, and meta-directing effects observed during the bromination of phenol under various experimental conditions. The information is supported by experimental data to aid in the selection of appropriate synthetic strategies.

The Directing Effects of the Hydroxyl Group

The hydroxyl (-OH) group of phenol is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. This is due to the resonance effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[1][2] Consequently, electrophilic attack is overwhelmingly directed to these positions, making the formation of meta-bromophenol a minor pathway.

The choice of solvent plays a critical role in the extent of bromination. In polar protic solvents like water, phenol can ionize to form the highly reactive phenoxide ion, leading to rapid polysubstitution to yield 2,4,6-tribromophenol.[3] In contrast, non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) lead to monobromination, producing a mixture of ortho- and para-bromophenol.[4][5]

Quantitative Comparison of Product Distribution

The following table summarizes the product distribution for the monobromination of phenol under different reaction conditions. The data highlights the influence of the brominating agent and solvent on the ortho to para product ratio.

Brominating AgentSolventOrtho Product (%)Para Product (%)Meta Product (%)Ortho:Para RatioReference
Br₂Carbon Disulfide (CS₂)~10-15~85-90Negligible~1:6 to 1:9 (Est.)[6]
N-Bromosuccinimide (NBS) / p-TsOHMethanol94 (for p-cresol)-3 (dibrominated)High ortho-selectivity[7][8]
Bromine Chloride (BrCl)Not specified---0.3 (ortho to para)[9]

Note: Quantitative data for the direct bromination of phenol with Br₂ in various non-polar solvents is not consistently reported in the literature with precise percentages for ortho, para, and meta isomers. The provided estimate for Br₂ in CS₂ is based on qualitative descriptions of para being the major product. The NBS data is for a substituted phenol (p-cresol) to illustrate the potential for high ortho-selectivity with this reagent system.

The para isomer is generally the major product in non-polar solvents due to steric hindrance at the ortho positions from the hydroxyl group.[10] However, the regioselectivity can be tuned. For instance, the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) can significantly favor the formation of the ortho-brominated product, particularly when the para position is blocked.[7][11]

Experimental Protocols

Monobromination of Phenol in Carbon Disulfide

This protocol is adapted from established procedures for the selective monobromination of phenol.

Materials:

  • Phenol (10.6 moles, 1 kg)

  • Carbon Disulfide (CS₂) (1 L for dissolving phenol, 500 mL for bromine)

  • Bromine (10.7 moles, 1702 g)

  • Ice-salt mixture

  • Calcium chloride drying tube

  • Apparatus for distillation

Procedure:

  • Dissolve 1 kg of phenol in 1 L of carbon disulfide in a 5-L round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel.

  • Attach a calcium chloride tube to the top of the condenser, and lead a tube from it to a beaker containing ice and water to absorb the evolved hydrogen bromide.

  • Prepare a solution of 1702 g of bromine in 500 cc of carbon disulfide and place it in the separatory funnel.

  • Cool the reaction flask to below 5°C using an ice-salt bath.

  • Begin stirring and slowly add the bromine solution from the separatory funnel over approximately two hours.

  • After the addition is complete, disconnect the flask and set up for downward distillation to remove the carbon disulfide.

  • The residual liquid is then purified by vacuum distillation to separate the ortho- and para-bromophenol isomers.

Product Analysis: The product mixture can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the relative amounts of o-bromophenol and p-bromophenol.[6][12]

Reaction Mechanisms and Logical Workflow

The directing effects in the bromination of phenol can be visualized through the following reaction mechanism and workflow diagrams.

Electrophilic_Aromatic_Substitution Phenol Phenol Sigma_Complex_Ortho Ortho Sigma Complex (Resonance Stabilized) Phenol->Sigma_Complex_Ortho Attack at ortho Sigma_Complex_Para Para Sigma Complex (Resonance Stabilized) Phenol->Sigma_Complex_Para Attack at para Sigma_Complex_Meta Meta Sigma Complex (Less Stable) Phenol->Sigma_Complex_Meta Attack at meta Br2 Br₂ Electrophile_Generation Polarization of Br₂ Br2->Electrophile_Generation Electrophile_Generation->Sigma_Complex_Ortho Electrophile_Generation->Sigma_Complex_Para Electrophile_Generation->Sigma_Complex_Meta Ortho_Product o-Bromophenol Sigma_Complex_Ortho->Ortho_Product -H⁺ HBr HBr Sigma_Complex_Ortho->HBr Para_Product p-Bromophenol Sigma_Complex_Para->Para_Product -H⁺ Sigma_Complex_Para->HBr Meta_Product m-Bromophenol (Minor) Sigma_Complex_Meta->Meta_Product -H⁺ Sigma_Complex_Meta->HBr

Caption: Mechanism of electrophilic bromination of phenol.

Experimental_Workflow start Start dissolve Dissolve Phenol in Non-Polar Solvent start->dissolve cool Cool Reaction Mixture dissolve->cool add_br2 Slowly Add Bromine Solution cool->add_br2 react Reaction add_br2->react distill Distill off Solvent react->distill purify Vacuum Distillation of Products distill->purify analyze GC-MS Analysis of Ortho/Para Ratio purify->analyze end End analyze->end

Caption: Experimental workflow for phenol bromination.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for 3-bromophenol and its derivatives, crucial for the structural confirmation and identification in research and drug development. The following sections detail the experimental protocols and present a comparative summary of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The structural variations among this compound derivatives lead to distinct patterns in their spectroscopic data. The following tables summarize the key data points for this compound and a selection of its derivatives to aid in their differentiation.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data of this compound and Its Derivatives.

Compound¹H NMR Chemical Shifts (δ, ppm) in CDCl₃¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
This compound 7.12-7.02 (m), 7.00 (m), 6.76 (m), 5.45 (s, OH)[1]155.4, 130.6, 123.8, 121.3, 115.9, 114.2
2,3-Dibromophenol 7.23 (d), 7.05 (d), 6.85 (t)Data not readily available
3,4-Dibromophenol 7.59 (d, J=2.5 Hz, 1H), 7.23 (dd, J=8.8, 2.5 Hz, 1H), 6.88 (d, J=8.8 Hz, 1H), 5.65 (s, 1H, OH)150.8, 135.5, 131.0, 117.1, 112.9, 110.2
3,5-Dibromophenol 7.19 (t, J=1.6 Hz, 1H), 6.95 (d, J=1.6 Hz, 2H), 5.30 (s, 1H, OH)156.4, 125.5, 122.9, 115.1
3-Bromo-4-methylphenol 7.15 (d, J=2.8 Hz, 1H), 6.99 (d, J=8.4 Hz, 1H), 6.63 (dd, J=8.4, 2.8 Hz, 1H), 4.9 (s, 1H, OH), 2.29 (s, 3H)152.9, 133.2, 130.6, 121.7, 115.1, 114.9, 22.8
3-Bromo-5-methylphenol 6.85 (s, 1H), 6.78 (s, 1H), 6.65 (s, 1H), 4.9 (s, 1H, OH), 2.27 (s, 3H)155.8, 140.2, 123.4, 122.2, 116.5, 112.5, 21.4

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data of this compound and Its Derivatives.

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z of Molecular Ion [M]⁺)
This compound ~3350 (O-H stretch, broad), 3060 (Ar C-H stretch), 1580, 1470 (C=C stretch), 1220 (C-O stretch)172/174[2]
2,3-Dibromophenol ~3500 (O-H), ~1580, 1450 (C=C)250/252/254
3,4-Dibromophenol ~3450 (O-H), ~1570, 1470 (C=C)250/252/254
3,5-Dibromophenol ~3500 (O-H), ~1580, 1450 (C=C)250/252/254
3-Bromo-4-methylphenol ~3350 (O-H), 3020 (Ar C-H), 2920 (Alkyl C-H), 1590, 1480 (C=C)186/188[3]
3-Bromo-5-methylphenol ~3340 (O-H), 3040 (Ar C-H), 2920 (Alkyl C-H), 1590, 1460 (C=C)186/188

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 12-15 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum with a spectral width of approximately 200-220 ppm.

    • Employ a relaxation delay of 2-5 seconds.

    • Accumulate several hundred to thousands of scans for sufficient signal intensity.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands, such as the O-H stretch (around 3200-3600 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C=C aromatic ring stretches (around 1400-1600 cm⁻¹), and the C-O stretch (around 1200-1300 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of mixtures.

  • GC-MS Conditions (Typical):

    • Injector: Splitless injection at 250-280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is a common hard ionization technique that provides characteristic fragmentation patterns.[4][5]

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the expected molecular weight of the compound and its fragments.

    • Source Temperature: Typically set around 230°C.

  • Data Analysis: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The presence of bromine is indicated by the characteristic isotopic pattern of [M]⁺ and [M+2]⁺ with nearly equal intensity. Analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample This compound Derivative NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Isotopic Pattern, Fragmentation MS->MS_Data Structure Structure Confirmed NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound derivatives. For unambiguous structure elucidation, it is recommended to use a combination of these techniques and to compare the obtained data with literature values or reference standards when available.

References

A Researcher's Guide to Validating the Purity of Synthesized 3-Bromophenol: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that underpins the reliability of experimental results and the safety of potential therapeutic agents. 3-Bromophenol, a key building block in the synthesis of pharmaceuticals and other complex organic molecules, is no exception. Ensuring its purity is paramount to avoid the introduction of unwanted variables into sensitive biological assays and to maintain control over synthetic pathways.

This guide provides an objective comparison of three widely used analytical techniques for validating the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate technique for their specific needs.

Method Comparison at a Glance: HPLC vs. GC-MS vs. qNMR

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.Signal intensity is directly proportional to the number of atomic nuclei.
Primary Application Quantifying non-volatile or thermally labile impurities.Identifying and quantifying volatile and semi-volatile impurities.Absolute purity determination without a specific reference standard for each impurity.
Sample Volatility Not required.Required.Not required.
Limit of Detection (LOD) ~5-50 ng/mL~0.1-10 ng/mL~0.05-0.1%
Limit of Quantification (LOQ) ~20-150 ng/mL~0.5-30 ng/mL~0.1-0.5%
Structural Information Limited (retention time, UV spectrum).Detailed (mass spectrum fragmentation pattern).Detailed (chemical shifts, coupling constants).
Hypothetical Purity (%) 99.5%99.6%99.7%
Hypothetical Impurity A (%) 0.25% (2-Bromophenol)0.22% (2-Bromophenol)0.18% (Isomeric Impurities)
Hypothetical Impurity B (%) 0.15% (Phenol)0.10% (Phenol)0.12% (Residual Solvents/Starting Materials)
Hypothetical Impurity C (%) 0.10% (2,3-Dibromophenol)0.08% (Dibromophenols)Not typically resolved as individual impurities.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound, allowing for the quantification of the main component and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 278 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the synthesized this compound, such as residual solvents or isomeric byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Data acquisition and processing software

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized this compound.

  • Dissolve in 5 mL of dichloromethane (B109758) to obtain a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for a specific this compound reference standard. Purity is calculated relative to a certified internal standard.[1]

Instrumentation:

  • NMR spectrometer (≥400 MHz)

  • High-precision NMR tubes

Experimental Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃)

  • Internal Standard: A certified reference standard with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard signals to ensure full relaxation.

  • Pulse Angle: A calibrated 90° pulse.

Sample Preparation:

  • Accurately weigh approximately 15 mg of the synthesized this compound and 5 mg of the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Ensure the sample is completely dissolved before acquiring the spectrum.

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the acquired ¹H NMR spectrum.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow

To aid in understanding the experimental and logical processes involved in purity validation, the following diagrams have been generated using Graphviz.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analytical_methods Quantitative Purity Analysis cluster_data_analysis Data Interpretation & Reporting Synthesis Synthesized this compound TLC Thin Layer Chromatography (TLC) Synthesis->TLC Initial Check MP Melting Point Determination Synthesis->MP Physical Constant HPLC HPLC Analysis Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS qNMR qNMR Analysis Synthesis->qNMR Purity_Data Comparative Purity Data HPLC->Purity_Data GCMS->Purity_Data Impurity_Profile Impurity Identification GCMS->Impurity_Profile qNMR->Purity_Data qNMR->Impurity_Profile Final_Report Final Purity Report Purity_Data->Final_Report Impurity_Profile->Final_Report

A general workflow for the purity validation of synthesized this compound.

Method_Selection_Logic Start Purity Validation Goal Impurity_Type Expected Impurities? Start->Impurity_Type Absolute_Purity Absolute Purity Required? Impurity_Type->Absolute_Purity Volatile HPLC Use HPLC Impurity_Type->HPLC Non-Volatile / Thermally Labile Combine Use Orthogonal Methods (e.g., HPLC & GC-MS) Impurity_Type->Combine Unknown / Mixed GCMS Use GC-MS Absolute_Purity->GCMS No qNMR Use qNMR Absolute_Purity->qNMR Yes

A decision tree for selecting the appropriate analytical method.

Discussion of Potential Impurities

The purity of synthesized this compound can be affected by various factors, primarily the synthetic route employed. Common methods for its synthesis include the diazotization of 3-aminophenol (B1664112) followed by a Sandmeyer-type reaction, or the direct bromination of phenol (B47542).[2]

  • From 3-Aminophenol: Incomplete diazotization or side reactions can lead to residual 3-aminophenol in the final product. The Sandmeyer reaction can also produce small amounts of isomeric bromophenols (2- and 4-bromophenol) and other halogenated byproducts.

  • From Phenol: Direct bromination of phenol can be difficult to control and may result in a mixture of mono-, di-, and tri-brominated phenols. The primary isomers formed are 2-bromophenol (B46759) and 4-bromophenol, along with the desired this compound, though the meta-isomer is typically a minor product in electrophilic aromatic substitution of phenol. Therefore, careful control of reaction conditions and effective purification are crucial.

Conclusion

The validation of this compound purity requires a thoughtful selection of analytical techniques. For routine quality control where major non-volatile impurities are expected, HPLC-UV offers a robust and reliable solution. When the identification and quantification of volatile impurities, such as isomers and residual solvents, are critical, GC-MS provides superior sensitivity and structural elucidation. For the definitive determination of absolute purity without the need for a specific reference standard, qNMR stands out as a powerful and accurate primary method.[1]

Ultimately, a combination of orthogonal methods, such as HPLC and GC-MS, provides the most comprehensive assessment of purity, ensuring the quality and reliability of the synthesized this compound for its intended research and development applications.

References

Safety Operating Guide

Proper Disposal of 3-Bromophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3-Bromophenol is critical for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides essential safety information, logistical procedures, and a step-by-step plan for the proper management of this compound waste, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects and environmental contamination. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[1][2] Adherence to safety protocols is paramount from the moment of use to the point of final disposal.

Personal Protective Equipment (PPE): When handling this compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

  • Lab Coat: A standard laboratory coat. For situations with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the solid form where dust may be generated, a NIOSH-approved respirator should be used.[3]

Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[1][4] An eyewash station and a safety shower must be readily accessible.[1]

Waste Characterization and Collection

Proper disposal begins with correct classification and segregation of the waste stream. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to the U.S. Environmental Protection Agency (EPA) guidelines in 40 CFR Parts 261.3 and must also consult state and local regulations for complete and accurate classification.[1][5]

Waste Segregation:

  • Solid Waste: Collect pure this compound waste and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[6]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials, to prevent unforeseen chemical reactions.[3]

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[6]

On-Site Storage and Handling of Waste

Proper storage of this compound waste pending disposal is crucial to ensure safety within the laboratory.

  • Storage Location: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Container Integrity: Ensure containers are in good condition, tightly sealed to prevent leaks or spills, and stored upright.[1][4]

  • Incompatible Materials: Store this compound waste away from incompatible substances such as acid chlorides, acid anhydrides, and strong oxidizing agents.[1]

ParameterSpecificationSource
Storage Temperature Cool, dry, well-ventilated area[1]
Incompatible Substances Acid chlorides, acid anhydrides, oxidizing agents[1]
Flash Point > 112 °C (> 233.60 °F)[1]
Hazardous Decomposition Carbon monoxide, carbon dioxide, hydrogen bromide[1][7]

Accidental Spill and Release Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Control and Contain: Prevent further spillage or leakage if it is safe to do so.[2] Do not allow the chemical to enter drains.[2][8]

  • Cleanup: For solid spills, vacuum or sweep up the material and place it into a suitable, sealed disposal container.[1] Avoid generating dust.[1][2] For liquid spills, absorb with an inert, dry material and place it in an appropriate waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol

The standard and required method for the disposal of this compound is through a licensed professional waste disposal service.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6] The primary disposal method for halogenated organic compounds is high-temperature incineration.[6]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect this compound waste in appropriately labeled, sealed, and compatible containers as described above.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[6]

  • Documentation: Provide the disposal company with all necessary information about the waste, including its chemical identity and known hazards.

  • Transfer of Custody: Follow the instructions provided by the EHS department or the disposal company for the safe transfer of the waste.

There are no recommended experimental protocols for the on-site chemical treatment or neutralization of this compound waste by laboratory personnel. Such procedures should only be carried out by trained professionals at a licensed waste disposal facility.

Disposal Workflow for this compound

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage & Spill Management cluster_2 Final Disposal A Waste Generation (Solid or Liquid this compound) B Segregate Waste (Pure compound, contaminated items, solutions) A->B C Select Compatible Container (Sealed, non-reactive) B->C D Label Container Correctly ('Hazardous Waste', 'this compound', Hazard Symbols) C->D E Store in Designated Hazardous Waste Accumulation Area D->E F Spill Occurs E->F I Contact EHS or Licensed Waste Disposal Service E->I G Follow Spill Cleanup Protocol (Evacuate, Ventilate, Contain, Clean) F->G Yes H Collect Spill Debris as Hazardous Waste G->H H->D J Provide Waste Information (Chemical identity, hazards) I->J K Schedule Waste Pickup J->K L Transfer Waste to Professionals (High-Temperature Incineration) K->L

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
3-Bromophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.